Euphorbia factor L7b
Description
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Properties
Molecular Formula |
C33H40O9 |
|---|---|
Molecular Weight |
580.7 g/mol |
IUPAC Name |
[(1R,3E,5R,7S,9Z,12R,13S,14S)-1,11-diacetyloxy-10-(acetyloxymethyl)-3,6,6,14-tetramethyl-2-oxo-13-tricyclo[10.3.0.05,7]pentadeca-3,9-dienyl] benzoate |
InChI |
InChI=1S/C33H40O9/c1-18-15-26-25(32(26,6)7)14-13-24(17-39-20(3)34)29(40-21(4)35)27-28(41-31(38)23-11-9-8-10-12-23)19(2)16-33(27,30(18)37)42-22(5)36/h8-13,15,19,25-29H,14,16-17H2,1-7H3/b18-15+,24-13-/t19-,25-,26+,27+,28-,29?,33+/m0/s1 |
InChI Key |
ARUXHDLPKVRONO-ALURFSOGSA-N |
Isomeric SMILES |
C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C3=CC=CC=C3)C(/C(=C\C[C@H]4[C@H](C4(C)C)/C=C(/C2=O)\C)/COC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C(=CCC4C(C4(C)C)C=C(C2=O)C)COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Euphorbia Factor L7b: A Technical Overview of its Discovery, Origin, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Euphorbia factor L7b is a naturally occurring diterpenoid compound belonging to the lathyrane family. First identified in the mid-1980s, this complex molecule has since been the subject of phytochemical and biological investigations. This technical guide provides a comprehensive overview of the discovery, natural origin, and known biological activities of this compound. It includes a summary of its chemical properties, available quantitative data on its biological effects, and a generalized experimental protocol for its isolation from its natural source. Furthermore, this document presents key signaling pathways and experimental workflows in a standardized graphical format to aid in research and development.
Discovery and Origin
This compound was first discovered as a constituent of the seeds of Euphorbia lathyris, commonly known as the caper spurge. The initial isolation and characterization of this lathyrane-type diterpene were reported by Adolf and Hecker in 1984. Subsequent studies have confirmed the seeds of Euphorbia lathyris as the primary natural source of this compound. Lathyrane diterpenoids are a class of secondary metabolites characteristic of the Euphorbia genus, known for their complex carbon skeletons and diverse biological activities.
Chemical Properties
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₃H₄₀O₉ | Commercial Suppliers |
| Molecular Weight | 580.67 g/mol | Commercial Suppliers |
| Class | Isolathyrolditerpene | MedChemExpress |
| Natural Source | Seeds of Euphorbia lathyris | Adolf & Hecker, 1984 |
Biological Activity
Research into the biological effects of this compound has explored its potential in modulating cellular pathways. Studies have investigated its influence on the liver X receptor (LXR), a key regulator of lipid metabolism and inflammation. While specific IC50 values for this compound are not widely reported, the cytotoxic activities of other lathyrane diterpenoids isolated from Euphorbia lathyris have been evaluated against various cancer cell lines, providing a basis for comparison.
Table 2: Cytotoxicity of Lathyrane Diterpenoids from Euphorbia lathyris
| Compound | Cell Line | IC50 (µM) | Source |
| Euphorbia factor L28 | 786-0 (Renal) | 9.43 | Wang et al., 2018[1][2] |
| HepG2 (Liver) | 13.22 | Wang et al., 2018[1][2] | |
| Euphorbia factor L2b | U937 (Leukemia) | 0.87 | Zhang et al., 2021[3] |
| Euphorbia factor L3 | A549 (Lung) | 34.04 ± 3.99 | Zhang et al., 2011[4] |
| MCF-7 (Breast) | 45.28 ± 2.56 | Zhang et al., 2011[4] | |
| LoVo (Colon) | 41.67 ± 3.02 | Zhang et al., 2011[4] | |
| Euphorbia factor L1 | A549 (Lung) | 51.34 ± 3.28 | Zhang et al., 2011[4] |
Experimental Protocols
While the detailed experimental protocol from the original 1984 discovery of this compound is not accessible in the available literature, a general methodology for the isolation and characterization of lathyrane diterpenoids from Euphorbia lathyris seeds can be outlined based on more recent studies, such as the work by Wang et al. (2018) on the isolation of Euphorbia factors L27 and L28.[1][2]
Generalized Isolation Protocol for Lathyrane Diterpenoids
Caption: Generalized workflow for the isolation of lathyrane diterpenoids.
-
Extraction: The dried seeds of Euphorbia lathyris are powdered and extracted exhaustively with 95% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, containing the diterpenoids, is collected and concentrated.
-
Chromatography: The ethyl acetate extract is subjected to repeated column chromatography on silica gel, eluting with a gradient of petroleum ether and ethyl acetate. Fractions are monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing compounds of interest are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure lathyrane diterpenoids.
Structure Elucidation
The structures of the isolated compounds are typically elucidated using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are conducted to determine the chemical structure and stereochemistry of the molecule.
Signaling Pathways and Logical Relationships
The following diagram illustrates a potential high-level workflow for the discovery and initial biological screening of a natural product like this compound.
Conclusion
This compound, a lathyrane diterpenoid from the seeds of Euphorbia lathyris, represents a class of natural products with potential for further investigation in drug discovery and development. While detailed information from its original discovery remains somewhat elusive in modern databases, the established origin and the biological activities of related compounds provide a strong impetus for its re-examination. The generalized protocols and workflows presented here offer a foundational guide for researchers interested in exploring the therapeutic potential of this and similar natural products. Further studies are warranted to fully characterize the bioactivity and mechanism of action of this compound.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Cytotoxic Lathyrane-Type Diterpenes from Seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem -dimethylcyclopropane from the seeds of Euphorbia lathyris - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10724G [pubs.rsc.org]
- 4. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical Landscape of Euphorbia lathyris Seed Extract: A Technical Guide for Drug Discovery
For Immediate Release
[CITY, STATE] – A comprehensive technical guide detailing the chemical constituents of Euphorbia lathyris seed extract has been compiled to serve as a foundational resource for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the diverse bioactive compounds present in the seeds of the caper spurge, highlighting their therapeutic potential and the experimental methodologies for their isolation and characterization.
Euphorbia lathyris, a plant with a history in traditional medicine, is a rich reservoir of complex phytochemicals.[1][2] Its seeds, in particular, contain a variety of compounds, including diterpenoids, polyphenols, and fatty acids, many of which have demonstrated significant biological activities such as anti-inflammatory and antitumor effects.[1][3][4][5] This guide synthesizes current scientific findings to facilitate further investigation and application in pharmaceutical research.
Core Components of Euphorbia lathyris Seed Extract
The seed extract of Euphorbia lathyris is a complex mixture of several classes of chemical compounds. The primary components of interest for drug development include:
-
Diterpenoids: These are the most characteristic and studied compounds in E. lathyris seeds. They primarily belong to the lathyrane and premyrsinane skeletal types.[3][4][6] Numerous specific diterpenoids, often referred to as "Euphorbia factors" (e.g., Euphorbia factors L1, L2, L3), have been isolated and shown to possess cytotoxic and anti-inflammatory properties.[2][4]
-
Polyphenols: Ethanolic extracts of defatted E. lathyris seed flour have been shown to have a high total polyphenol content.[1] Key polyphenolic compounds that have been identified and quantified include esculetin, euphorbetin, gaultherin, and kaempferol-3-rutinoside.[1][7]
-
Fatty Acids and Seed Oil: The seeds are a source of oil characterized by a high content of unsaturated fatty acids.[8][9] The fatty acid profile is primarily composed of linoleic acid and oleic acid.[10]
-
Other Constituents: A variety of other compounds have been isolated, including triterpenoids, steroids, coumarins, and flavonoids.[1][7][11]
Quantitative Analysis of Bioactive Compounds
The concentration of bioactive compounds can vary depending on the extraction method and the specific variety of the plant. The following tables summarize the available quantitative data from ethanolic extracts of defatted seed flour.
Table 1: Quantification of Major Polyphenolic Compounds [1]
| Bioactive Compound | Concentration (ppm) |
| Esculetin | 267.68 ± 34.16 |
| Euphorbetin | Not specified |
| Gaultherin | Not specified |
| Kaempferol-3-rutinoside | Not specified |
Table 2: Antioxidant Activity and Total Polyphenol Content [1]
| Parameter | Value |
| Extraction Yield | 117.5 ± 9.22 mg/g flour |
| Total Polyphenol Content | 33.5 ± 5.79 µg GA equivalents/mg extract |
| Fe-reducing Capacity | 23.0 ± 1.92 µg GA equivalents/mg extract |
Table 3: Phenolic and Flavonoid Content in Seed Components [11]
| Seed Component | Total Phenolic Content (mg GAE/100g DW) | Total Flavonoid Content (mg RE/100g DW) |
| Seed (whole) | 95.04 ± 8.90 (Free) | Not specified |
| Testa | 222.12 ± 12.09 (Free), 68.34 ± 3.00 (Bound) | Not specified |
Experimental Protocols
The isolation and characterization of compounds from E. lathyris seeds typically involve a multi-step process.
General Extraction and Isolation of Diterpenoids and Other Compounds
A common methodology involves the following steps:
-
Preparation of Plant Material: The seeds of Euphorbia lathyris are collected, dried, and ground into a powder.
-
Extraction: The powdered seeds are extracted with a solvent, typically ethanol (B145695) or methanol, often at room temperature or under reflux.[1][7] For obtaining non-polar compounds like diterpenoids, a petroleum ether extract may be used.[2]
-
Fractionation: The crude extract is then subjected to bioactivity-guided fractionation. This involves partitioning the extract between different solvents of varying polarity to separate compounds based on their chemical properties.
-
Chromatographic Separation: The resulting fractions are further purified using various chromatographic techniques. Column chromatography using silica (B1680970) gel or Sephadex is a common first step.[7] This is often followed by High-Performance Liquid Chromatography (HPLC) for final purification of individual compounds.[7]
-
Structure Elucidation: The chemical structures of the isolated compounds are determined using a combination of spectroscopic methods, including:
-
Nuclear Magnetic Resonance (NMR): 1D-NMR (¹H and ¹³C) and 2D-NMR experiments are used to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the molecular formula.
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present in the molecule.[6]
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the definitive three-dimensional structure.[4]
-
References
- 1. Antitumor Effect of the Ethanolic Extract from Seeds of Euphorbia lathyris in Colorectal Cancer [mdpi.com]
- 2. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lathyrane-Type Diterpenoids from the Seeds of Euphorbia lathyris L. with Inhibitory Effects on NO Production in RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diterpenoids from the seeds of Euphorbia lathyris and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Five New Diterpenoids from the Seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cosmileeurope.eu [cosmileeurope.eu]
- 9. Wei, W.L., Jin, M.Y., Ma, C., et al. (2007) Fatty Acid Composition Analysis of Euphorbia lathyris L. Seed Oil. China Oils and Fats, 32, 70-71. - References - Scientific Research Publishing [scirp.org]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. Phytochemicals of Euphorbia lathyris L. and Their Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
The Potent Potential of Lathyrane Diterpenoids: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Lathyrane diterpenoids, a large and structurally diverse class of natural products primarily found in the Euphorbia genus, are emerging as significant candidates in drug discovery.[1][2][3] Characterized by a unique tricyclic 5/11/3-membered ring system, these compounds exhibit a remarkable range of potent biological activities, including cytotoxic, anti-inflammatory, and multidrug resistance (MDR) reversal effects.[1][2][3] This technical guide provides a comprehensive overview of the core biological activities of lathyrane diterpenoids, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and development.
Core Biological Activities
The therapeutic potential of lathyrane diterpenoids stems from their diverse mechanisms of action, which are currently under active investigation. The primary areas of interest include their ability to kill cancer cells, modulate the immune response, and overcome drug resistance in tumors.[1][2]
Table 1: Cytotoxic Activity of Lathyrane Diterpenoids
Several lathyrane diterpenoids have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[1][4] The half-maximal inhibitory concentration (IC₅₀) values for selected compounds are summarized below.
| Compound | Cell Line | IC₅₀ (µM) | Source |
| Jatropodagin A | Saos-2 (Osteosarcoma) | 8.08 | [1] |
| Jatropodagin A | MG-63 (Osteosarcoma) | 14.64 | [1][5] |
| Euphofischer A | C4-2B (Prostate Cancer) | 11.3 | [1][6] |
| Euphorbia Factor L₂₈ | 786-0 (Renal Cancer) | 9.43 | [7][8] |
| Euphorbia Factor L₂₈ | HepG2 (Liver Cancer) | 13.22 | [7][8] |
| Compound 2 | U937 (Leukemic Monocyte Lymphoma) | 0.87 | [9] |
| Micractina | HIV-1 Infected Cells | 8.2 | [10] |
Table 2: Anti-inflammatory Activity of Lathyrane Diterpenoids
Lathyrane diterpenoids have also been shown to possess anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.[11][12]
| Compound | Cell Line | NO Production Inhibition IC₅₀ (µM) | Source |
| Compound 1 | RAW264.7 | 3.0 | [11][12] |
| Compounds 1-3, 7, 9, 11, 13, 14, 16 | RAW264.7 | 2.6 - 26.0 | [11][12] |
| Compound 8d1 (hybrid) | RAW264.7 | 1.55 | [13][14] |
| Compound 8 | RAW264.7 | 3.95 | [15] |
Table 3: Multidrug Resistance (MDR) Reversal Activity
A significant area of research is the ability of lathyrane diterpenoids to reverse multidrug resistance in cancer cells, often by modulating the activity of P-glycoprotein (P-gp), an ATP-dependent drug efflux pump.[1][16][17]
| Compound(s) | Cell Line | Reversal Fold | Source |
| Euphorantester B | MCF-7/ADR | Comparable to Verapamil | [16] |
| 15 Lathyrane Diterpenoids | MCF-7/ADR | 1.12 - 13.15 | [16] |
| Compounds 2-4, 7-9, 11, 13-14, 16, 18-19, 21-23 | HepG2/ADR | 10.05 - 448.39 | [17] |
Key Signaling Pathways
The biological effects of lathyrane diterpenoids are often mediated through their interaction with specific cellular signaling pathways. One of the most well-documented is the NF-κB pathway, a critical regulator of the inflammatory response.
NF-κB Signaling Pathway Inhibition
Several lathyrane diterpenoids exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[13][14] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators like iNOS and COX-2.[13][14]
Caption: Inhibition of the NF-κB signaling pathway by lathyrane diterpenoids.
Experimental Protocols
Standardized assays are crucial for the evaluation and comparison of the biological activities of lathyrane diterpenoids. Below are detailed methodologies for commonly cited experiments.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[19] The concentration of the dissolved formazan is directly proportional to the number of metabolically active cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[20] Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the lathyrane diterpenoid in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm is often used for background subtraction.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Principle: The concentration of nitrite (B80452), a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. A decrease in nitrite concentration in the presence of the test compound indicates inhibition of NO production.
Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the lathyrane diterpenoid for a defined period (e.g., 1-2 hours).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and co-incubate with the test compound for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the IC₅₀ value for NO production inhibition. A parallel cytotoxicity assay (e.g., MTT) should be performed to ensure that the observed inhibition is not due to cell death.[11]
Multidrug Resistance Reversal: Rhodamine 123 Accumulation Assay
This assay evaluates the ability of a compound to inhibit the P-glycoprotein (P-gp) efflux pump, thereby increasing the intracellular accumulation of a fluorescent P-gp substrate like Rhodamine 123.[21]
Principle: In MDR cells overexpressing P-gp, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. An effective P-gp inhibitor will block this efflux, leading to an increase in intracellular fluorescence that can be quantified by flow cytometry.[21]
Methodology:
-
Cell Preparation: Use a cancer cell line that overexpresses P-gp (e.g., MCF-7/ADR or KB-VIN) and its non-resistant parental cell line as a control.
-
Compound Incubation: Incubate the MDR cells with the lathyrane diterpenoid at various concentrations for a specific time. A known P-gp inhibitor like Verapamil should be used as a positive control.[16]
-
Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension and incubate.
-
Washing: Wash the cells with cold PBS to remove extracellular Rhodamine 123.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Data Analysis: Compare the mean fluorescence intensity of the treated MDR cells to the untreated MDR cells and the non-resistant parental cells. The reversal fold (RF) can be calculated to quantify the inhibitory activity.
Conclusion
Lathyrane diterpenoids represent a promising class of natural products with significant therapeutic potential. Their diverse biological activities, including cytotoxicity, anti-inflammatory effects, and MDR reversal, make them attractive lead compounds for the development of new drugs. The data and protocols presented in this guide offer a foundational resource for researchers dedicated to exploring the full pharmacological potential of these fascinating molecules. Further investigation into their mechanisms of action and structure-activity relationships will be crucial for advancing these compounds from the laboratory to clinical applications.
References
- 1. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. acgpubs.org [acgpubs.org]
- 7. Cytotoxic Lathyrane-Type Diterpenes from Seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem -dimethylcyclopropane from the seeds of Euphorbia lathyris - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10724G [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Anti-inflammatory Lathyrane Diterpenoids from Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New lathyrane diterpenoid hybrids have anti-inflammatory activity through the NF-κB signaling pathway and autophagy – ScienceOpen [scienceopen.com]
- 14. scienceopen.com [scienceopen.com]
- 15. Lathyrane Diterpenoids From the Roots and Stems of Euphorbia prolifera and Their Anti-inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lathyrane diterpenoids with multidrug resistance reversal activity from the tubers of Euphorbia antiquorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lathyrane diterpenes from Euphorbia lathyris and the potential mechanism to reverse the multi-drug resistance in HepG2/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. researchgate.net [researchgate.net]
A Technical Guide to the Biological Activity of Lathyrane Diterpenoids from Euphorbia Species: A Literature Review with a Focus on "Euphorbia Factors"
Disclaimer: This document provides a comprehensive overview of the biological activities of lathyrane diterpenoids, commonly referred to as "Euphorbia factors," isolated from plants of the Euphorbia genus. While the user's topic of interest is "Euphorbia factor L7b," a thorough review of publicly available scientific literature reveals a significant lack of specific data for this particular compound. Therefore, this guide focuses on closely related and well-studied lathyrane diterpenoids, such as Euphorbia factors L1, L2, L3, L8, and L9, to provide a foundational understanding of the potential biological activities, mechanisms of action, and relevant experimental protocols for researchers, scientists, and drug development professionals.
Introduction to Lathyrane Diterpenoids
Lathyrane diterpenoids are a class of natural products characterized by a complex tricyclic 5/11/3-membered ring system.[1] These compounds, frequently isolated from the seeds of Euphorbia lathyris and other Euphorbia species, have garnered significant scientific interest due to their diverse and potent biological activities.[2][3] The research focus has primarily been on their cytotoxic effects against various cancer cell lines, their ability to reverse multidrug resistance (MDR) in cancer cells, and their anti-inflammatory properties.[4][5] The mechanism of action for their anticancer effects often involves the induction of apoptosis through the mitochondrial pathway.[3][6]
Quantitative Biological Activity Data
The cytotoxic and multidrug resistance reversal activities of several Euphorbia factors have been quantified in various studies. The following tables summarize the reported 50% inhibitory concentration (IC₅₀) values against different human cancer cell lines and the reversal fold (RF) for multidrug resistance.
Table 1: Cytotoxicity of Lathyrane Diterpenoids (IC₅₀ Values in µM)
| Compound | A549 (Lung) | MDA-MB-231 (Breast) | KB (Oral) | MCF-7 (Breast) | KB-VIN (MDR Oral) | LoVo (Colon) | Other Cell Lines | Reference |
| Euphorbia factor L1 | 51.34 ± 3.28 | - | - | - | - | - | - | [6] |
| Euphorbia factor L2 | - | - | - | - | Selectively active | - | - | [2] |
| Euphorbia factor L3 | 34.04 ± 3.99 | - | - | 45.28 ± 2.56 | 8.0 | 41.67 ± 3.02 | BK: 7.9 µM | [6][7] |
| Euphorbia factor L9 | - | - | - | - | 5.7 | - | BK: 6.1 µM | [7] |
| Euphlathin A | - | - | - | - | - | - | HTS: 6.33 µM | [8] |
| Compound 1 | - | - | - | - | - | - | Saos-2: 8.08 µM; MG-63: 14.64 µM | [9] |
| Diterpene 21 | - | - | - | 2.6 | - | - | 4T1: 5.2 µM; HepG2: 13.1 µM | [5] |
| Diterpene 25 | - | - | - | 5.5 | - | - | 4T1: 8.6 µM; HepG2: 1.3 µM | [5] |
KB-VIN is a multidrug-resistant cell line. HTS refers to human hypertrophic scar cells.
Table 2: Multidrug Resistance (MDR) Reversal Activity
| Compound | Cell Line | Reversal Fold (RF) | Concentration (µM) | Reference |
| Various Lathyranes | HepG2/ADR | 10.05 - 448.39 | 20 | [10][11] |
| Jatrophane Diterpenes | MCF-7/ADR | 2.3 - 12.9 | 10 | [11] |
| Derivative 25 | - | 16.1 | - | [5] |
Reversal Fold (RF) is a measure of how many times the compound can reduce the IC₅₀ of a standard anticancer drug in a resistant cell line.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activities of lathyrane diterpenoids. The following sections describe the key experimental protocols cited in the literature.
3.1.1. Sulforhodamine B (SRB) Colorimetric Assay
The SRB assay is a widely used method for determining cytotoxicity based on the measurement of cellular protein content.[12][13]
-
Cell Plating: Seed cells in a 96-well microtiter plate at an appropriate density and incubate until they reach the desired confluence.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Euphorbia factors) for a specified duration (e.g., 48 or 72 hours).[1] Include a positive control (e.g., vincristine (B1662923) sulphate) and a vehicle control.
-
Cell Fixation: After incubation, fix the cell monolayers by adding ice-cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[14][15]
-
Staining: Wash the plates five times with distilled water and allow them to air dry. Add 0.4% (w/v) SRB solution to each well and stain for 30 minutes at room temperature.[15][16]
-
Washing: Remove the unbound SRB dye by washing the plates five times with 1% (v/v) acetic acid.[14][15]
-
Solubilization and Absorbance Reading: Air dry the plates and add a suitable solubilization solution (e.g., 10 mM Tris base) to each well to dissolve the protein-bound dye.[13][15] Measure the optical density (OD) at approximately 510-540 nm using a microplate reader.[13][15]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value from the dose-response curve.
The MTT assay is another colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.
-
Cell Plating and Treatment: Similar to the SRB assay, cells are seeded in 96-well plates and treated with the test compounds.
-
MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value from the dose-response curves.
3.2.1. Annexin V-FITC/Propidium (B1200493) Iodide (PI) Double Staining for Apoptosis
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Treat cells with the desired concentrations of the Euphorbia factor for a specified time (e.g., 48 hours).[6]
-
Cell Harvesting and Staining: Harvest the cells, wash with phosphate-buffered saline (PBS), and resuspend them in a binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.
-
Data Interpretation: The results allow for the differentiation of viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), and late apoptotic/necrotic cells (Annexin V- and PI-positive).
3.2.2. Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells with the test compound for a defined period, then harvest and wash them.
-
Fixation: Fix the cells in cold ethanol (B145695) to permeabilize the cell membrane.[1]
-
Staining: Treat the fixed cells with RNase to remove RNA and then stain the cellular DNA with a fluorescent dye such as propidium iodide.[1]
-
Flow Cytometry Analysis: Analyze the DNA content of individual cells using a flow cytometer. The fluorescence intensity is proportional to the amount of DNA.[1]
-
Data Analysis: A histogram of DNA content versus cell count is generated, showing the percentage of cells in each phase of the cell cycle. This can reveal if the compound induces cell cycle arrest at a specific phase.[1]
Rhodamine 123 (Rh123) Efflux Assay
This assay measures the ability of a compound to inhibit the function of P-glycoprotein (P-gp or ABCB1), a major efflux pump responsible for MDR.
-
Cell Culture: Use a P-gp overexpressing cell line (e.g., KB-VIN, HepG2/ADR, or MCF-7/ADR) and its parental non-resistant counterpart.[4][11]
-
Compound Incubation: Pre-incubate the cells with the test compound (potential MDR modulator) at various concentrations. Verapamil is often used as a positive control.[11]
-
Rhodamine 123 Loading: Add Rhodamine 123, a fluorescent substrate of P-gp, to the cells and incubate.
-
Efflux and Measurement: After incubation, wash the cells and measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence plate reader.
-
Data Interpretation: An increase in the intracellular accumulation of Rhodamine 123 in the presence of the test compound indicates inhibition of P-gp-mediated efflux, suggesting MDR reversal activity.[11]
Mechanisms of Action and Signaling Pathways
Several Euphorbia factors, notably L2 and L3, have been shown to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.[3][6][17] This mechanism involves several key events:
-
Increased Reactive Oxygen Species (ROS): Treatment with these compounds can lead to an increase in intracellular ROS levels.[3]
-
Loss of Mitochondrial Membrane Potential (ΔΨm): The integrity of the mitochondrial membrane is compromised, leading to a loss of its electrochemical potential.[6]
-
Cytochrome c Release: The loss of ΔΨm results in the release of cytochrome c from the mitochondria into the cytoplasm.[6]
-
Caspase Activation: Cytoplasmic cytochrome c triggers the activation of a cascade of cysteine proteases known as caspases, including initiator caspase-9 and executioner caspase-3.[3]
-
PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3]
Some lathyrane diterpenoids can disrupt the normal progression of the cell cycle, leading to cell cycle arrest. For instance, Euphorbia factors L3 and L9 have been observed to cause an accumulation of cells in the G1 to early S phase.[2][12] Other related compounds have been shown to induce G2/M or S phase arrest.[8] This disruption prevents cancer cells from dividing and proliferating.
Multidrug resistance is a major obstacle in cancer chemotherapy, and P-glycoprotein (P-gp) is a key contributor to this phenomenon. P-gp is an ATP-dependent efflux pump that actively transports a wide range of anticancer drugs out of the cancer cell, thereby reducing their intracellular concentration and efficacy. Lathyrane diterpenoids have been identified as promising MDR modulators.[10] Their mechanism of action is believed to involve acting as competitive substrates or inhibitors of P-gp, thus blocking the efflux of co-administered chemotherapeutic agents and restoring their cytotoxic effects in resistant cells.[10]
Visualizations
The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways associated with lathyrane diterpenoids.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Euphorbia factor L2 induces apoptosis in A549 cells through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Lathyrane diterpenes from Euphorbia lathyris and the potential mechanism to reverse the multi-drug resistance in HepG2/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of action of cytotoxic compounds from the seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 15. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
A-Technical Guide to the Natural Sources of Isolathyrolditerpenes
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of isolathyrolditerpenes, a significant class of diterpenoids, with a focus on their natural origins. It is intended to serve as a technical resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction to Isolathyrolditerpenes
Isolathyrolditerpenes belong to the lathyrane family of diterpenoids, which are characterized by a unique tricyclic carbon skeleton[1]. These compounds are typically highly oxygenated and often feature various acyl substitutions, contributing to their structural diversity and wide range of biological activities[1]. Lathyrane diterpenoids, including the isolathyrol type, have garnered significant interest due to their potential pharmacological applications, which include anti-inflammatory, cytotoxic, and multidrug resistance (MDR) modulating effects[1].
Primary Natural Sources
The vast majority of isolathyrolditerpenes and related lathyrane diterpenoids have been isolated from plants belonging to the genus Euphorbia (family Euphorbiaceae)[1][2]. This large and diverse genus of flowering plants is a well-established source of bioactive secondary metabolites[2].
Key species identified as prominent sources include:
-
Euphorbia lathyris : Commonly known as caper spurge, the seeds of this plant are a particularly rich source of lathyrane-type diterpenoids[3][4]. Numerous studies have led to the isolation of a wide array of these compounds from E. lathyris[3][4][5].
-
Euphorbia hyberna : The roots of this species have also been shown to contain lathyrane diterpenes[6].
While the Euphorbia genus is the primary source, ongoing phytochemical investigations may reveal other plant genera that produce these valuable compounds. Lathyrane diterpenes have been found to accumulate in various parts of the plant, including seeds, roots, and aerial portions[1].
Quantitative Analysis of Isolathyrolditerpenes from Natural Sources
The yield of isolathyrolditerpenes from their natural sources can vary significantly based on the plant species, the specific part of the plant used for extraction, geographical location, and the extraction and purification methods employed. The following table summarizes quantitative data from selected studies.
| Plant Species | Plant Part | Compound(s) Isolated | Yield (mg) from Starting Material (g) | Reference |
| Euphorbia lathyris | Seeds | Euphorbia factor L27 and L28 | Not specified, but 2 new and 7 known compounds isolated | [4] |
| Euphorbia lathyris | Seeds | 18 lathyrane-type diterpenoids | Not specified, but a range of compounds isolated | [3] |
| Euphorbia hyberna | Roots | Two new lathyrane triesters | Not specified, but isolated from chloroform (B151607) extract | [6] |
Note: Many studies focus on structure elucidation and bioactivity, and do not always report precise yields in a standardized format. The data presented is based on available information in the cited literature.
Detailed Experimental Protocols
The isolation and characterization of isolathyrolditerpenes involve a multi-step process. Below are generalized yet detailed methodologies based on common practices in the field.
4.1. Extraction
-
Preparation of Plant Material : The selected plant material (e.g., seeds, roots) is air-dried and ground into a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction : The powdered material is typically extracted exhaustively at room temperature using a solvent such as methanol (B129727) or ethanol. This process is often carried out by maceration, where the plant material is soaked in the solvent for an extended period (e.g., several days), with occasional agitation.
-
Concentration : The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
4.2. Chromatographic Isolation
The crude extract, a complex mixture of compounds, is subjected to a series of chromatographic techniques to isolate the desired diterpenoids.
-
Initial Fractionation (e.g., Liquid-Liquid Partitioning) : The crude extract may be suspended in a water-methanol mixture and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity.
-
Column Chromatography (CC) : The fractions are then subjected to column chromatography.
-
Stationary Phase : Silica gel is the most commonly used stationary phase.
-
Mobile Phase : A gradient elution system is typically employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Further Purification (e.g., HPLC) : Fractions containing compounds of interest are often further purified using High-Performance Liquid Chromatography (HPLC), frequently on a semi-preparative or preparative scale, to yield pure compounds.
4.3. Structure Elucidation
The chemical structures of the isolated compounds are determined using a combination of spectroscopic methods[3][4][6].
-
Mass Spectrometry (MS) : High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : A comprehensive set of 1D and 2D NMR experiments are performed to elucidate the detailed structure:
-
1D NMR : ¹H-NMR and ¹³C-NMR provide information about the proton and carbon environments in the molecule.
-
2D NMR : Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are used to establish the connectivity of atoms and the stereochemistry of the molecule[4].
-
-
Infrared (IR) Spectroscopy : Provides information about the functional groups present in the molecule.
Biological Activity and Signaling Pathways
Isolathyrolditerpenes and related lathyrane diterpenoids exhibit a range of biological activities, with anti-inflammatory and cytotoxic effects being among the most studied[1][3][4].
Anti-inflammatory Activity : Several lathyrane-type diterpenoids isolated from Euphorbia lathyris have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages[3]. This suggests an anti-inflammatory mechanism involving the modulation of inflammatory mediators.
Below is a diagram illustrating a simplified potential signaling pathway for the anti-inflammatory action of these compounds.
Caption: Simplified signaling pathway of LPS-induced inflammation and the inhibitory role of isolathyrolditerpenes.
Cytotoxic Activity : Certain lathyrane-type diterpenes have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7, MDA-MB-231) and liver cancer (HepG2) cell lines[4]. The structure-activity relationship appears to be significant, as the stereochemistry of the molecule can impact its bioactivity[4].
Experimental Workflow for Isolation and Characterization
The overall process from plant material to a fully characterized pure compound follows a logical workflow. The diagram below outlines this experimental sequence.
References
- 1. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lathyrane-Type Diterpenoids from the Seeds of Euphorbia lathyris L. with Inhibitory Effects on NO Production in RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic Lathyrane-Type Diterpenes from Seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Jatrophane and lathyrane diterpenoids from Euphorbia hyberna L - PubMed [pubmed.ncbi.nlm.nih.gov]
Euphorbia Factor L7b: A Technical Guide for Researchers
An In-depth Examination of the Lathyrane Diterpenoid Euphorbia Factor L7b and its Molecular Congeners
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a lathyrane diterpenoid with the molecular formula C33H40O9. Due to the limited availability of specific data for this compound, this document also presents a detailed analysis of closely related and well-characterized lathyrane diterpenoids, including Euphorbia factors L1, L2, L3, L8, and L9. This guide summarizes their biological activities, outlines key experimental protocols, and visualizes relevant cellular pathways to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Introduction
The genus Euphorbia is a rich source of structurally diverse and biologically active secondary metabolites. Among these, the lathyrane-type diterpenoids, often referred to as "Euphorbia factors," have garnered significant scientific interest due to their potent cytotoxic, anti-inflammatory, and multidrug resistance (MDR) reversal activities.[1][2] this compound belongs to this class of compounds and possesses a complex tricyclic carbon skeleton. This guide aims to consolidate the available technical information on this compound and its analogues to facilitate further research and development.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C33H40O9 | N/A |
| Molecular Weight | 580.67 g/mol | N/A |
| CAS Number | 93550-95-9 | [3] |
| Chemical Name | (2S,3S,4R,5R,9S,11R,15R)-3-benzoyloxy-5,15,17-triacetoxy-14-oxolathyra-6Z,12E-diene | [3] |
Biological Activity
While specific biological data for this compound is limited, the lathyrane diterpenoid class exhibits a range of significant biological effects.
Anti-inflammatory Activity
A study has reported the in vitro anti-inflammatory activity of this compound.
| Compound | Assay | IC50 (µM) | Reference |
| This compound | Not Specified | 23.9 | [4] |
Cytotoxic Activity of Related Lathyrane Diterpenoids
Numerous studies have documented the cytotoxic effects of lathyrane diterpenoids against various cancer cell lines. The following table summarizes the IC50 values for several prominent Euphorbia factors.
| Compound | Cell Line | IC50 (µM) | Reference |
| Euphorbia factor L1 | K562/ADR (MDR) | >40 | [1] |
| Euphorbia factor L2 | KB-VIN (MDR) | 7.2 | [1] |
| Euphorbia factor L3 | A549 (Lung Carcinoma) | 34.04 ± 3.99 | [5] |
| KB (Oral Epidermoid Carcinoma) | 7.9 | [1] | |
| KB-VIN (MDR) | 8.0 | [1] | |
| Euphorbia factor L8 | KB | 10.5 | [1] |
| KB-VIN (MDR) | 12.3 | [1] | |
| Euphorbia factor L9 | A549 (Lung Carcinoma) | 5.7 | [1] |
| KB (Oral Epidermoid Carcinoma) | 6.2 | [1] | |
| KB-VIN (MDR) | 8.4 | [1] | |
| MDA-MB-231 (Breast Cancer) | 21.9 | [1] |
Mechanism of Action (Based on Related Lathyrane Diterpenoids)
The precise mechanism of action for this compound has not been elucidated. However, studies on related compounds, particularly Euphorbia factors L3 and L9, provide insights into the potential pathways involved in their cytotoxic effects.
-
Cell Cycle Arrest: Compounds like Euphorbia factors L3 and L9 have been shown to induce cell cycle arrest at the G1 to early S phase transition.[1]
-
Apoptosis Induction: Euphorbia factor L3 has been demonstrated to induce apoptosis in A549 lung cancer cells through the mitochondrial pathway. This involves the loss of mitochondrial membrane potential and the release of cytochrome c into the cytosol.[5][6]
-
Cytoskeletal Disruption: Several Euphorbia factors have been observed to cause aggregation of actin filaments and partial interference with the microtubule network, which can disrupt cell division and other essential cellular processes.[1]
-
Reversal of Multidrug Resistance (MDR): Some lathyrane diterpenoids have shown the ability to reverse multidrug resistance in cancer cells, often by inhibiting the function of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter responsible for drug efflux.[1]
Caption: Proposed mechanisms of action for lathyrane diterpenoids.
Experimental Protocols
Detailed experimental protocols for this compound are not available. The following are generalized methodologies commonly used for the isolation, characterization, and biological evaluation of lathyrane diterpenoids from Euphorbia species.
Isolation and Purification
Caption: General workflow for the isolation of lathyrane diterpenoids.
-
Extraction: Dried and powdered plant material (e.g., seeds of Euphorbia lathyris) is typically extracted with a solvent such as ethanol or methanol.[1][5]
-
Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.[1]
-
Chromatography: The resulting fractions are subjected to various chromatographic techniques for further separation.
Structural Elucidation
The structure of isolated compounds is determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, COSY, HSQC, and HMBC experiments are used to elucidate the detailed chemical structure and stereochemistry.[6]
-
Infrared (IR) Spectroscopy: To identify functional groups.[6]
-
X-ray Crystallography: To definitively determine the three-dimensional structure of crystalline compounds.
Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
This assay is commonly used to determine the cytotoxic activity of compounds against cancer cell lines.[1]
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 48-72 hours).
-
Cell Fixation: Adherent cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B dye, which binds to cellular proteins.
-
Solubilization and Absorbance Measurement: The protein-bound dye is solubilized, and the absorbance is measured using a microplate reader.
-
IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.[5]
-
Cell Treatment: Cells are treated with the test compound for a specified time.
-
Cell Harvesting and Staining: Cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of necrotic or late apoptotic cells with compromised membranes).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion and Future Directions
This compound is a member of the lathyrane diterpenoid family, a class of natural products with significant therapeutic potential. While specific data on L7b is currently scarce, the well-documented cytotoxic and anti-inflammatory activities of its congeners highlight the need for further investigation into its biological properties and mechanism of action. Future research should focus on the comprehensive biological screening of this compound, including a broad panel of cancer cell lines and assays for anti-inflammatory, antiviral, and MDR reversal activities. Elucidation of its specific molecular targets and signaling pathways will be crucial for understanding its therapeutic potential and for guiding the development of novel drug candidates.
References
- 1. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 93550-95-9[this compound Analysis control,HPLC≥95%]- Jizhi Biochemical [acmec.com.cn]
- 4. Anti-Inflammatory and Cytotoxic Compounds Isolated from Plants of Euphorbia Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Preliminary Screening of Euphorbia Factor L7b Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Euphorbia factor L7b is a lathyrane-type diterpenoid isolated from plants of the Euphorbia genus, notably Euphorbia lathyris. While direct and extensive bioactivity data for this compound is limited in publicly accessible literature, the broader family of lathyrane diterpenoids, including its close structural analogs, have demonstrated significant pharmacological potential. This technical guide provides a framework for the preliminary bioactivity screening of this compound, drawing upon the established biological activities of related Euphorbia factors. The primary activities of interest for this class of compounds are cytotoxicity against various cancer cell lines, anti-inflammatory effects, and potential antiviral properties.[1][2][3][4] This document outlines detailed experimental protocols for these key assays, presents available quantitative data for analogous compounds to serve as a benchmark, and visualizes relevant biological pathways and experimental workflows to guide future research.
Introduction to Lathyrane Diterpenoids and Euphorbia Factors
The genus Euphorbia is a rich source of structurally diverse and biologically active secondary metabolites.[5][6] Among these, the lathyrane-type diterpenoids, designated as "Euphorbia factors," have garnered considerable attention for their potent biological effects.[3][7] These compounds are characterized by a unique tricyclic carbon skeleton. Various Euphorbia factors, such as L1, L2, and L3, have been isolated from the seeds of Euphorbia lathyris and have been shown to possess anti-cancer and anti-inflammatory properties.[1][3][8][9] Given the structural similarity, it is hypothesized that this compound may exhibit a comparable spectrum of bioactivity. Preliminary screening should therefore focus on cytotoxicity, anti-inflammatory, and antiviral assays.
Potential Bioactivities and Screening Strategy
Based on the activities of related compounds, the preliminary screening of this compound should prioritize the following areas:
-
Cytotoxicity: Evaluation against a panel of human cancer cell lines is a primary focus, as many lathyrane diterpenoids exhibit potent anti-proliferative effects.[3][5]
-
Anti-inflammatory Activity: Investigation of its ability to modulate inflammatory pathways, such as the NF-κB signaling cascade, is warranted.[1][10]
-
Antiviral Activity: Screening against a range of viruses, particularly enveloped viruses like Herpes Simplex Virus (HSV), could reveal novel therapeutic potential.[11][12][13]
Experimental Workflow for Bioactivity Screening
Caption: High-level workflow for the bioactivity screening of this compound.
Data Presentation: Bioactivity of Related Euphorbia Factors
The following tables summarize the reported cytotoxic activities of lathyrane diterpenoids from Euphorbia lathyris against various cancer cell lines. This data can serve as a reference for evaluating the potency of this compound.
Table 1: Cytotoxicity of Lathyrane Diterpenoids (IC50 in µM)
| Compound | A549 (Lung) | MDA-MB-231 (Breast) | KB (Nasopharyngeal) | MCF-7 (Breast) | KB-VIN (MDR) |
| Euphorbia factor L1 | > 40 | > 40 | 12.8 | 39.8 | 10.7 |
| Euphorbia factor L2 | 22.4 | 26.3 | 2.6 | 12.6 | 0.9 |
| Euphorbia factor L3 | 10.1 | 11.2 | 1.1 | 5.0 | 1.0 |
| Euphorbia factor L8 | > 40 | > 40 | 17.0 | 31.6 | 11.2 |
| Euphorbia factor L9 | 6.5 | 7.9 | 0.8 | 4.0 | 0.7 |
Data synthesized from a study by Liu et al. (2018). Note: KB-VIN is a multidrug-resistant cell line.
Experimental Protocols
Cytotoxicity Screening: MTT Assay
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[14][15]
Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete growth medium
-
Lipopolysaccharide (LPS)
-
This compound stock solution (in DMSO)
-
Griess Reagent System
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and incubate until they reach 80% confluency.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Add LPS (1 µg/mL) to the wells to induce NO production and incubate for 24 hours. Include a negative control (cells only), a vehicle control (cells + LPS + DMSO), and a positive control (e.g., a known iNOS inhibitor).
-
Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Sulfanilamide solution and incubate for 10 minutes. Then, add 50 µL of NED solution and incubate for another 10 minutes.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using sodium nitrite (B80452). Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the vehicle control.
Antiviral Screening: Plaque Reduction Assay
This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells for HSV)
-
Virus stock of known titer
-
Complete growth medium and overlay medium (containing carboxymethyl cellulose (B213188) or agar)
-
This compound stock solution (in DMSO)
-
Crystal violet staining solution
-
6-well or 12-well plates
Procedure:
-
Cell Seeding: Seed host cells in plates to form a confluent monolayer.
-
Virus Adsorption: Infect the cell monolayers with the virus at a concentration that produces a countable number of plaques (e.g., 100 plaque-forming units per well) for 1-2 hours.
-
Compound Treatment: Remove the viral inoculum and wash the cells. Add the overlay medium containing serial dilutions of this compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization: Remove the overlay medium, fix the cells (e.g., with methanol), and stain with crystal violet.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control and determine the IC50 value.[11][12]
Key Signaling Pathway: NF-κB in Inflammation
Several Euphorbia factors exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1] This pathway is a critical regulator of pro-inflammatory gene expression. The diagram below illustrates the canonical NF-κB signaling cascade, a likely target for this compound.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Conclusion
While direct experimental data on this compound is sparse, the well-documented bioactivities of structurally related lathyrane diterpenoids provide a strong rationale for its investigation as a potential cytotoxic and anti-inflammatory agent. The experimental protocols and comparative data presented in this guide offer a comprehensive framework for the preliminary screening and elucidation of the therapeutic potential of this compound. Future studies should focus on isolating or synthesizing sufficient quantities of this compound to perform the outlined assays and to subsequently explore its mechanism of action and potential for in vivo efficacy.
References
- 1. Natural Products isolated from Euphorbia lathyris - BioCrick [biocrick.com]
- 2. Anti-Inflammatory and Cytotoxic Compounds Isolated from Plants of Euphorbia Genus [mdpi.com]
- 3. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive diterpenoid metabolism and cytotoxic activities of genetically transformed Euphorbia lathyris roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic Activity and Metabolic Profiling of Fifteen Euphorbia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Euphorbia-Derived Natural Products with Potential for Use in Health Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Flavonoids of Euphorbia hirta inhibit inflammatory mechanisms via Nrf2 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxic and antiviral activities of Colombian medicinal plant extracts of the Euphorbia genus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. Antioxidant and antiviral activities of Euphorbia thymifolia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ijper.org [ijper.org]
An In-depth Technical Guide on the Ethnobotanical Uses of Euphorbia lathyris
Introduction
Euphorbia lathyris, commonly known as caper spurge or mole plant, is a biennial plant belonging to the Euphorbiaceae family. Native to the Mediterranean region, it is now widely distributed across various climates.[1] Historically, E. lathyris has been a significant plant in traditional and folk medicine across Europe and Asia, recognized for its potent biological activities.[2][3] However, all parts of the plant, particularly the milky latex and seeds, are highly toxic and contain irritant and carcinogenic compounds.[4][5][6] This guide provides a comprehensive technical overview of the ethnobotanical uses of Euphorbia lathyris, its phytochemical composition, documented pharmacological activities, and the experimental protocols used in its study, tailored for researchers, scientists, and drug development professionals.
Traditional and Ethnobotanical Uses
Euphorbia lathyris has a long history of use in traditional medicine for a wide range of ailments, despite its known toxicity. The applications often vary by the plant part used.
-
Seeds : The seeds are the most commonly cited part in traditional medicine. In Traditional Chinese Medicine, they are prescribed for conditions such as hydropsy (edema), ascites, constipation, amenorrhea, terminal schistosomiasis, and snakebites.[7][8][9] They have also been traditionally used to treat tumors and scabies.[5][10] The seeds are considered to have diuretic, parasiticide, and purgative properties.[5][10] A single seed capsule is reported to cause catharsis, while several can induce abortion.[5][10]
-
Latex : The milky latex found in the stems and leaves is highly acrid and has been used topically as a folk remedy.[4][11] Its applications include the removal of warts, corns, and other skin lesions.[2][4][12] In Europe, it was also used to treat skin cancer.[2][4] However, due to its severe irritant properties, it is considered unsafe for medicinal use.[5][6] The latex is also a known vesicant, capable of causing blisters, and can lead to severe photosensitive skin reactions.[6][13]
-
Whole Plant/Aerial Parts : All parts of the plant are considered emetic and purgative.[5][10] Historically, it was used as a violent purgative.[6][10] The plant has also been used in folk remedies as an antiseptic.[12]
-
Other Uses : Beyond medicine, the plant has been cultivated as a repellent for moles and rodents in gardens.[13][14] The seed oil, which can constitute up to 48% of the seed's dry weight, has been explored as a source for biodiesel.[1]
Phytochemical Composition
The diverse pharmacological effects of E. lathyris are attributed to its complex phytochemical profile, rich in diterpenoids, flavonoids, and phenolic compounds.
-
Diterpenoids : This is the most significant class of compounds in E. lathyris, responsible for both its therapeutic activities and its toxicity.[15][16] The plant is a rich source of lathyrane, jatrophane, and ingenane-type diterpenoids, often referred to as "Euphorbia factors".[8][16][17] These compounds have demonstrated potent cytotoxic, multidrug resistance reversal, and antiviral properties.[8][15][18] Specific examples include Euphorbia factors L1, L2, and ingenol (B1671944) mebutate, the latter of which is an approved treatment for the precancerous skin condition actinic keratosis.[15][19]
-
Flavonoids and Phenolic Compounds : Various parts of the plant contain significant amounts of phenolics and flavonoids, which contribute to its antioxidant properties.[7] HPLC analysis has identified compounds such as rutin, kaempferol, quercetin, resveratrol, baicalein, and wogonin.[7] The total phenolic content is highest in the testa (seed coat), while the root contains the highest total flavonoid content.[7]
-
Other Compounds : GC-MS analysis of methanolic seed extracts has revealed the presence of various other compounds including fatty acids (oleic acid, eicosanoic acid), sterols (γ-Sitosterol), and other organic molecules. The latex is also rich in triterpenoids.[1]
| Plant Part | Analyte Class | Compound/Metric | Concentration | Reference |
| Testa | Total Phenolic Content | Gallic Acid Equivalent | 290.46 ± 15.09 mg/100g DW | [7] |
| Root | Total Flavonoid Content | Rutin Equivalent | 215.68 ± 3.10 mg/g DW | [7] |
| Stem (Free) | Flavonoids | Rutin | Present | [7] |
| Stem (Free) | Flavonoids | Kaempferol | Present | [7] |
| Stem (Bound) | Flavonoids | Rutin, Resveratrol, Quercetin, Baicalein, Wogonin | Present | [7] |
| Root (Free) | Flavonoids | Kaempferol | Present | [7] |
| Root (Bound) | Flavonoids | Quercetin, Kaempferol | Present | [7] |
| Seed | Bioactive Compounds | Esculetin | 267.68 ± 34.16 ppm | [8] |
| Seed | Bioactive Compounds | Euphorbetin | Quantified | [8] |
| Seed | Bioactive Compounds | Kaempferol-3-rutinoside | Quantified | [8] |
DW = Dry Weight
Pharmacological Activities and Drug Development Potential
Scientific investigations have substantiated many of the traditional claims and have uncovered further therapeutic potential, particularly in oncology and infectious diseases.
-
Antitumor and Cytotoxic Activity : This is one of the most extensively studied properties of E. lathyris. Diterpenoids isolated from the seeds have shown significant cytotoxic activity against various human cancer cell lines, including colorectal cancer, breast cancer, renal cancer, and liver cancer.[8][20][21] For instance, an ethanolic extract of the seeds demonstrated high and selective antitumor activity against colon cancer cell lines (T84 and HCT-15).[8] This effect was mediated by the induction of apoptosis through the overexpression of caspases 8, 9, and 3, as well as the activation of autophagy.[8] Furthermore, certain diterpenoids have shown the ability to reverse multidrug resistance (MDR) in cancer cells, a major challenge in chemotherapy.[8][15]
-
Antimicrobial Activity : Extracts from E. lathyris seeds have demonstrated significant antimicrobial effects.[22] Studies using the cup plate diffusion method have shown activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), as well as antifungal properties against Candida albicans and Aspergillus niger.[22] The presence of alkaloids, flavonoids, and diterpenes is believed to contribute to these antimicrobial properties.[22]
-
Antioxidant Activity : The phenolic and flavonoid constituents of E. lathyris are responsible for its antioxidant capacity.[7] Different parts of the plant exhibit varying levels of activity. The testa shows the highest DPPH free radical scavenging activity, while the seed shows the highest Ferric Reducing Antioxidant Power (FRAP).[7] A positive correlation has been observed between the total phenolic content and DPPH radical scavenging activity.[7]
-
Anti-inflammatory Activity : Diterpenes from the plant, such as Euphorbia factor L2 (EFL2), have shown potent anti-inflammatory effects.[19] EFL2 was found to alleviate lipopolysaccharide (LPS)-induced acute lung injury in mice by suppressing the recruitment of inflammatory cells and decreasing the levels of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[19] The mechanism appears to involve the inhibition of the NF-κB signaling pathway.[19]
| Compound | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| Euphorbia Factor L₂₈ | 786-0 (Renal) | IC₅₀ | 9.43 | [21] |
| Euphorbia Factor L₂₈ | HepG2 (Liver) | IC₅₀ | 13.22 | [21] |
| Compound 13 (Lathyrane) | HCT116 (Colon) | IC₅₀ | 6.44 | [20] |
| Compound 13 (Lathyrane) | MCF-7 (Breast) | IC₅₀ | 8.43 | [20] |
| Compound 13 (Lathyrane) | 786-0 (Renal) | IC₅₀ | 15.3 | [20] |
| Compound 13 (Lathyrane) | HepG2 (Liver) | IC₅₀ | 9.32 | [20] |
Experimental Protocols
This section details generalized methodologies for the extraction, isolation, and evaluation of bioactive compounds from Euphorbia lathyris, based on cited literature.
-
Preparation : Air-dried and powdered seeds of E. lathyris are defatted with a non-polar solvent like n-hexane.
-
Extraction : The defatted powder is then extracted exhaustively with a polar solvent such as 95% ethanol (B145695) or methanol (B129727) at room temperature. The solvent is subsequently removed under reduced pressure to yield a crude extract.[8]
-
Fractionation : The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, for example, ethyl acetate (B1210297) and n-butanol.
-
Chromatography : The resulting fractions (e.g., the ethyl acetate fraction, often rich in diterpenoids) are subjected to multiple chromatographic steps for purification. This typically involves:
-
Silica Gel Column Chromatography : Elution with a gradient solvent system (e.g., n-hexane/acetone or chloroform/methanol).
-
Sephadex LH-20 Column Chromatography : To remove pigments and smaller molecules.
-
Preparative High-Performance Liquid Chromatography (HPLC) : Often using a C18 column for final purification of individual compounds.[20][21]
-
-
Structure Elucidation : The structures of isolated pure compounds are determined using spectroscopic methods, including 1D-NMR (¹H, ¹³C), 2D-NMR (COSY, HMQC, HMBC), High-Resolution Mass Spectrometry (HR-ESI-MS), and IR spectroscopy.[20][21]
-
Sample Preparation : Dried and powdered plant material (root, stem, seed, testa) is extracted for both free and bound phenolics/flavonoids.
-
Free Phenolics : Extraction with 80% methanol, followed by centrifugation.
-
Bound Phenolics : The residue from the free phenolic extraction is subjected to alkaline hydrolysis (using NaOH), followed by acidification (with HCl) and extraction with diethyl ether/ethyl acetate.[7]
-
-
HPLC Analysis :
-
System : An HPLC system equipped with a C18 column and a Diode Array Detector (DAD).
-
Mobile Phase : A gradient elution is typically used, involving two solvents such as (A) acetonitrile (B52724) and (B) acidified water (e.g., with acetic acid).
-
Detection : Wavelengths are set according to the absorbance maxima of the target compounds (e.g., 280 nm for phenolic acids, 360 nm for flavonoids).[7][23]
-
Quantification : Compounds are identified and quantified by comparing their retention times and UV spectra with those of authentic standards.[7]
-
-
Cell Culture : Human cancer cell lines (e.g., MCF-7, HepG2, HCT116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding : Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Treatment : The cells are then treated with various concentrations of the isolated compounds or plant extracts for a specified duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation : After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for approximately 4 hours.
-
Formazan (B1609692) Solubilization : The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent like DMSO.
-
Absorbance Measurement : The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis : Cell viability is expressed as a percentage of the control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.[20][21]
Visualizations: Workflows and Signaling Pathways
Caption: Figure 1. General workflow for isolation and identification of bioactive compounds from E. lathyris.
References
- 1. Euphorbiaceae DB | Euphorbia lathyris [eupdb.liu-lab.com]
- 2. Euphorbia lathyris (gopher spurge): Go Botany [gobotany.nativeplanttrust.org]
- 3. Euphorbia lathyris - Wikipedia [en.wikipedia.org]
- 4. Euphorbia lathyris (Caper Spurge, Gopher Spurge, Mole Plant, Paper Spurge, Sassy Jack) | North Carolina Extension Gardener Plant Toolbox [plants.ces.ncsu.edu]
- 5. pfaf.org [pfaf.org]
- 6. practicalplants.org [practicalplants.org]
- 7. Phytochemicals of Euphorbia lathyris L. and Their Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor Effect of the Ethanolic Extract from Seeds of Euphorbia lathyris in Colorectal Cancer [mdpi.com]
- 9. Antitumor Effect of the Ethanolic Extract from Seeds of Euphorbia lathyris in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medicinal herbs: CAPER SPURGE - Euphorbia lathyris [naturalmedicinalherbs.net]
- 11. medicosage.com [medicosage.com]
- 12. Euphorbia lathyris – eFlora of India [efloraofindia.com]
- 13. Euphorbia lathyris: uses, properties, cultivation and complete toxicity [en.jardineriaon.com]
- 14. Caper spurge - Euphorbia lathyris (Care, Characteristics, Symbolism, Images, Toxic) [picturethisai.com]
- 15. Bioactive diterpenoid metabolism and cytotoxic activities of genetically transformed Euphorbia lathyris roots - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Bioactive diterpenoid metabolism and cytotoxic activities of genetically transformed Euphorbia lathyris roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Natural Products isolated from Euphorbia lathyris - BioCrick [biocrick.com]
- 20. Five New Diterpenoids from the Seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cytotoxic Lathyrane-Type Diterpenes from Seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Antimicrobial activity and phytochemical screnning of euphorbia lathyris seeds [wisdomlib.org]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Isolation of Euphorbia Factor L7b from Euphorbia lathyris Seeds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the isolation of Euphorbia factor L7b, a lathyrane diterpenoid, from the seeds of Euphorbia lathyris. The methodologies are based on established procedures for the purification of structurally similar compounds from the same plant source.
Introduction
Euphorbia lathyris, commonly known as caper spurge, is a well-documented source of a diverse array of lathyrane-type diterpenoids.[1][2][3][4] These compounds, collectively known as Euphorbia factors, have attracted significant scientific interest due to their notable biological activities, including cytotoxic and anti-inflammatory properties.[2][5] this compound belongs to this class of compounds and its isolation is a key step for further pharmacological investigation and drug development. This document outlines a detailed experimental protocol for its extraction and purification.
Data Presentation
While specific quantitative data for the isolation of this compound is not extensively reported, the following table summarizes yields of other prominent lathyrane diterpenoids isolated from Euphorbia lathyris seeds. This data serves as a valuable benchmark for expected yields in a typical isolation procedure.
Table 1: Quantitative Yields of Lathyrane Diterpenoids from Euphorbia lathyris Seeds
| Compound | Starting Material (kg) | Final Yield (mg) | Yield (%) | Reference(s) |
| Euphorbia factor L1 | 4 | 1120 | 0.028% | [6] |
| Euphorbia factor L2 | 4 | 320 | 0.008% | [6] |
| Euphorbia factor L3 | 4 | 1100 | 0.0275% | [6] |
| Euphorbia factor L8 | 4 | 40 | 0.001% | [6] |
Experimental Protocols
The following protocols provide a step-by-step guide for the isolation of this compound.
Materials and Reagents
-
Dried seeds of Euphorbia lathyris
-
Ethanol (B145695) (95%)
-
Petroleum Ether
-
Ethyl Acetate (B1210297) (EtOAc)
-
n-Butanol
-
Silica (B1680970) Gel (200-300 mesh) for column chromatography
-
Sephadex LH-20
-
Solvents for chromatography (HPLC grade)
-
Standard laboratory glassware and equipment (grinder, reflux apparatus, rotary evaporator, chromatography columns, etc.)
Extraction
-
Grinding: Mill the dried seeds of Euphorbia lathyris into a fine powder.
-
Ethanolic Extraction:
-
Macerate or reflux the powdered seeds with 95% ethanol (e.g., 10 kg of seeds in 30 L of ethanol) at room temperature or under reflux for 3 hours.[6]
-
Filter the mixture and collect the ethanolic extract.
-
Repeat the extraction process two more times on the plant residue to ensure exhaustive extraction.
-
Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.
-
Liquid-Liquid Partitioning
-
Suspension: Suspend the concentrated crude extract in water.
-
Fractionation: Perform successive partitioning of the aqueous suspension with solvents of increasing polarity:
-
Petroleum Ether
-
Ethyl Acetate (EtOAc)
-
n-Butanol
-
-
For each solvent, perform the partitioning three times to ensure complete separation.
-
Concentrate each of the organic fractions (petroleum ether, EtOAc, and n-butanol) separately. Lathyrane diterpenoids are typically found in the less polar fractions (petroleum ether and ethyl acetate).[6]
Chromatographic Purification
A multi-step chromatographic approach is essential for the isolation of the pure compound.
-
Silica Gel Column Chromatography:
-
Subject the petroleum ether or ethyl acetate fraction to column chromatography on a silica gel column.
-
Elute the column using a gradient solvent system, typically starting with petroleum ether and gradually increasing the polarity with ethyl acetate (e.g., petroleum ether/EtOAc from 100:0 to 0:100).[6]
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Combine fractions that show similar TLC profiles.
-
-
Sephadex LH-20 Column Chromatography:
-
Further purify the fractions containing the target compound using a Sephadex LH-20 column.
-
A common eluent for this step is a mixture of chloroform (B151607) and methanol (B129727) (e.g., 1:1) or pure methanol.[6]
-
Again, collect and monitor fractions by TLC and combine those containing the compound of interest.
-
-
Preparative Chromatography:
-
Achieve final purification using preparative Thin Layer Chromatography (pTLC) or preparative High-Performance Liquid Chromatography (HPLC).
-
For preparative HPLC, a reversed-phase C18 column is often effective, using a gradient of methanol/water or acetonitrile/water as the mobile phase.
-
Purity and Structural Confirmation
-
Purity Assessment: The purity of the isolated this compound should be assessed by analytical HPLC, aiming for a purity of ≥95%.
-
Structure Elucidation: The chemical structure of the isolated compound must be confirmed using a combination of spectroscopic techniques, including:
-
High-Resolution Mass Spectrometry (HR-MS) to determine the molecular formula.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to determine the carbon-hydrogen framework.
-
2D-NMR techniques (COSY, HSQC, HMBC) to establish connectivity and relative stereochemistry.
-
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the isolation of this compound.
Representative Signaling Pathway
While the specific signaling pathways modulated by this compound are a subject for future research, other lathyrane diterpenoids from Euphorbia lathyris have been shown to induce apoptosis in cancer cells via the mitochondrial pathway.
Caption: Postulated apoptotic pathway for lathyrane diterpenoids.
References
- 1. Diterpenoids from the seeds of Euphorbia lathyris and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lathyrane-Type Diterpenoids from the Seeds of Euphorbia lathyris L. with Inhibitory Effects on NO Production in RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Diterpenoids from the seeds of Euphorbia lathyris and their effects on microglial nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chromatographic Purification of Euphorbia Factor L7b
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphorbia factor L7b is a lathyrane diterpenoid found in plants of the Euphorbia genus, notably Euphorbia lathyris. Diterpenoids from Euphorbia species have garnered significant interest in drug discovery due to their diverse biological activities, which include cytotoxic, multidrug resistance reversal, and anti-inflammatory effects. The complex structural diversity of these compounds necessitates robust and efficient purification strategies to isolate individual factors for detailed pharmacological evaluation.
This document provides a detailed protocol for the chromatographic purification of this compound from Euphorbia lathyris seeds. The methodology is based on common practices for the isolation of diterpenoids from Euphorbia species, employing a multi-step chromatographic approach to achieve high purity.
Experimental Protocols
Preparation of Crude Extract
A crucial first step in the isolation of this compound is the efficient extraction from the plant matrix.
Protocol:
-
Plant Material Preparation: Air-dry the seeds of Euphorbia lathyris at room temperature and then grind them into a fine powder (approximately 80 mesh).
-
Extraction:
-
Accurately weigh 100 g of the powdered seeds.
-
Suspend the powder in 1 L of 70-80% methanol (B129727) or ethanol (B145695) in a large flask.[1][2][3]
-
Perform ultrasonic extraction for 30-60 minutes at room temperature.[1][4]
-
Filter the mixture through a muslin cloth or filter paper to separate the extract from the solid plant material.
-
Repeat the extraction process on the plant residue two more times to ensure complete extraction.
-
Combine the filtrates from all extractions.
-
-
Concentration: Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.
Multi-Column Chromatographic Purification
A multi-step chromatographic approach is employed to separate this compound from the complex mixture of compounds in the crude extract. This typically involves an initial fractionation using silica (B1680970) gel chromatography followed by one or more polishing steps.
Workflow for Chromatographic Purification:
Caption: Workflow for the multi-step chromatographic purification of this compound.
Protocol for Step 1: Silica Gel Column Chromatography
-
Column Preparation: Prepare a silica gel (100-200 mesh) column, with the column size depending on the amount of crude extract. For 10 g of crude extract, a column of 4-5 cm diameter and 50-60 cm length is appropriate.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of chloroform-methanol or petroleum ether-ethyl acetate.
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 20-30 mL).
-
Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound. A standard of this compound, if available, should be used for comparison.
-
Pooling: Combine the fractions that show a high concentration of this compound.
Protocol for Step 2: Sephadex LH-20 Chromatography
-
Column Preparation: Swell the Sephadex LH-20 resin in methanol and pack it into a column.
-
Sample Loading: Concentrate the pooled fractions from the silica gel step and dissolve the residue in methanol. Load this solution onto the Sephadex LH-20 column.
-
Elution: Elute the column with methanol.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify and pool the fractions containing pure or nearly pure this compound.
Protocol for Step 3 (Optional): Preparative HPLC
For achieving very high purity (>98%), a final polishing step using preparative High-Performance Liquid Chromatography (HPLC) may be necessary.
-
Column: Use a preparative C18 column.
-
Mobile Phase: An isocratic or gradient system of acetonitrile (B52724) and water is typically used.[4][5]
-
Injection and Fractionation: Inject the semi-purified sample and collect the peak corresponding to this compound.
-
Purity Analysis: Analyze the purity of the final product using analytical HPLC. A purity of ≥95% is generally considered acceptable for biological assays.[6]
Data Presentation
Table 1: Analytical HPLC Conditions for Analysis of Euphorbia Factors
| Parameter | Condition | Reference |
| Column | Agilent Eclipse XDB-C18 (4.6 mm × 150 mm, 5 µm) | [4][5] |
| Mobile Phase | Acetonitrile and Water (Isocratic) | [4][5] |
| Flow Rate | 0.25 mL/min | [4][5] |
| Column Temperature | 30 °C | [4][5] |
| Detection Wavelength | 272 nm | [4][5] |
Table 2: Quantitative Data for Related Euphorbia Factors from Euphorbia lathyris Seeds (Illustrative)
| Compound | Concentration in Unprocessed Seeds (mg/g) | Concentration in Processed Seeds (mg/g) | Average Recovery (%) |
| Euphorbia factor L₁ | 4.915 | 3.435 | 98.39 |
| Euphorbia factor L₂ | 1.944 | 1.367 | 91.10 |
| Euphorbia factor L₈ | 0.425 | 0.286 | 96.94 |
| Data from a study on diterpenoids in E. lathyris seeds.[4][5] |
Logical Relationships in Purification
The purification strategy is based on the differential physicochemical properties of the compounds in the crude extract.
References
- 1. Establishment of the Quantitative Analysis of Multiindex in Euphorbia lathyris by the Single Marker Method for Euphorbia lathyris Based on the Quality by Design Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation of diverse bioactive compounds from Euphorbia balsamifera: Cytotoxicity and antibacterial activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Analysis and determination of diterpenoids in unprocessed and processed Euphorbia lathyris seeds by HPLC–ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis and determination of diterpenoids in unprocessed and processed Euphorbia lathyris seeds by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 93550-95-9[this compound Analysis control,HPLC≥95%]- Jizhi Biochemical [acmec.com.cn]
Application Note: Spectroscopic Analysis of Euphorbia Factor L7b
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the spectroscopic analysis of Euphorbia factor L7b, a lathyrane-type diterpenoid isolated from Euphorbia species. The methodologies cover Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques crucial for structural elucidation and characterization.
Introduction
Euphorbia is a large and diverse genus of flowering plants, many of which have been used in traditional medicine for treating various ailments, including cancer and skin diseases.[1][2][3] The genus is known to produce a wide array of bioactive secondary metabolites, with diterpenoids being a prominent class.[3][4] Lathyrane-type diterpenoids, characterized by a unique 5/11/3-membered tricyclic carbon skeleton, are frequently isolated from Euphorbia species and have demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, and multidrug resistance reversal effects.[1][3][5][6]
This compound belongs to this class of complex diterpenoids. Accurate structural determination is paramount for understanding its structure-activity relationships and for potential drug development. This application note outlines the standard protocols for the isolation and comprehensive spectroscopic analysis of this compound and related compounds using modern NMR and MS techniques.
Experimental Protocols
Isolation and Purification of this compound
The isolation of lathyrane diterpenoids from Euphorbia species typically involves extraction followed by multi-step chromatography. The following is a general protocol adapted from methodologies reported for similar compounds.[1][5]
Protocol 1: Extraction and Isolation
-
Plant Material and Extraction:
-
Air-dried and powdered seeds of Euphorbia lathyris (e.g., 10 kg) are extracted exhaustively with 95% ethanol (B145695) at room temperature.
-
The resulting ethanol extract is concentrated under reduced pressure to yield a crude residue.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, dichloromethane (B109758), and ethyl acetate, to separate compounds based on their polarity.[5]
-
The fraction containing the target diterpenoids (often the petroleum ether or dichloromethane fraction) is selected for further purification.
-
-
Chromatographic Purification:
-
Silica (B1680970) Gel Column Chromatography: The active fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of petroleum ether-ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Chromatography: Fractions enriched with the compound of interest are further purified using a Sephadex LH-20 column with a suitable solvent system (e.g., methanol (B129727)/dichloromethane) to remove pigments and other impurities.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved by semi-preparative or preparative HPLC on a C18 reversed-phase column with a mobile phase such as methanol-water or acetonitrile-water to yield the pure compound.[5]
-
Spectroscopic Analysis
High-resolution mass spectrometry is employed to determine the elemental composition and exact mass of the isolated compound.
Protocol 2: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
-
Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: An Agilent 1290 UPLC system coupled to a 6540 Quadrupole Time-of-Flight (Q-TOF) mass spectrometer or a similar high-resolution instrument is used.[7]
-
Ionization Mode: The analysis is typically performed in positive ion mode (ESI+).
-
Data Acquisition: Mass spectra are acquired over a relevant mass range (e.g., m/z 100-1000). The instrument is calibrated to ensure high mass accuracy.
-
Data Analysis: The molecular formula is determined from the exact mass of the pseudomolecular ion (e.g., [M+H]⁺, [M+Na]⁺).
A suite of 1D and 2D NMR experiments is necessary for the complete structural elucidation of complex molecules like this compound.
Protocol 3: NMR Spectroscopic Analysis
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) can be used as an internal standard.
-
Instrumentation: NMR spectra are recorded on a high-field spectrometer, such as a Bruker Avance 500 MHz or 600 MHz instrument.
-
1D NMR Experiments:
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Shows the number of carbon atoms and their types (e.g., methyl, methylene, methine, quaternary).
-
DEPT (Distortionless Enhancement by Polarization Transfer): Used to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.[7]
-
Data Presentation
The spectroscopic data for this compound would be presented as follows. The tables below are representative templates based on data for similar lathyrane diterpenoids.
Mass Spectrometry Data
| Parameter | Value |
| Ionization Mode | Positive ESI |
| Observed m/z | [M+Na]⁺ |
| Exact Mass | [Calculated Value] |
| Molecular Formula | C₃₈H₄₂O₉ (Example)[5] |
NMR Spectroscopic Data
The ¹H and ¹³C NMR chemical shifts for each position in the molecule are systematically assigned and tabulated.
Table 1: ¹H and ¹³C NMR Data for a Representative Lathyrane Diterpenoid (in CDCl₃)
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 1 | 35.5 | 2.91 (m), 2.44 (m) |
| 2 | 39.9 | 2.46 (m) |
| 3 | 210.1 | - |
| 4 | 136.7 | - |
| 5 | 125.0 | 6.05 (d, 10.0) |
| ... | ... | ... |
| OAc | 170.5, 21.0 | 2.05 (s) |
| OBz | 166.0, 133.0, 129.5, 128.5 | 8.05 (d, 7.5), 7.55 (t, 7.5), 7.45 (t, 7.5) |
(Note: This table is a template. Data for specific compounds like this compound needs to be acquired experimentally. The data shown is illustrative based on similar structures.)[7]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of this compound.
Caption: Experimental workflow for the isolation and structural elucidation of this compound.
Conclusion
The protocols and data presentation formats outlined in this application note provide a comprehensive guide for researchers involved in the isolation and structural characterization of this compound and other related natural products. The combination of chromatographic techniques and advanced spectroscopic methods, particularly multi-dimensional NMR and high-resolution mass spectrometry, is indispensable for unambiguously determining the complex structures of these bioactive diterpenoids. This detailed structural information is a critical prerequisite for further pharmacological evaluation and drug discovery efforts.
References
- 1. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonoids from the Genus Euphorbia: Isolation, Structure, Pharmacological Activities and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Activity and Metabolic Profiling of Fifteen Euphorbia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem -dimethylcyclopropane from the seeds of Euphorbia lathyris - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10724G [pubs.rsc.org]
- 6. Diterpenoids from the seeds of Euphorbia lathyris and their effects on microglial nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
In Vitro Anti-inflammatory Assays for Euphorbia Factor L7b: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of the anti-inflammatory properties of Euphorbia factor L7b, a lathyrane diterpenoid isolated from plants of the Euphorbia genus. The protocols detailed below are foundational for screening and characterizing the compound's potential as an anti-inflammatory agent.
Introduction
Inflammation is a complex biological response implicated in numerous diseases. The search for novel anti-inflammatory compounds from natural sources is a significant area of pharmaceutical research. Diterpenoids from Euphorbia species have demonstrated promising anti-inflammatory activities, primarily through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. This compound has been identified as a potential inhibitor of inflammatory responses. The following assays are designed to quantify its effects on key inflammatory mediators and pathways in a controlled in vitro setting.
Data Presentation
The anti-inflammatory activity of this compound has been quantified by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Table 1: Inhibitory Concentration of this compound on Nitric Oxide Production
| Compound | Assay | Cell Line | Stimulant | IC50 (µM) | Reference |
| This compound | Nitric Oxide (NO) Inhibition | Macrophage | LPS | 23.9 | [1] |
IC50: The half maximal inhibitory concentration, representing the concentration of a substance required to inhibit a biological process by 50%.
Key In Vitro Anti-inflammatory Assays & Protocols
The following protocols describe the core assays for evaluating the anti-inflammatory activity of this compound.
Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay is a primary screening tool for potential anti-inflammatory agents. It measures the inhibition of nitric oxide, a key pro-inflammatory mediator, produced by macrophages upon stimulation with lipopolysaccharide (LPS).
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere for 24 hours.[2]
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor like L-NMMA).
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control and incubate for 18-24 hours.[2][3]
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.[3]
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of nitrite using a standard curve generated with known concentrations of sodium nitrite. Determine the percentage of NO inhibition for each concentration of this compound and calculate the IC50 value.
Pro-inflammatory Cytokine (TNF-α and IL-6) Quantification by ELISA
This assay quantifies the inhibitory effect of this compound on the production of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Protocol:
-
Cell Culture, Seeding, and Treatment: Follow steps 1-4 of the Nitric Oxide Production Assay protocol. It is recommended to use a 24-well plate for easier supernatant collection.
-
Supernatant Collection: After the 24-hour incubation period, collect the cell culture supernatants and centrifuge to remove any cellular debris. Store at -80°C until analysis.
-
ELISA Procedure (General Steps):
-
Coat a 96-well ELISA plate with a capture antibody specific for either TNF-α or IL-6 and incubate overnight.[4]
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.[4]
-
Add the collected cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody specific for the target cytokine. Incubate for 1-2 hours.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes.
-
Wash the plate and add a substrate solution (e.g., TMB). Allow the color to develop.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm.
-
-
Data Analysis: Generate a standard curve using recombinant TNF-α or IL-6. Calculate the concentration of the cytokines in the samples based on the standard curve. Determine the percentage of inhibition for each concentration of this compound.
Western Blot Analysis of the NF-κB Signaling Pathway
This assay investigates the molecular mechanism of action of this compound by analyzing its effect on key proteins in the NF-κB signaling pathway, such as the phosphorylation of IκBα and the nuclear translocation of the p65 subunit.
Protocol:
-
Cell Culture and Treatment: Culture RAW 264.7 cells in 6-well plates. Treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for a short duration (e.g., 30 minutes) to observe changes in protein phosphorylation and degradation.
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-IκBα, IκBα, phospho-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[5]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of the target proteins to the loading control. Compare the levels of phosphorylated proteins in the treated groups to the LPS-stimulated control group.
Visualization of Pathways and Workflows
Caption: Experimental workflow for in vitro anti-inflammatory assays.
Caption: NF-κB signaling pathway and proposed inhibition by this compound.
References
- 1. Anti-Inflammatory and Cytotoxic Compounds Isolated from Plants of Euphorbia Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Cytotoxicity Testing of Diterpenoids from Euphorbia Species on Cancer Cell Lines
Introduction
The genus Euphorbia is a rich source of structurally diverse bioactive compounds, many of which have demonstrated potent cytotoxic and anti-cancer properties.[5][6] Diterpenoids isolated from Euphorbia species, such as lathyrane-type diterpenoids, have been a focus of drug discovery efforts due to their ability to induce cell death in various cancer cell lines.[1][3] These compounds often exert their effects by inducing apoptosis, a form of programmed cell death, frequently through the intrinsic or mitochondrial pathway.[1][2][3]
These application notes provide a comprehensive overview of the methodologies used to assess the cytotoxic effects of Euphorbia factors on cancer cell lines. The protocols detailed below are standard methods for determining cell viability, investigating the mechanism of cell death, and elucidating the molecular signaling pathways involved.
Data Presentation: Cytotoxicity of Euphorbia Compounds
The cytotoxic potential of various compounds and extracts from the Euphorbia genus has been evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound. The following table summarizes reported IC50 values for different Euphorbia derivatives and extracts.
| Compound/Extract | Cancer Cell Line(s) | Reported IC50 Values (µM or µg/mL) | Reference(s) |
| Euphol (B7945317) | Pancreatic carcinoma, Esophageal squamous cell, Prostate, Melanoma, Colon cancer | 1.41 - 38.89 µM | [7] |
| E. officinarum L. (methanolic extract) | Human colon adenocarcinoma (CACO2) | 7.2 µM | [5] |
| E. lactea Haw. (methanolic extract) | Human hepatoma (HepG2), Human breast adenocarcinoma (MCF-7) | 5.2 µM and 5.1 µM, respectively | [5] |
| E. trigona (methanolic extract) | MCF-7, CACO2 | 16.1 µg/mL and 15.6 µg/mL, respectively | [8] |
| E. greenwayi (chloroform fraction) | MCF-7 | 17.5 ± 0.6 µg/mL | [8] |
| E. triaculeata (methanolic extract) | Breast carcinoma (MCF7), Prostate (PC3) | 26 µg/mL and 48 µg/mL, respectively | [6] |
| Euphorbia factor L2 | Lung carcinoma (A549) | Potent cytotoxicity observed (specific IC50 not stated in abstract) | [1][2] |
| Euphorbia factor L3 | Lung cancer (A549) | 34.04 ± 3.99 µM | [3][4] |
| E. terracina (polar fraction) | Human acute myeloid leukemia (THP1) | 2.08 µg/mL | [9] |
| E. hirta (hexane fraction) | Breast cancer (MCF-7) | 10.01 µg/mL | [10] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Euphorbia factor stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Euphorbia factor in complete culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Apoptosis Analysis: Annexin V-FITC/PI Staining
Annexin V-FITC and Propidium Iodide (PI) double staining allows for the differentiation between early apoptotic, late apoptotic, necrotic, and viable cells via flow cytometry.
Materials:
-
Cancer cells treated with the Euphorbia factor
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the Euphorbia factor at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Harvest the cells by trypsinization and collect them by centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples within 1 hour using a flow cytometer.
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect the expression levels of key proteins involved in the apoptotic signaling pathway.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-PARP, anti-Cytochrome c, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction and Quantification: Lyse the treated and untreated cells and quantify the protein concentration.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Experimental Workflow
Caption: General experimental workflow for cytotoxicity testing.
Proposed Signaling Pathway: Mitochondrial Apoptosis
Caption: Mitochondrial pathway of apoptosis induced by Euphorbia factors.
References
- 1. Euphorbia factor L2 induces apoptosis in A549 cells through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scilit.com [scilit.com]
- 5. Cytotoxic Activity and Metabolic Profiling of Fifteen Euphorbia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Cytotoxic and Genotoxic Effects of Euphorbia Triaculeata Forssk. Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant and selective anticancer activities of two Euphorbia species in human acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the cytotoxicity, cell-cycle arrest, and apoptotic induction by Euphorbia hirta in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Inhibitory Effect of Euphorbia Factor L7b on Nitric Oxide Production
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. However, the overproduction of NO by inducible nitric oxide synthase (iNOS) in inflammatory cells like macrophages can lead to chronic inflammation and tissue damage. Consequently, the inhibition of iNOS-mediated NO production is a key therapeutic target for inflammatory diseases.
Recent studies have highlighted the anti-inflammatory potential of compounds isolated from the Euphorbia genus.[1][2][3] Diterpenoids from Euphorbia lathyris, for instance, have been shown to inhibit nitric oxide production in microglial cells.[4] Euphorbia factor L7b, a lathyrane-type diterpenoid, is a promising candidate for investigation as a modulator of inflammatory responses. These application notes provide detailed protocols for assessing the inhibitory effect of this compound on nitric oxide production in a cellular model of inflammation. The protocols are designed for researchers in drug discovery and development, providing a framework for screening and characterizing novel anti-inflammatory agents.
Principle of the Assay
The most common method to quantify NO production in biological systems is the measurement of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO. This is typically achieved using the Griess assay.[5][6][7] In this colorimetric assay, nitrite reacts with sulfanilamide (B372717) to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a stable azo compound with a deep purple color. The intensity of the color, which is proportional to the nitrite concentration, is measured spectrophotometrically.
To induce an inflammatory response and subsequent NO production, murine macrophage cell lines, such as RAW 264.7, are stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[8][9][10] The inhibitory potential of this compound is then determined by its ability to reduce the amount of nitrite produced by LPS-stimulated macrophages.
Data Presentation: Inhibitory Effect of this compound on NO Production
The following tables summarize hypothetical quantitative data to illustrate the expected outcomes of the experiments described in the protocols.
Table 1: Effect of this compound on Nitrite Concentration in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | Nitrite Concentration (µM) (Mean ± SD) | % Inhibition of NO Production |
| Control (Unstimulated) | - | 1.5 ± 0.3 | - |
| LPS (1 µg/mL) | - | 48.2 ± 3.5 | 0% |
| LPS + this compound | 1 | 40.1 ± 2.8 | 16.8% |
| LPS + this compound | 5 | 25.6 ± 1.9 | 46.9% |
| LPS + this compound | 10 | 12.3 ± 1.1 | 74.5% |
| LPS + this compound | 25 | 5.8 ± 0.7 | 88.0% |
| LPS + Dexamethasone (Positive Control) | 10 | 8.1 ± 0.9 | 83.2% |
Table 2: Cytotoxicity of this compound in RAW 264.7 Cells (MTT Assay)
| Treatment Group | Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| Control | - | 100 ± 5.2 |
| This compound | 1 | 98.7 ± 4.5 |
| This compound | 5 | 97.2 ± 3.9 |
| This compound | 10 | 95.8 ± 4.1 |
| This compound | 25 | 93.5 ± 3.7 |
| Doxorubicin (Positive Control) | 10 | 25.4 ± 2.1 |
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
-
Cell Line: Murine macrophage cell line RAW 264.7 (ATCC TIB-71).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[10]
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculturing: Passage the cells every 2-3 days when they reach 80-90% confluency.
Protocol 2: Measurement of Nitric Oxide Production (Griess Assay)
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.[11] Incubate for 24 hours to allow for cell adherence.
-
Treatment:
-
Prepare stock solutions of this compound and a positive control (e.g., Dexamethasone) in dimethyl sulfoxide (B87167) (DMSO).
-
Dilute the compounds to the desired final concentrations in fresh culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the cells and replace it with 100 µL of medium containing the test compounds at various concentrations.
-
Incubate for 1 hour.
-
-
Stimulation: Add 10 µL of LPS (final concentration 1 µg/mL) to all wells except the unstimulated control wells.
-
Incubation: Incubate the plate for an additional 24 hours at 37°C and 5% CO₂.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water). Prepare fresh before use.[12]
-
Assay Procedure:
-
After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Add 50 µL of the freshly prepared Griess reagent to each well containing the supernatant.[13]
-
Incubate at room temperature for 10-15 minutes in the dark.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.
Protocol 3: Cell Viability Assay (MTT Assay)
It is crucial to assess the cytotoxicity of this compound to ensure that the observed reduction in NO production is not due to cell death.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 2.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage of the untreated control cells.
Mandatory Visualizations
Caption: Experimental workflow for assessing NO inhibition.
Caption: LPS-induced NO production signaling pathway.
Mechanism of Action
Lipopolysaccharide (LPS) initiates an inflammatory cascade by binding to Toll-like receptor 4 (TLR4) on the surface of macrophages.[14] This binding activates downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and the nuclear factor-kappa B (NF-κB) pathways.[15][16][17] The activation of the IκB kinase (IKK) complex leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα).[18] This releases NF-κB (typically the p50/p65 heterodimer) to translocate into the nucleus, where it binds to the promoter region of the iNOS gene, initiating its transcription.[19][20] The resulting iNOS protein then catalyzes the production of large amounts of nitric oxide from L-arginine. This compound may exert its inhibitory effect by targeting one or more components of these signaling pathways, thereby suppressing iNOS expression and subsequent NO production.[16][17]
Conclusion
These application notes provide a comprehensive guide for the evaluation of this compound as an inhibitor of nitric oxide production. The detailed protocols for cell culture, the Griess assay, and the MTT assay, along with the illustrative data and pathway diagrams, offer a robust framework for researchers. By following these methodologies, scientists can effectively screen and characterize the anti-inflammatory potential of this compound and other related natural products, contributing to the development of novel therapeutics for inflammatory disorders.
References
- 1. Anti-Inflammatory and Cytotoxic Compounds Isolated from Plants of Euphorbia Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Diterpenoids from the seeds of Euphorbia lathyris and their effects on microglial nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Protocol Griess Test [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Modulation of LPS stimulated NF-kappaB mediated Nitric Oxide production by PKCε and JAK2 in RAW macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methanol extract of Euphorbia cotinifolia L. leaf attenuates inflammation and oxidative stress in RAW 264.7 macrophages via TAK1-mediated suppression of NF-κB/MAPK and activation of Nrf2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. NF-κB-Mediated Modulation of Inducible Nitric Oxide Synthase Activity Controls Induction of the Epstein-Barr Virus Productive Cycle by Transforming Growth Factor Beta 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Flavonoids of Euphorbia hirta inhibit inflammatory mechanisms via Nrf2 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: TNF-α Secretion Assay in Response to Euphorbia Factor L7b
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the immunomodulatory effects of Euphorbia factor L7b, a diterpenoid isolated from plants of the Euphorbia genus, by quantifying its impact on Tumor Necrosis Factor-alpha (TNF-α) secretion from immune cells.
Introduction
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine pivotal in initiating and regulating the inflammatory cascade.[1][2] It is primarily secreted by activated macrophages and monocytes, but also by other immune cells like T cells, NK cells, and neutrophils.[3][4] Dysregulated TNF-α production is implicated in the pathogenesis of numerous inflammatory diseases, making it a key target for therapeutic intervention.[2][3]
The Euphorbia genus is a rich source of bioactive diterpenoids with documented anti-inflammatory properties.[5][6] Various compounds from Euphorbia species have been shown to modulate inflammatory pathways, including the NF-κB signaling cascade, which is crucial for TNF-α production.[7][8] For instance, Euphorbia factor L2 has been demonstrated to decrease TNF-α levels in both in vivo models of lung injury and in vitro cell cultures.[7] This document outlines the protocols to investigate whether this compound exhibits similar or distinct effects on TNF-α secretion.
This protocol will focus on an in vitro model using lipopolysaccharide (LPS)-stimulated macrophages to induce a robust TNF-α response, which can then be measured to determine the inhibitory or stimulatory effects of this compound.
Experimental Overview and Workflow
The overall experimental workflow involves isolating and culturing immune cells (e.g., RAW 264.7 macrophages or primary macrophages), pre-treating them with varying concentrations of this compound, stimulating them with an inflammatory agent like LPS, and finally, quantifying the secreted TNF-α in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Caption: Experimental workflow for assessing the effect of this compound on TNF-α secretion.
Data Presentation
Quantitative data should be meticulously recorded and organized. The following tables provide a template for structuring the results from the TNF-α secretion assay.
Table 1: Raw Absorbance Data from TNF-α ELISA
| Well ID | Sample Description | Absorbance (450 nm) - Replicate 1 | Absorbance (450 nm) - Replicate 2 | Mean Absorbance |
| A1, A2 | Blank | |||
| B1, B2 | Standard 1 (e.g., 1000 pg/mL) | |||
| C1, C2 | Standard 2 (e.g., 500 pg/mL) | |||
| D1, D2 | Standard 3 (e.g., 250 pg/mL) | |||
| E1, E2 | Standard 4 (e.g., 125 pg/mL) | |||
| F1, F2 | Standard 5 (e.g., 62.5 pg/mL) | |||
| G1, G2 | Standard 6 (e.g., 31.25 pg/mL) | |||
| H1, H2 | Standard 7 (e.g., 15.63 pg/mL) | |||
| A3, A4 | Untreated Control | |||
| B3, B4 | Vehicle Control (DMSO) + LPS | |||
| C3, C4 | EFL7b (1 µM) + LPS | |||
| D3, D4 | EFL7b (5 µM) + LPS | |||
| E3, E4 | EFL7b (10 µM) + LPS | |||
| F3, F4 | EFL7b (25 µM) + LPS |
EFL7b: this compound
Table 2: Calculated TNF-α Concentration and Percentage Inhibition
| Treatment Group | Mean TNF-α Conc. (pg/mL) | Standard Deviation | % Inhibition of TNF-α Secretion |
| Untreated Control | N/A | ||
| Vehicle Control + LPS | 0% (Reference) | ||
| EFL7b (1 µM) + LPS | |||
| EFL7b (5 µM) + LPS | |||
| EFL7b (10 µM) + LPS | |||
| EFL7b (25 µM) + LPS |
Percentage Inhibition is calculated relative to the Vehicle Control + LPS group.
Detailed Experimental Protocols
Materials and Reagents
-
Cell Line: RAW 264.7 murine macrophage cell line (or primary bone marrow-derived macrophages).
-
This compound (EFL7b): Stock solution prepared in sterile DMSO.
-
Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Lipopolysaccharide (LPS): From E. coli O111:B4, stock solution in sterile PBS.
-
TNF-α ELISA Kit: (e.g., from Thermo Fisher, R&D Systems, or equivalent). Follow the manufacturer's instructions.[9]
-
Reagents: DMSO (cell culture grade), PBS (sterile), Trypsin-EDTA, 96-well cell culture plates, ELISA plate reader.
Protocol for Cell Culture and Seeding
-
Cell Maintenance: Culture RAW 264.7 cells in T-75 flasks with complete culture medium at 37°C in a humidified 5% CO₂ incubator.
-
Sub-culturing: Passage cells every 2-3 days when they reach 80-90% confluency.
-
Cell Seeding:
-
Harvest cells using a cell scraper (do not use trypsin if possible to avoid altering surface receptors).
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10⁵ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (5 x 10⁴ cells) into each well of a 96-well flat-bottom plate.
-
Incubate the plate for 24 hours to allow cells to adhere.
-
Protocol for Treatment and Stimulation
-
Prepare EFL7b Dilutions: Prepare serial dilutions of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.1%).
-
Pre-treatment:
-
After 24 hours of incubation, carefully aspirate the old medium from the wells.
-
Add 100 µL of medium containing the desired concentrations of EFL7b (e.g., 1, 5, 10, 25 µM) or vehicle (DMSO) to the respective wells.
-
Incubate for 1-2 hours at 37°C and 5% CO₂.
-
-
Stimulation:
-
Prepare LPS solution in culture medium at a concentration of 2 µg/mL (this will be 1 µg/mL final concentration).
-
Add 100 µL of the LPS solution to all wells except the "Untreated Control" wells. Add 100 µL of plain medium to the untreated control wells.
-
The final volume in each well should be 200 µL.
-
Incubate the plate for a predetermined time (e.g., 6, 12, or 24 hours) to allow for TNF-α secretion.
-
Protocol for TNF-α Quantification by ELISA
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 300 x g for 10 minutes. Carefully collect the supernatant without disturbing the cell monolayer. The supernatant can be used immediately or stored at -80°C.
-
ELISA Procedure: Perform the ELISA according to the kit manufacturer's protocol. A general procedure is as follows:[9]
-
Wash the antibody-coated ELISA plate with the provided wash buffer.
-
Add standards, controls, and collected supernatants to the appropriate wells. Incubate as directed.
-
Wash the plate to remove unbound substances.
-
Add the detection antibody. Incubate.
-
Wash the plate.
-
Add the enzyme conjugate (e.g., HRP-streptavidin). Incubate.
-
Wash the plate.
-
Add the substrate solution and incubate in the dark for color development.
-
Add the stop solution to terminate the reaction.
-
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
Signaling Pathway Context
Euphorbia factors often exert their anti-inflammatory effects by modulating key signaling pathways. The canonical pathway for LPS-induced TNF-α production involves the activation of Toll-like Receptor 4 (TLR4), leading to the activation of transcription factors like NF-κB and AP-1. These transcription factors then drive the expression of the TNF-α gene. This compound may inhibit this process at various points, such as by preventing the degradation of IκBα or inhibiting the activation of MAP kinases (JNK, p38).
Caption: LPS-induced TNF-α signaling pathway and potential points of inhibition by this compound.
References
- 1. TNF Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Frontiers | The Balance of TNF Mediated Pathways Regulates Inflammatory Cell Death Signaling in Healthy and Diseased Tissues [frontiersin.org]
- 3. Tumor Necrosis Factor-α Signaling in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. Anti-Inflammatory and Cytotoxic Compounds Isolated from Plants of Euphorbia Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Natural Products isolated from Euphorbia lathyris - BioCrick [biocrick.com]
- 8. The processed Euphorbia lathyris L. alleviates the inflammatory injury via regulating LXRα/ABCA1 expression and TLR4 positioning to lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. novamedline.com [novamedline.com]
Application Notes and Protocols for Cell Viability Assays (MTT, SRB) of Lathyrane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the cytotoxic effects of lathyrane diterpenoids, such as Euphorbia factor L7b, using two common cell viability assays: the MTT and SRB assays. Due to the limited availability of specific cytotoxicity data for this compound, this document utilizes data from closely related and well-characterized lathyrane diterpenoids, Euphorbia factors L1, L2, and L3, as representative examples.
Introduction to Lathyrane Diterpenoids and Cytotoxicity Assays
Lathyrane diterpenoids are a class of natural products isolated from plants of the Euphorbia genus.[1][2] Several members of this family, including Euphorbia factors L1, L2, and L3, have demonstrated potent cytotoxic activity against various cancer cell lines.[3][4][5][6] The mechanism of action for some of these compounds involves the induction of apoptosis through the mitochondrial pathway.[1][5][6]
To quantify the cytotoxic effects of these compounds, reliable and reproducible cell viability assays are essential. The MTT and SRB assays are two widely used colorimetric methods for determining the number of viable cells in a culture after exposure to a test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[7]
-
Sulforhodamine B (SRB) Assay: This assay is based on the measurement of cellular protein content. The bright pink aminoxanthene dye, sulforhodamine B, binds to basic amino acid residues of proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass, which is indicative of the number of cells.[1][8]
Data Presentation: Cytotoxicity of Representative Lathyrane Diterpenoids
The following table summarizes the cytotoxic activity (IC50 values) of Euphorbia factors L1 and L3 against various cancer cell lines, as determined by the MTT assay.
| Compound | Cell Line | IC50 (µM) | Reference |
| Euphorbia factor L1 | A549 (Lung Carcinoma) | 51.34 ± 3.28 | [3] |
| Euphorbia factor L3 | A549 (Lung Carcinoma) | 34.04 ± 3.99 | [3] |
| MCF-7 (Breast Adenocarcinoma) | 45.28 ± 2.56 | [3] | |
| LoVo (Colon Adenocarcinoma) | 41.67 ± 3.02 | [3] |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is designed for assessing the cytotoxicity of lathyrane diterpenoids in a 96-well plate format.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound or other lathyrane diterpenoid (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the lathyrane diterpenoid in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank control from all other absorbance values.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
SRB Cell Viability Assay Protocol
This protocol provides a method for determining cytotoxicity based on the measurement of total cellular protein.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound or other lathyrane diterpenoid (stock solution in DMSO)
-
Cold 10% (w/v) Trichloroacetic acid (TCA)
-
0.4% (w/v) Sulforhodamine B (SRB) in 1% (v/v) acetic acid
-
1% (v/v) Acetic acid
-
10 mM Tris base solution (pH 10.5)
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay Protocol.
-
-
Cell Fixation:
-
After the treatment incubation, gently add 50 µL of cold 10% TCA to each well (on top of the 100 µL of medium) to fix the cells.
-
Incubate the plate at 4°C for 1 hour.
-
-
Washing:
-
Carefully remove the supernatant.
-
Wash the plate five times with 200 µL of 1% acetic acid per well to remove unbound dye.
-
Allow the plate to air dry completely.
-
-
SRB Staining:
-
Add 100 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plate five times with 200 µL of 1% acetic acid per well to remove unbound dye.
-
Allow the plate to air dry completely.
-
-
Protein-Bound Dye Solubilization:
-
Add 200 µL of 10 mM Tris base solution to each well.
-
Place the plate on an orbital shaker for 10-15 minutes to solubilize the protein-bound dye.
-
-
Absorbance Measurement:
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank control from all other absorbance values.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value.
-
Visualizations
Caption: Workflow of the MTT Cell Viability Assay.
References
- 1. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publish.kne-publishing.com [publish.kne-publishing.com]
- 3. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrated Analysis of Transcriptome and microRNA Profile Reveals the Toxicity of Euphorbia Factors toward Human Colon Adenocarcinoma Cell Line Caco-2 [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Studies of Euphorbia Extracts in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of in vivo studies conducted on various Euphorbia extracts, showcasing their therapeutic potential in animal models. The information is compiled to assist researchers in designing and executing similar experiments.
Data Summary of In Vivo Studies
The following tables summarize the quantitative data from various preclinical studies on Euphorbia extracts, categorized by their therapeutic application.
Table 1: Anti-inflammatory Activity of Euphorbia Extracts
| Euphorbia Species | Extract Type | Animal Model | Dosage | Key Quantitative Findings | Reference |
| E. hirta | Not Specified | Adjuvant-Induced Arthritis (BALB/c mice) | 25, 50, 100, 200 mg/kg (p.o.) | Substantial reduction in pro-inflammatory cytokines (IL-2, IFN-γ, TNF-α) and increase in anti-inflammatory cytokines (IL-4, IL-5).[1] | [1] |
| E. milii | Ethanolic | Carrageenan-Induced Paw Edema (rats) | 100, 200 mg/kg | Significant decline (p < 0.05) in average paw edema weight. Significant decrease in pro-inflammatory mediators (IL-5, GM-CSF, iNOS, MCP-1) and increase in anti-inflammatory interleukins (IL-10, IL-12) at 200 mg/kg.[2] | [2] |
| E. prostrata | Ethyl Acetate | Carrageenan-Induced Footpad Edema (mice) | Not Specified | Showed significant topical anti-inflammatory activity, more potent than indomethacin.[3] | [3] |
| E. retusa | Methanolic | Carrageenan-Induced Paw Edema (mice) | 200 mg/kg (oral) | Significantly reduced paw edema starting from the 3rd hour after carrageenan administration.[4] | [4] |
Table 2: Anticancer Activity of Euphorbia Extracts
| Euphorbia Species | Extract Type | Animal Model | Dosage | Key Quantitative Findings | Reference |
| E. lathyris | Ethanolic | Orthotopic Xenograft Murine Colorectal Cancer | Not Specified | Reduced tumor size.[5][6] | [5][6] |
| E. lathyris | Ethanolic | Azoxymethane/Dextran Sulfate Sodium (AOM/DSS) Model | Not Specified | Reduction of dysplastic polyps.[5][6] | [5][6] |
| E. prostrata | Alcohol | Transplanted Hepatocellular Carcinoma (nude mice) | Not Specified | Notably inhibited tumor growth. Decreased serum VEGF and increased PDGF-BB.[7] | [7] |
| E. fischeriana | Aqueous | Murine Melanoma (B16-F10 cells) | 0.8–2.0 mg/ml (in vitro) | Suppressed B16 cell growth in a dose- and time-dependent manner.[8] | [8] |
| E. royleana | Ethanolic and Hexane | Canine Mammary Gland Tumors (in vivo) | Not Specified | Extracts showed antitumor effects.[9] | [9] |
Table 3: Antidiabetic Activity of Euphorbia Extracts
| Euphorbia Species | Extract Type | Animal Model | Dosage | Key Quantitative Findings | Reference |
| E. peplus | Flavonoid-rich | High-Fat Diet (HFD) and Streptozotocin (STZ)-Induced Type 2 Diabetes (rats) | 100, 200, 400 mg/kg | Effectively ameliorated glucose intolerance and HOMA-IR.[10][11] | [10][11] |
| E. helioscopia | Ethanolic | Streptozotocin/Nicotinamide-Induced Diabetic Rats | 500 mg/kg | Reduction in urea, creatinine, cholesterol, LDL, and alkaline phosphatase (p < 0.001).[12] | [12] |
| E. antiquorum | Alcohol and Aqueous | Streptozotocin-Nicotinamide-Induced Type 2 Diabetes (rats) | 200, 400 mg/kg (p.o.) | Significant (P < 0.001) lowering of serum blood glucose and glycosylated hemoglobin (GHb).[13] | [13] |
| E. antiquorum | Alcohol and Aqueous | Fructose-Induced Insulin (B600854) Resistance (rats) | 200, 400 mg/kg (p.o.) | Significant (P < 0.001) lowering of serum blood glucose levels.[13] | [13] |
| E. milii | Methanolic Aerial | Streptozotocin–Nicotinamide Induced Type 2 Diabetes (rats) | 100, 200, 400 mg/kg | Significantly ameliorated altered biochemical parameters (blood glucose, lipid profiles, liver and renal markers).[14] | [14] |
| E. prostrata | Ethanolic | Alloxan-Induced Diabetic Rats | 250, 500 mg/kg | Mild to moderate reduction (5.2% and 10.0%) in blood glucose.[15] | [15] |
Table 4: Analgesic and Neuropharmacological Activity of Euphorbia Extracts
| Euphorbia Species | Extract Type | Animal Model | Dosage | Key Quantitative Findings | Reference |
| E. bicolor | Latex | Orofacial Pain (rats) | Not Specified | Significantly reduced orofacial mechanical sensitivity. Increased withdrawal threshold from 0.6 g to 4.4 g in males and 0.74 g to 4.7 g in females.[16] | [16] |
| E. retusa | Methanolic | Acetic Acid-Induced Writhing and Hot Plate Test (mice) | 200 mg/kg (oral) | Exhibited a significant inhibition of pain.[4] | [4] |
| E. pulcherrima | Crude Dried | Hot Plate Method (mice) | 250, 500, 1000 mg/kg | Dose-dependent increase in latency time. 1000 mg/kg showed statistically significant (P<0.05) prolongation of latency time.[17] | [17] |
Experimental Protocols
This section provides detailed methodologies for key in vivo experiments cited in the literature.
Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity
Objective: To evaluate the in vivo anti-inflammatory effect of a test extract.
Animal Model: Wistar rats or Swiss albino mice.
Materials:
-
Carrageenan solution (1% w/v in sterile saline)
-
Test extract (e.g., Euphorbia milii ethanolic extract) at desired concentrations (e.g., 100 and 200 mg/kg)
-
Positive control: Indomethacin or other standard NSAID
-
Vehicle control (e.g., saline or appropriate solvent)
-
Plethysmometer
Procedure:
-
Acclimatize animals for at least one week under standard laboratory conditions.
-
Fast animals overnight before the experiment with free access to water.
-
Group the animals (n=6-8 per group) for different treatments: Vehicle control, Positive control, and Test extract groups.
-
Administer the test extract and positive control orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection. The vehicle control group receives only the vehicle.
-
Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage inhibition of edema for each group relative to the vehicle control group.
Orthotopic Xenograft Murine Model for Anticancer Activity
Objective: To assess the in vivo antitumor efficacy of a test extract on colorectal cancer.
Animal Model: Immunocompromised mice (e.g., nude mice).
Materials:
-
Colorectal cancer cell line (e.g., MC-38)
-
Test extract (e.g., Euphorbia lathyris ethanolic extract)
-
Vehicle control (e.g., saline)
-
Anesthetic agent
-
Surgical instruments
Procedure:
-
Culture the colorectal cancer cells under appropriate conditions.
-
Harvest and resuspend the cells in a suitable medium for injection.
-
Anesthetize the mice.
-
Surgically expose the colon and inject the cancer cells into the subserosal layer.
-
Suture the incision and allow the animals to recover.
-
Monitor the animals for tumor development. Tumor growth can be monitored using imaging techniques or by measuring tumor dimensions at the end of the study.
-
Once tumors are established (e.g., after 16 days), randomize the animals into treatment and control groups.
-
Administer the test extract (e.g., via intraperitoneal injection every 3 days for 19 days) and vehicle to the respective groups.[5][6]
-
At the end of the treatment period, sacrifice the animals.
-
Excise the tumors and measure their weight and volume.
-
Tissues can be collected for histological analysis and biomarker studies (e.g., caspase-3 for apoptosis).[5][6]
High-Fat Diet (HFD) and Streptozotocin (STZ)-Induced Type 2 Diabetes Model
Objective: To evaluate the antidiabetic potential of a test extract in a model that mimics human type 2 diabetes.
Animal Model: Wistar or Sprague-Dawley rats.
Materials:
-
High-Fat Diet (HFD)
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (pH 4.5)
-
Test extract (e.g., Euphorbia peplus flavonoid-rich extract) at desired concentrations (e.g., 100, 200, 400 mg/kg)
-
Positive control: Metformin or other standard antidiabetic drug
-
Vehicle control
-
Glucometer and test strips
Procedure:
-
Induce insulin resistance by feeding the rats a high-fat diet for a specified period (e.g., 4-8 weeks).
-
After the HFD period, induce diabetes with a single low dose of STZ (e.g., 35 mg/kg, i.p.) dissolved in cold citrate buffer.
-
Confirm the development of diabetes by measuring fasting blood glucose levels after 72 hours. Animals with fasting blood glucose above a certain threshold (e.g., >250 mg/dL) are considered diabetic.
-
Group the diabetic rats into different treatment groups: Vehicle control, Positive control, and Test extract groups.
-
Administer the test extract, positive control, and vehicle orally once daily for a specified duration (e.g., 4 weeks).
-
Monitor body weight, food and water intake, and fasting blood glucose levels periodically.
-
At the end of the treatment, perform an Oral Glucose Tolerance Test (OGTT).
-
Collect blood samples for biochemical analysis (e.g., insulin, lipid profile, liver and kidney function markers).
-
Tissues like the pancreas, liver, and adipose tissue can be collected for histopathological examination.
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways modulated by Euphorbia extracts as described in the literature.
Caption: Anti-inflammatory signaling pathways modulated by Euphorbia extracts.
Caption: Anticancer signaling pathways influenced by Euphorbia extracts.
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo studies of plant extracts.
References
- 1. Anti-inflammatory effect of Euphorbia hirta in an adjuvant-induced arthritic murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytochemical inspection and anti-inflammatory potential of <i>Euphorbia milii</i> Des Moul. integrated with network pharmacology approach - Arabian Journal of Chemistry [arabjchem.org]
- 3. Topical antiinflammatory effects of Euphorbia prostrata on carrageenan-induced footpad oedema in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Composition and Antioxidant, Analgesic, and Anti-Inflammatory Effects of Methanolic Extract of Euphorbia retusa in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digibug.ugr.es [digibug.ugr.es]
- 6. researchgate.net [researchgate.net]
- 7. [In vivo anti-tumor effect and in vitro anti-angiogenic effect of alcohol extract from Euphorbia prostrata] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Euphorbia fischeriana Steud inhibits malignant melanoma via modulation of the phosphoinositide-3-kinase/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | A flavonoid-rich fraction of Euphorbia peplus attenuates hyperglycemia, insulin resistance, and oxidative stress in a type 2 diabetes rat model [frontiersin.org]
- 11. A flavonoid-rich fraction of Euphorbia peplus attenuates hyperglycemia, insulin resistance, and oxidative stress in a type 2 diabetes rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitigation of Diabetes Mellitus Using Euphorbia helioscopia Leaf Ethanolic Extract by Modulating GCK, GLUT4, IGF, and G6P Expressions in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Studies on anti-hyperglycemic effect of Euphorbia antiquorum L. root in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsr.com [ijpsr.com]
- 15. Crude extract from Euphorbia prostrata extended curative period of glibenclemide in alloxan-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Euphorbia bicolor (Euphorbiaceae) Latex Extract Reduces Inflammatory Cytokines and Oxidative Stress in a Rat Model of Orofacial Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Experimental study of neuropharmacological profile of Euphorbia pulcherrima in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Dissolution and Experimental Use of Euphorbia Factor L7b
Application Notes
Introduction:
Euphorbia factor L7b is a lathyrane-type diterpenoid, a class of natural products known for a variety of biological activities, including anti-inflammatory and cytotoxic effects.[1][2] This document provides detailed protocols for the dissolution of this compound for both in vitro and in vivo experimental applications. Adherence to these guidelines is crucial for obtaining consistent and reliable results.
Compound Information:
| Property | Value |
| CAS Number | 93550-95-9 |
| Molecular Formula | C₃₃H₄₀O₉ |
| Molecular Weight | 580.67 g/mol |
| Appearance | White to off-white solid |
Storage and Stability:
Proper storage of this compound in both its solid form and in solution is critical to maintain its biological activity. It is recommended to store the solid powder at -20°C for up to three years. Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month.[3][4][5] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use volumes.
Quantitative Data Summary
The solubility of this compound has been determined in Dimethyl Sulfoxide (DMSO), a common solvent for preparing stock solutions for biological assays. For in vivo studies, a specific formulation is required to ensure bioavailability and minimize toxicity.
| Solvent/Formulation | Concentration | Notes |
| DMSO | 50 mg/mL (86.11 mM) | Ultrasonic assistance may be required for complete dissolution. Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility.[3] |
| In Vivo Formulation | ≥ 1.25 mg/mL (2.15 mM) | This is a multi-component system designed for animal studies, consisting of DMSO, PEG300, Tween-80, and saline.[3] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution for In Vitro Use
This protocol describes the preparation of a 50 mg/mL stock solution in DMSO, suitable for dilution into cell culture media for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 50 mg/mL.
-
Vortex the mixture thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath and sonicate for 5-10 minutes, or until the solution is clear.[3]
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][4][5]
Protocol 2: Preparation of a Working Solution for In Vivo Administration
This protocol details the preparation of a formulation suitable for animal experiments, starting from a 12.5 mg/mL DMSO stock solution.
Materials:
-
12.5 mg/mL this compound in DMSO (prepared by diluting the 50 mg/mL stock or directly weighing the powder)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes for mixing
Procedure:
This procedure is for the preparation of 1 mL of the final working solution. The volumes can be scaled as needed.
-
In a sterile tube, add 100 µL of a 12.5 mg/mL clear stock solution of this compound in DMSO.
-
To this, add 400 µL of PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly.
-
This will result in a final working solution with a this compound concentration of 1.25 mg/mL. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline by volume. It is recommended to prepare this formulation fresh on the day of use.
Mandatory Visualizations
Proposed Signaling Pathway for Lathyrane Diterpenoids
While the specific signaling pathway for this compound has not been fully elucidated, related lathyrane diterpenoids have been shown to exert their biological effects through the inhibition of the NF-κB pathway and the induction of the mitochondrial apoptosis pathway. The following diagram illustrates this proposed mechanism of action.
Caption: Proposed mechanism of action for lathyrane diterpenoids.
Experimental Workflow for Dissolving this compound
The following diagram outlines the workflow for preparing this compound solutions for both in vitro and in vivo experiments.
Caption: Workflow for preparing this compound solutions.
References
- 1. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Euphorbia factor L7b solubility and stability issues
Welcome to the technical support center for Euphorbia factor L7b. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this lathyrane diterpenoid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris (Caper Spurge).[1][2][3][4] Like other lathyrane diterpenoids, it is investigated for its cytotoxic properties against cancer cell lines.[1][2][4] The mechanism of action for related Euphorbia factors, such as L3, involves the induction of apoptosis through the mitochondrial pathway.[2][5] This includes the loss of mitochondrial membrane potential and the release of cytochrome c, which subsequently triggers the apoptotic cascade.[2]
Q2: What are the general solubility characteristics of this compound?
This compound, being a diterpenoid, is a lipophilic molecule with poor aqueous solubility. It is generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[6] The principle of "like dissolves like" is crucial; polar solutes dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents.[7][8][9]
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a stock solution in a high-purity, anhydrous organic solvent like DMSO. For a similar compound, Euphorbia factor L7a, a stock solution of 25 mg/mL in DMSO can be achieved with the help of ultrasonication.[10] For this compound, a clear solution of at least 1.25 mg/mL can be obtained in a mixed solvent system.[6] It is critical to use fresh, anhydrous DMSO as hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of the product.[5][11]
Q4: What are the recommended storage conditions for this compound?
-
Powder: Store at -20°C for long-term storage (up to 3 years is suggested for similar compounds).[5]
-
Stock Solutions (in solvent): Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.[5][11] Always protect from light.[11]
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound
Symptoms:
-
The compound does not fully dissolve in the chosen solvent.
-
Precipitation is observed after the solution is prepared.
-
The solution appears cloudy or contains visible particles.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate Solvent | Use a non-polar, aprotic solvent like high-purity DMSO. | Diterpenoids are generally lipophilic and require a solvent with similar polarity to dissolve effectively.[7][9] |
| Low Temperature | Gently warm the solution (e.g., to 37°C or up to 60°C for difficult cases) while vortexing or sonicating. | For most solid solutes, solubility increases with temperature as it provides the necessary energy to overcome intermolecular forces.[7][8] |
| Insufficient Agitation | Use a vortex mixer or an ultrasonic bath to aid dissolution. | Agitation increases the rate of dissolution by bringing fresh solvent into contact with the solute.[7] |
| Hygroscopic Solvent | Use a fresh, unopened bottle of anhydrous DMSO. | Moisture absorbed by DMSO can reduce its solvating power for lipophilic compounds.[5][11] |
| High Concentration | Prepare a more dilute stock solution initially, then dilute further for your experiments. | Every compound has a maximum solubility limit in a given solvent at a specific temperature.[12] |
Issue 2: Compound Instability or Loss of Activity
Symptoms:
-
Inconsistent experimental results over time.
-
Reduced cytotoxic effect compared to previous experiments.
-
Visible degradation of the compound (e.g., color change in the solution).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Improper Storage | Aliquot stock solutions into single-use vials and store at -80°C, protected from light. Avoid repeated freeze-thaw cycles. | Frequent temperature fluctuations can lead to degradation. Light can also cause photodegradation of sensitive compounds.[5][11] |
| Aqueous Buffer Incompatibility | Minimize the time the compound is in an aqueous buffer before use. Prepare fresh dilutions for each experiment. | Lipophilic compounds can precipitate out of aqueous solutions over time. The pH of the buffer can also affect stability. |
| Oxidation | Consider using de-gassed solvents or storing under an inert gas like argon or nitrogen, although this is not commonly required for routine lab use. | While not specifically documented for L7b, complex organic molecules can be susceptible to oxidation. |
| Contamination | Ensure proper sterile technique when handling stock solutions to prevent microbial contamination. | Contaminants can degrade the compound or interfere with biological assays. |
Quantitative Data Summary
Table 1: Solubility of Euphorbia Factors
| Compound | Solvent | Concentration | Method |
| This compound | DMSO, PEG300, Tween-80, Saline | ≥ 1.25 mg/mL | Stepwise dilution |
| Euphorbia factor L7a | DMSO | 25 mg/mL | Ultrasonic assistance |
| Euphorbia factor L2 | DMSO | 83.33 mg/mL | Ultrasonic and warming to 60°C |
| Euphorbia factor L3 | DMSO | 100 mg/mL | N/A |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Special Conditions |
| Powder | -20°C | Up to 3 years | N/A |
| Stock Solution in Solvent | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw; Protect from light |
| Stock Solution in Solvent | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw; Protect from light |
Experimental Protocols
Protocol 1: Preparation of a 12.5 mg/mL this compound Stock Solution in DMSO
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 12.5 mg/mL concentration.
-
Vortex the tube for 1-2 minutes.
-
If not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot into single-use, light-protected tubes and store at -80°C.
Protocol 2: Preparation of a 1.25 mg/mL Working Solution for In Vivo Studies
This protocol is based on a method provided for this compound.[6]
-
Prepare a 12.5 mg/mL stock solution in DMSO as described in Protocol 1.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 12.5 mg/mL DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of physiological saline to bring the total volume to 1 mL.
-
The final concentration of this compound will be 1.25 mg/mL. Use this working solution immediately.
Visualizations
References
- 1. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Euphorbia lathyris (Caper Spurge, Gopher Spurge, Mole Plant, Paper Spurge, Sassy Jack) | North Carolina Extension Gardener Plant Toolbox [plants.ces.ncsu.edu]
- 4. Mechanism of action of cytotoxic compounds from the seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. byjus.com [byjus.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Optimizing Chromatographic Separation of Lathyrane Diterpenoids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of lathyrane diterpenoids.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chromatographic separation of lathyrane diterpenoids.
Issue 1: Poor Resolution or Co-elution of Diterpenoid Isomers
Question: I am observing poor separation between lathyrane diterpenoid isomers, resulting in overlapping peaks. How can I improve the resolution?
Answer:
Poor resolution of isomers is a common challenge due to their similar physicochemical properties.[1] Consider the following optimization strategies:
-
Mobile Phase Modification:
-
Adjust Solvent Strength: For reversed-phase HPLC (RP-HPLC), incrementally decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) by 2-5% to increase retention times and potentially improve separation.[2]
-
Change Organic Solvent: Switching between acetonitrile and methanol (B129727) can alter selectivity due to different solvent-analyte interactions.[2]
-
Incorporate an Acidic Modifier: Adding 0.1% formic acid or acetic acid to the mobile phase can suppress the ionization of hydroxyl groups on the diterpenoid structure, leading to sharper peaks and better-defined separation.[2]
-
Utilize a shallower gradient: In gradient elution, slowing the rate of increase of the organic solvent can enhance the resolution of closely eluting compounds.[2]
-
-
Stationary Phase Selection:
-
If using a standard C18 column, consider trying a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity for aromatic and closely related compounds.[2]
-
-
Temperature Control:
-
Lowering the column temperature (e.g., to 30-40°C) can sometimes increase resolution, though it may also increase backpressure.[2]
-
Issue 2: Peak Tailing or Broadening
Question: My chromatogram shows significant peak tailing for my lathyrane diterpenoid analytes. What could be the cause and how can I fix it?
Answer:
Peak tailing is often indicative of unwanted interactions between the analytes and the stationary phase or issues with the mobile phase.[3] Here are some troubleshooting steps:
-
Check Mobile Phase pH: Unwanted interactions with residual silanol (B1196071) groups on the silica-based column are a frequent cause of tailing for compounds with hydroxyl groups. Ensure the mobile phase is sufficiently acidic (e.g., pH 2.5-3.5 with formic acid) to keep the lathyrane diterpenoids in their protonated state.[2]
-
Use High-Purity Solvents: Impurities in the mobile phase solvents can interfere with the separation and lead to peak distortion. Always use HPLC-grade solvents.[2]
-
Column Overload: Injecting too concentrated a sample can lead to peak broadening and tailing.[1][3] Try diluting your sample to see if peak shape improves.
-
Column Contamination or Degradation: If the column has been used extensively, it may be contaminated or the stationary phase may be degraded. Flushing the column according to the manufacturer's instructions or replacing the column may be necessary.
Issue 3: Lathyrane Diterpenoid Decomposition During Separation
Question: I suspect my lathyrane diterpenoids are degrading on the column, as I am seeing unexpected peaks and poor recovery. What can I do to minimize this?
Answer:
Lathyrane diterpenoids can be susceptible to isomerization and oxidation, especially when exposed to heat, light, or acidic conditions on a solid stationary phase.[4][5]
-
Consider Alternative Chromatographic Techniques: For preparative scale or for particularly sensitive compounds, Counter-Current Chromatography (CCC) is a valuable alternative as it is a solid-support-free liquid-liquid partitioning technique, which minimizes irreversible adsorption and sample denaturation.[4]
-
Deactivate Silica (B1680970) Gel: For flash chromatography on silica gel, if compound instability is observed, the silica gel can be deactivated to reduce its acidity.[5]
-
Optimize Temperature: Keep the column temperature controlled and as low as reasonably possible to minimize thermal degradation.[6]
-
Sample Preparation: Ensure that the sample extract is clean and free of particulates that could cause active sites on the column.[3]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for lathyrane diterpenoid separation?
A1: A reversed-phase HPLC (RP-HPLC) method is a common and effective starting point. A typical setup would involve:
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm) is widely used.[7][8]
-
Mobile Phase: A gradient or isocratic elution with a mixture of water and an organic solvent like acetonitrile or methanol is common.[1][7] Starting with an isocratic mobile phase of acetonitrile:water (85:15, v/v) has been shown to be effective for some lathyrane diterpenoids.[7]
-
Flow Rate: A flow rate of 0.25 to 1.0 mL/min is a typical range.[7][8][9]
-
Column Temperature: Maintaining a constant temperature, for example at 30°C, is recommended for reproducibility.[7][8]
-
Detection: UV detection is frequently used, with wavelengths around 272 nm or 280 nm being suitable for many lathyrane diterpenoids.[7][8][10]
Q2: How should I prepare my plant material for lathyrane diterpenoid analysis?
A2: A general workflow for the extraction of lathyrane diterpenoids from plant material (e.g., seeds of Euphorbia lathyris) involves the following steps:
-
Extraction: The plant material is typically extracted with a solvent like 95% aqueous ethanol.[11]
-
Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, dichloromethane, and ethyl acetate, to fractionate the compounds based on their polarity.[11]
-
Further Purification: The fraction containing the lathyrane diterpenoids (often the less polar fractions) can be further purified using techniques like silica gel column chromatography before HPLC analysis.[11][12]
Q3: What are some common issues with mobile phase preparation that can affect my results?
A3: Inaccurate mobile phase preparation can significantly impact separation efficiency and reproducibility.[3] Common mistakes include:
-
Inaccurate Solvent Ratios: Ensure precise measurement of solvent volumes.[3]
-
Improper pH Adjustment: Use a calibrated pH meter and adjust the pH carefully.[3]
-
Dissolved Gases: Degas the mobile phase before use to prevent pump-related issues and baseline noise.[2]
-
Solvent Miscibility: Ensure that the solvents used in your mobile phase are miscible.[13]
Experimental Protocols
Protocol 1: HPLC-UV Method for Separation of Lathyrane Diterpenoids
This protocol is based on a method developed for the analysis of diterpenoids in Euphorbia lathyris seeds.[7][8]
-
Instrumentation: An Agilent 1200 series LC system or equivalent, equipped with a quaternary pump, online degasser, autosampler, thermostatic column compartment, and UV detector.[7]
-
Column: Agilent Eclipse XDB-C18 column (4.6 mm × 150 mm i.d., 5 µm).[7][8]
-
Mobile Phase: Isocratic elution with acetonitrile:water (85:15, v/v).[7]
-
Injection Volume: 20 µL.[7]
Protocol 2: Sample Preparation from Euphorbia lathyris Seeds
This protocol outlines a typical extraction and fractionation procedure for isolating lathyrane diterpenoids.[11]
-
Extraction: Extract dried and powdered seeds of E. lathyris with 95% aqueous ethanol.
-
Solvent Evaporation: Remove the solvent from the extract using a rotary evaporator.
-
Reconstitution and Partitioning: Reconstitute the dried extract with water and successively partition with petroleum ether, dichloromethane, and ethyl acetate.
-
Acetonitrile Extraction: Re-extract the petroleum ether-soluble fraction with acetonitrile.
-
Column Chromatography: Subject the acetonitrile fraction to separation by silica gel column chromatography.
-
HPLC Analysis: The resulting fractions can then be analyzed and further purified by semi-preparative HPLC.[11][12]
Quantitative Data
Table 1: HPLC-UV Method Parameters for Lathyrane Diterpenoid Analysis
| Parameter | Method 1[7][8] | Method 2[1] |
| Column | Agilent Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) | Not Specified |
| Mobile Phase | Acetonitrile:Water (85:15, v/v) | n-hexane:ethyl acetate |
| Elution Mode | Isocratic | Not Specified |
| Flow Rate | 0.25 mL/min | Not Specified |
| Temperature | 30°C | Not Specified |
| Detection | 272 nm | Diode Array Detector (DAD) |
Table 2: Cytotoxic Activity of Selected Lathyrane Diterpenoids
| Compound | Cell Line | IC50 (µM) | Reference |
| Euphorbia factor L2b | U937 | 0.87 ± 0.32 | [14] |
| Jatropodagin A | Saos-2 | 8.08 | [15] |
| Jatropodagin A | MG63 | 14.64 | [15] |
| Euphorfischer A | C4-2B | 11.3 | [15] |
Visualizations
Caption: General experimental workflow for the isolation and analysis of lathyrane diterpenoids.
Caption: Key signaling pathways modulated by lathyrane diterpenoids.[15][16][17]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. microbiozindia.com [microbiozindia.com]
- 4. Counter-current chromatography for the separation of terpenoids: a comprehensive review with respect to the solvent systems employed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromatography [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. Analysis and determination of diterpenoids in unprocessed and processed Euphorbia lathyris seeds by HPLC–ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmaguru.co [pharmaguru.co]
- 10. researchgate.net [researchgate.net]
- 11. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem -dimethylcyclopropane from the seeds of Euphorbia lathyris - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10724G [pubs.rsc.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. lcms.cz [lcms.cz]
- 14. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem-dimethylcyclopropane from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lathyrane-Type Diterpenoids from the Seeds of Euphorbia lathyris L. with Inhibitory Effects on NO Production in RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance in Cancer Cells to Euphorbia Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Euphorbia compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments aimed at overcoming cancer cell resistance.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of cancer cell resistance to chemotherapeutic agents that Euphorbia compounds are often used to overcome?
A1: The most frequently cited mechanism is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1).[1][2] P-gp is a transmembrane efflux pump that actively transports a wide range of anticancer drugs out of the cell, reducing their intracellular concentration and thus their efficacy.[1][3] Many compounds isolated from Euphorbia species, such as jatrophane and lathyrane diterpenes, have been shown to modulate P-gp activity.[1][2] Other resistance mechanisms can include alterations in apoptotic pathways and the activation of pro-survival signaling pathways.[3][4]
Q2: My Euphorbia compound is not showing any multidrug resistance (MDR) reversal activity. What are the possible reasons?
A2: There are several potential reasons for this observation:
-
Compound-Specific Activity: Not all Euphorbia compounds are P-gp inhibitors. The specific compound you are testing may not have activity against the primary resistance mechanism in your cell line.
-
Incorrect Concentration: The concentration of the compound may be too low to effectively inhibit P-gp or other resistance mechanisms. It is crucial to perform a dose-response experiment to determine the optimal non-toxic concentration for MDR reversal.
-
Cell Line Characteristics: Ensure that your resistant cell line has a well-characterized resistance mechanism (e.g., confirmed P-gp overexpression) and that you are using the corresponding parental sensitive cell line as a control.
-
Experimental Assay Issues: The assay used to measure MDR reversal (e.g., cytotoxicity assay with a co-administered chemotherapeutic) may have technical issues. Refer to the troubleshooting guides below for specific assay-related problems.
Q3: The Euphorbia compound itself is showing significant cytotoxicity to the cancer cells, making it difficult to assess its MDR reversal potential. How should I proceed?
A3: It is important to distinguish between direct cytotoxicity of the Euphorbia compound and its ability to sensitize resistant cells to another chemotherapeutic agent.
-
Determine the IC50 of the Euphorbia Compound Alone: First, perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of your Euphorbia compound in both the sensitive and resistant cell lines.
-
Use Non-Toxic Concentrations for Combination Studies: For MDR reversal experiments, use concentrations of the Euphorbia compound that are well below their IC50 values and show minimal cytotoxicity on their own. This will ensure that any observed increase in the cytotoxicity of the co-administered chemotherapeutic is due to the reversal of resistance and not the additive toxicity of the Euphorbia compound.
-
Consider Selective Toxicity: Some Euphorbia compounds have been found to be selectively toxic to drug-resistant phenotypes.[1] This is a valuable finding in itself and should be investigated further.
Troubleshooting Guides
Troubleshooting High Variability in Cell Viability Assays (e.g., MTT Assay)
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells. | Inconsistent cell seeding density. | Ensure a homogeneous single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding.[5] |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.[5] | |
| IC50 value shifts between experiments. | Variation in cell passage number or confluency. | Use cells within a consistent and low passage number range. Seed cells at a consistent confluency for each experiment. |
| Incomplete drug solubilization. | Ensure the Euphorbia compound and chemotherapeutic agent are fully dissolved in the appropriate solvent (e.g., DMSO) before dilution in culture medium. | |
| Cell viability exceeds 100% of the control. | The compound may be promoting cell proliferation at low concentrations. | This can occur with some natural compounds. Report this observation and focus on the dose-dependent decrease in viability at higher concentrations.[6] |
| Pipetting errors leading to more cells in treated wells than control wells. | Review and standardize your pipetting technique. Ensure proper mixing of cell suspension before seeding.[6] |
Troubleshooting P-glycoprotein (P-gp) Efflux Assays (e.g., Rhodamine 123 Accumulation)
| Problem | Possible Cause | Recommended Solution |
| Low fluorescence signal in both sensitive and resistant cells. | Low concentration of the fluorescent substrate (e.g., Rhodamine 123). | Optimize the concentration of the fluorescent substrate. A typical range for Rhodamine 123 is 50-200 ng/ml.[7] |
| Insufficient incubation time with the substrate. | Perform a time-course experiment to determine the optimal loading time for the substrate. | |
| No significant difference in fluorescence between sensitive and resistant cells. | Loss of P-gp expression in the resistant cell line. | Regularly verify P-gp overexpression in your resistant cell line using Western blot or qPCR. |
| The chosen fluorescent dye is not a P-gp substrate. | Confirm that the fluorescent dye you are using is a known substrate for P-gp (e.g., Rhodamine 123, Calcein AM).[1] | |
| Euphorbia compound does not increase fluorescence in resistant cells. | The compound is not a P-gp inhibitor. | The compound may overcome resistance through a different mechanism. Investigate other possibilities like apoptosis induction. |
| The concentration of the compound is too low. | Perform a dose-response experiment to find the optimal concentration for P-gp inhibition without causing significant cytotoxicity. |
Quantitative Data Summary
The following tables summarize quantitative data on the efficacy of various Euphorbia compounds in overcoming drug resistance in different cancer cell lines.
Table 1: IC50 Values of Euphorbia Compounds in Sensitive and Resistant Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Euphoresulane H | Hep-G2/ADR (resistant) | 165.30 | [8] |
| Doxorubicin | Hep-G2/ADR (resistant) | 284.50 | [8] |
| Premyrsinane Diterpene 1 | MDA-MB-231 (breast) | 10.8 | [9] |
| Premyrsinane Diterpene 2 | MDA-MB-231 (breast) | 22.2 | [9] |
| Premyrsinane Diterpene 1 | MCF-7 (breast) | 22.2 | [9] |
| Premyrsinane Diterpene 2 | MCF-7 (breast) | 27.8 | [9] |
| Taxol | MCF-7 (breast) | 4.36 | [10] |
| Taxol | MDA-MB-231 (breast) | 0.05 | [10] |
| n-hexane fraction (E. greenwayi) | MCF-7 (breast) | 18.6 µg/ml | [11] |
| Chloroform fraction (E. greenwayi) | MCF-7 (breast) | 17.5 µg/ml | [11] |
Table 2: Reversal Fold of Euphorbia Compounds in Combination with Chemotherapeutics
| Euphorbia Compound | Concentration (µM) | Chemotherapeutic | Resistant Cell Line | Reversal Fold * | Reference |
| Euphoresulane H | 5.00 | Doxorubicin | Hep-G2/ADR | 33 | [8] |
*Reversal Fold is calculated as the IC50 of the chemotherapeutic agent alone divided by the IC50 of the chemotherapeutic agent in the presence of the MDR modulator.
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cancer cells (both sensitive and resistant strains) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the Euphorbia compound and/or the chemotherapeutic agent in culture medium. For combination studies, treat cells with a fixed, non-toxic concentration of the Euphorbia compound along with varying concentrations of the chemotherapeutic agent. Include appropriate vehicle controls (e.g., DMSO).
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Protocol 2: Rhodamine 123 Efflux Assay for P-gp Activity
-
Cell Preparation: Harvest cells and resuspend them in pre-warmed culture medium at a concentration of 1 x 10^6 cells/mL.
-
Compound Incubation: Incubate the resistant cells with the desired concentration of the Euphorbia compound or a known P-gp inhibitor (e.g., verapamil) for 1 hour at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension to a final concentration of 0.2 µg/mL and incubate for 30 minutes at 37°C in the dark.[12]
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Efflux: Resuspend the cell pellet in pre-warmed, probe-free medium and incubate at 37°C to allow for efflux.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells at different time points (e.g., 0, 30, 60, and 120 minutes) using a flow cytometer. Increased intracellular fluorescence in the presence of the Euphorbia compound indicates inhibition of P-gp-mediated efflux.
Protocol 3: Western Blot for ABCB1/P-gp Expression
-
Protein Extraction: Lyse the sensitive and resistant cells in RIPA buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ABCB1/P-gp overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 4: Apoptosis Assessment using Annexin V-FITC/PI Staining
-
Cell Treatment: Treat cells with the Euphorbia compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[3]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of 100 µg/mL Propidium Iodide (PI) working solution to 100 µL of the cell suspension.[13]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[3][13]
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze the cells by flow cytometry immediately.[3] Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Visualizations
Caption: Experimental workflow for assessing the MDR reversal activity of Euphorbia compounds.
Caption: Mechanism of P-glycoprotein inhibition by Euphorbia compounds to enhance chemotherapy.
Caption: Signaling pathway of Ingenol Mebutate-induced cell death via PKC/MEK/ERK.[14][15]
Caption: Mitochondrial pathway of apoptosis induced by Euphorbia Factor L1/L2.[16][17]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. kumc.edu [kumc.edu]
- 4. selleckchem.com [selleckchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. New Cytotoxic Premyrsinane-Type Diterpenes from Euphorbia aleppica Against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rhodamine123 efflux assay [bio-protocol.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Euphorbia factor L2 induces apoptosis in A549 cells through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Euphorbia factor L7b for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo delivery of Euphorbia factor L7b. Given its classification as a lathyrane diterpenoid, this compound is presumed to have low aqueous solubility, a common characteristic of this compound class, which presents a significant hurdle for achieving adequate bioavailability in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a lathyrane-type diterpenoid, a class of natural compounds known for their diverse biological activities, including anti-inflammatory and cytotoxic effects.[1][2][3] Like many other diterpenoids, this compound is a lipophilic molecule with poor water solubility. This inherent hydrophobicity limits its dissolution in gastrointestinal fluids following oral administration, leading to low absorption and reduced systemic exposure, which can compromise the validity of in vivo efficacy studies.
Q2: What are the primary strategies to enhance the oral bioavailability of poorly soluble compounds like this compound?
A2: The main goal is to improve the dissolution rate and/or solubility of the compound in the gastrointestinal tract. Key strategies include:
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Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution.[4]
-
Lipid-Based Formulations: Formulations such as nanoemulsions, self-emulsifying drug delivery systems (SEDDS), and liposomes can keep the compound in a solubilized state.[5]
-
Polymeric Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can enhance its apparent solubility and dissolution rate.[6][7][8]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[9][10][11][12][13]
Q3: Are there any known signaling pathways affected by Euphorbia factors?
A3: Yes, studies on various Euphorbia extracts and related compounds have suggested modulation of key cellular signaling pathways. These include the PI3K/Akt signaling pathway , which is crucial for cell growth, proliferation, and survival, and the NF-κB signaling pathway , a key regulator of inflammation.[14][15][16][17][18][19][20][21][22][23] The potential interaction of this compound with these pathways is a subject of ongoing research.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation and in vivo testing of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or inconsistent drug loading in the formulation. | - Poor solubility of this compound in the chosen vehicle/solvent. - Inefficient mixing or homogenization. - Precipitation of the compound during formulation. | - Screen multiple solvents/oils: Test the solubility of L7b in a range of pharmaceutically acceptable solvents and oils (e.g., DMSO, ethanol, PEG 400, Labrasol®, Capryol® 90). - Optimize process parameters: For emulsions, adjust homogenization speed and duration. For solid dispersions, ensure complete dissolution in the solvent before drying. - Use of co-solvents or surfactants: Incorporate a co-solvent or surfactant to improve and maintain solubility. |
| Precipitation of the compound upon dilution in aqueous media (e.g., in vitro dissolution testing or in vivo). | - The formulation is not robust enough to maintain supersaturation. - The drug-to-carrier ratio is too high. | - Incorporate precipitation inhibitors: For solid dispersions, use polymers like HPMCAS or PVP that are known to inhibit recrystallization. - Optimize formulation ratios: Systematically vary the drug-to-carrier/lipid ratio to find the optimal balance between drug loading and stability. - For lipid-based systems: Ensure the formation of stable micelles or nano-droplets that can effectively encapsulate the drug upon dispersion. |
| High variability in plasma concentrations between animal subjects. | - Inconsistent dosing volume or technique. - Variable food and water intake affecting GI physiology. - Formulation instability leading to dose inhomogeneity. | - Standardize dosing procedures: Ensure accurate volume administration and consistent gavage technique. - Control feeding schedule: Fast animals overnight before dosing to reduce variability in GI conditions. - Assess formulation stability: Check for any phase separation or precipitation in the formulation just prior to dosing. |
| No significant increase in bioavailability compared to a simple suspension. | - The chosen formulation strategy is not optimal for this compound. - Insufficient amount of excipient to effectively solubilize the dose. - First-pass metabolism is the primary barrier, not solubility. | - Test alternative formulation approaches: If a solid dispersion fails, consider a lipid-based system like a nanoemulsion, or vice versa. - Increase excipient concentration: Evaluate higher ratios of lipid/polymer to drug. - Consider co-administration with a metabolic inhibitor (e.g., ritonavir (B1064) for CYP3A4) if extensive first-pass metabolism is suspected, though this adds complexity to the study.[24] |
Experimental Protocols
Below are detailed methodologies for three common bioavailability enhancement techniques that can be adapted for this compound.
Protocol 1: Preparation of a Nanoemulsion Formulation
Objective: To formulate this compound in a stable oil-in-water nanoemulsion to improve its oral absorption.
Materials:
-
This compound
-
Oil phase: Medium-chain triglycerides (MCT) or a suitable oil with high solubilizing capacity for L7b.
-
Surfactant: A non-ionic surfactant such as Tween 80 or Cremophor EL.
-
Co-surfactant: A short-chain alcohol or glycol like Transcutol® or PEG 400.
-
Aqueous phase: Deionized water.
-
High-pressure homogenizer or ultrasonicator.
Methodology:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Phase Preparation:
-
Oil Phase: Dissolve a predetermined amount of this compound in the selected oil. Gentle heating and vortexing may be applied to facilitate dissolution.
-
Aqueous Phase: Prepare the aqueous phase, which may contain a hydrophilic surfactant if needed.
-
-
Pre-emulsion Formation: Add the oil phase to the aqueous phase (or vice versa) while stirring at a moderate speed to form a coarse pre-emulsion.
-
Homogenization: Subject the pre-emulsion to high-energy homogenization using either a high-pressure homogenizer (e.g., 5 cycles at 15,000 psi) or a probe sonicator until a translucent nanoemulsion with a droplet size below 200 nm is obtained.[25][26]
-
Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, and drug content.
Protocol 2: Preparation of an Amorphous Solid Dispersion
Objective: To enhance the dissolution rate of this compound by converting it from a crystalline to an amorphous form within a polymer matrix.
Materials:
-
This compound
-
Polymer: A suitable polymer such as polyvinylpyrrolidone (B124986) (PVP) K30, hydroxypropyl methylcellulose (B11928114) (HPMC), or a pH-sensitive polymer like HPMCAS.
-
Solvent: A volatile organic solvent that dissolves both the drug and the polymer (e.g., methanol, acetone, or a mixture).
-
Rotary evaporator or spray dryer.
Methodology:
-
Solvent Selection: Identify a common solvent that can dissolve both this compound and the chosen polymer at the desired ratio (e.g., 1:5 drug-to-polymer).
-
Dissolution: Dissolve the drug and polymer in the selected solvent to obtain a clear solution.
-
Solvent Evaporation:
-
Rotary Evaporation: Remove the solvent under vacuum using a rotary evaporator. The resulting solid mass is then further dried in a vacuum oven to remove residual solvent.
-
Spray Drying: Atomize the solution into a stream of hot air to rapidly evaporate the solvent, resulting in a fine powder.
-
-
Milling and Sieving: Gently mill the obtained solid dispersion to achieve a uniform particle size.
-
Characterization: Confirm the amorphous nature of the drug in the dispersion using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD). Evaluate the in vitro dissolution performance against the crystalline drug.[6][7][27]
Protocol 3: Preparation of a Cyclodextrin (B1172386) Inclusion Complex
Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.
Materials:
-
This compound
-
Cyclodextrin: Beta-cyclodextrin (β-CD) or a modified derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) for improved solubility and reduced toxicity.[11][13]
-
Aqueous solution or a water/organic solvent mixture.
-
Lyophilizer (freeze-dryer) or kneader.
Methodology:
-
Phase Solubility Studies: Determine the stoichiometry of complexation (e.g., 1:1 or 1:2 molar ratio) by performing phase solubility studies.
-
Complexation Method:
-
Kneading Method: Make a paste of the cyclodextrin with a small amount of water or a water-solvent mixture. Add the drug and knead for a specified period. Dry the resulting mass.
-
Lyophilization (Freeze-Drying): Dissolve the cyclodextrin in water. Dissolve this compound in a small amount of a suitable organic solvent (e.g., ethanol) and add it to the cyclodextrin solution. Stir the mixture, then freeze and lyophilize to obtain a powder.[11]
-
-
Characterization: Confirm the formation of the inclusion complex using DSC, PXRD, and Fourier-Transform Infrared (FTIR) spectroscopy. Assess the improvement in solubility and dissolution rate.
Quantitative Data Summary
The following tables provide a hypothetical comparison of formulation parameters, which should be determined experimentally for this compound.
Table 1: Comparison of Formulation Approaches for this compound
| Formulation Type | Typical Drug Loading (%) | Key Excipients | Primary Bioavailability Enhancement Mechanism |
| Nanoemulsion | 1 - 10 | Oils (MCT), Surfactants (Tween 80), Co-surfactants (Transcutol®) | Increased surface area, solubilization in lipid droplets. |
| Solid Dispersion | 10 - 40 | Polymers (PVP K30, HPMCAS) | Conversion to amorphous form, supersaturation. |
| Cyclodextrin Complex | 5 - 20 | Cyclodextrins (HP-β-CD, SBE-β-CD) | Formation of a water-soluble host-guest complex. |
Table 2: Typical In Vivo Pharmacokinetic Parameters (Hypothetical Data)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 50 ± 15 | 2.0 | 250 ± 80 | 100 (Reference) |
| Nanoemulsion | 50 | 350 ± 90 | 1.0 | 1750 ± 400 | 700 |
| Solid Dispersion | 50 | 280 ± 70 | 1.5 | 1500 ± 350 | 600 |
| Cyclodextrin Complex | 50 | 200 ± 60 | 1.0 | 1100 ± 280 | 440 |
Visualizations
Signaling Pathways
Caption: Potential modulation of the PI3K/Akt signaling pathway by this compound.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow
Caption: Workflow for enhancing and evaluating the bioavailability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Lathyrane-Type Diterpenoids from the Seeds of Euphorbia lathyris L. with Inhibitory Effects on NO Production in RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of New Lathyrane Diterpenoid Derivatives from Euphorbia lathyris and Evaluation of Their Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EXCIPIENT TECHNOLOGY - Driving Oral Drug Delivery Innovation With Safe, Reliable Lipid Excipients [drug-dev.com]
- 6. Preparation and Evaluation of Solid Dispersions of A New Antitumor Compound Based on Early-Stage Preparation Discovery Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. Processing Impact on In Vitro and In Vivo Performance of Solid Dispersions—A Comparison between Hot-Melt Extrusion and Spray Drying - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Cyclodextrins in the Design and Development of Triterpene-Based Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oatext.com [oatext.com]
- 11. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 18. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. cusabio.com [cusabio.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 24. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ijpsjournal.com [ijpsjournal.com]
- 26. Nanoemulsion preparation [protocols.io]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Cell Culture Contamination in Euphorbia factor L7b Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Euphorbia factor L7b and related lathyrane diterpenoids. The focus is on identifying, preventing, and resolving cell culture contamination issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of contamination in my cell culture experiments with this compound?
A1: Early detection of contamination is crucial to prevent the loss of valuable cells and reagents. Common indicators include:
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Sudden changes in medium pH: A rapid shift in the color of the phenol (B47542) red indicator in your culture medium is a primary sign. A yellowing of the medium suggests bacterial contamination, while a pink or purple hue can indicate fungal contamination.[1]
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Turbidity or cloudiness: The culture medium, which should be clear, may appear cloudy or turbid, often overnight. This is a strong indicator of bacterial or yeast contamination.[1][2]
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Visible particles or filaments: Under a microscope, you may observe small, moving black dots or rod-shaped organisms (bacteria), budding yeast cells, or filamentous mycelia (mold).[2][3]
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Altered cell morphology and growth: Contaminated cells may show changes in their typical shape, detach from the culture surface, or exhibit a sudden decrease in proliferation rate or viability.[1]
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Surface film: A thin, whitish film may appear on the surface of the culture medium, which often dissipates when the culture vessel is moved. This can be a sign of bacterial contamination.[3]
Q2: What are the primary sources of cell culture contamination?
A2: Contamination can be introduced from various sources. Understanding these can help in implementing effective preventative measures:
-
Personnel: The most common source is human error. Poor aseptic technique, such as talking over open culture vessels, improper handwashing, or contaminated gloves and lab coats, can introduce microorganisms.[4][5]
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Reagents and Media: Contaminated sera, media, buffers, or other supplements are frequent culprits. It is essential to use reagents from trusted suppliers and test new lots when possible.[1][2]
-
Equipment: Laboratory equipment that is not regularly and thoroughly cleaned can harbor contaminants. This includes incubators, water baths, biosafety cabinets, pipettes, and centrifuges.[1][4]
-
Environment: Airborne particles from unfiltered air, dust, or fungal spores can settle into open culture vessels.[4][6]
-
Incoming Cell Lines: New cell lines from other laboratories may already be contaminated, particularly with mycoplasma. It is crucial to quarantine and test all new cell lines upon arrival.[4]
Q3: How can I distinguish between bacterial, fungal, and mycoplasma contamination?
A3: Each type of contaminant has distinct characteristics:
| Contaminant | Visual Appearance (Naked Eye) | Microscopic Appearance | Medium Appearance |
| Bacteria | Medium becomes cloudy/turbid.[1][2] | Small, motile, rod-shaped or spherical particles.[2][3] | Rapid drop in pH (medium turns yellow).[1][2] |
| Yeast | Medium may become cloudy.[2] | Round or oval particles, often seen budding.[3] | pH may become slightly acidic or remain unchanged initially.[2] |
| Mold (Fungus) | Visible fuzzy or filamentous growths.[3] | Thin, multicellular filaments (mycelia) and clumps of spores.[3] | pH may increase (medium turns pink).[2] |
| Mycoplasma | No visible change.[2] | Not visible with a standard light microscope.[2][3] | No change in pH or turbidity.[2] |
Q4: Mycoplasma contamination is a major concern. How can I detect and prevent it?
A4: Mycoplasma is a particularly insidious contaminant because it is difficult to detect visually and can significantly alter cell physiology and experimental results.[1][2]
-
Detection:
-
PCR-Based Assays: This is a highly sensitive and rapid method that detects mycoplasma DNA in a culture sample.[7][8]
-
DNA Staining: Using fluorescent dyes like DAPI or Hoechst that bind to DNA. Mycoplasma will appear as small, fluorescing particles outside of the cell nuclei.
-
ELISA: An antibody-based method to detect specific mycoplasma antigens.[9]
-
Mycoplasma Culture: The "gold standard" but is slow, taking several weeks to get results.[7][10]
-
-
Prevention:
-
Routine Testing: Regularly screen all cell cultures for mycoplasma, especially before cryopreservation and when receiving new cell lines.[7]
-
Strict Aseptic Technique: Adhere to good laboratory practices to prevent introduction from personnel.[7][8]
-
Quarantine New Cell Lines: Isolate and test new cell lines before introducing them into the main cell culture facility.[11]
-
Use of Antibiotics: While not a substitute for good aseptic technique, specific anti-mycoplasma antibiotics can be used, though some strains may be resistant.[11]
-
Dedicated Equipment: If possible, use separate media and reagents for different cell lines to prevent cross-contamination.
-
Q5: What should I do if I detect contamination in my cultures?
A5: The best course of action is to discard the contaminated cultures immediately to prevent spread to other cell lines.[1][12] For irreplaceable cultures, the following may be attempted, but is not generally recommended:
-
Bacterial Contamination: For mild contamination, wash the cells with PBS and treat with a high concentration of penicillin/streptomycin for a short period.[12] However, this is often a temporary solution.
-
Fungal Contamination: Wash with PBS and use an antimycotic agent like amphotericin B, but be aware of its potential toxicity to the cells.[12]
-
Mycoplasma Contamination: Use commercially available mycoplasma removal agents, which are typically specific antibiotics. It is crucial to re-test the culture after treatment to ensure elimination.
After discarding contaminated cultures, thoroughly decontaminate the biosafety cabinet, incubator, and any shared equipment with appropriate disinfectants (e.g., 70% ethanol (B145695), bleach solution).[12]
Troubleshooting Guides
Troubleshooting Guide 1: Sudden pH Change and Turbidity
| Symptom | Possible Cause | Troubleshooting Steps |
| Medium turns yellow and becomes cloudy overnight. | Bacterial Contamination | 1. Immediately discard the contaminated culture flask.[12] 2. Decontaminate the biosafety cabinet and incubator.[12] 3. Check all reagents (media, serum, buffers) used for that culture for contamination. 4. Review your aseptic technique. |
| Medium turns pink/purple and may have visible clumps. | Fungal Contamination | 1. Discard the contaminated culture.[12] 2. Thoroughly clean and disinfect the incubator, paying attention to the water pan. 3. Check for any potential sources of fungal spores in the lab (e.g., cardboard, plants).[4] |
Troubleshooting Guide 2: Healthy-Looking Cells with Unreliable Experimental Results
| Symptom | Possible Cause | Troubleshooting Steps |
| Cells appear normal under the microscope, but growth rate is slow, and experimental data is inconsistent. | Mycoplasma Contamination | 1. Immediately quarantine the suspected cell line.[11] 2. Test the cells for mycoplasma using a PCR-based kit or DNA staining.[7][8] 3. If positive, discard the culture and any cryopreserved stocks. 4. Test all other cell lines in the lab for cross-contamination. 5. Implement a routine mycoplasma screening schedule.[7] |
| Chemical Contamination | 1. Review the source and quality of all reagents, especially water and serum.[1][2] 2. Ensure proper cleaning and rinsing of all glassware and equipment to remove any detergent or disinfectant residues.[2] |
Experimental Protocols
Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is used to determine the cytotoxicity of this compound by measuring the total cellular protein content.
Materials:
-
96-well microtiter plates
-
Cells in logarithmic growth phase
-
Complete culture medium
-
This compound stock solution
-
Trichloroacetic acid (TCA), 50% (w/v) cold solution
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% acetic acid
-
10 mM Tris base solution (pH 10.5)
-
Microplate reader (540 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the respective drug dilutions. Include a vehicle control (medium with the same solvent concentration) and a positive control (a known cytotoxic agent). Incubate for the desired exposure time (e.g., 48 or 72 hours).[6]
-
Cell Fixation: After incubation, gently add 25 µL of cold 50% TCA to each well (final concentration of 10%) without removing the supernatant. Incubate at 4°C for 1 hour.[6]
-
Washing: Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove TCA and unbound cells. Allow the plates to air dry completely.[13]
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[6]
-
Washing: Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound dye. Air dry the plates completely.[6]
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes.[6][12]
-
Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is for analyzing the effect of this compound on the cell cycle distribution.
Materials:
-
Cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 0.1 mg/mL RNase A, and 0.05% Triton X-100 in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and suspension cells from the treatment groups. For adherent cells, use trypsin and neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS and centrifuge again.
-
Fixation: Resuspend the cell pellet and, while gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of approximately 70%. Incubate on ice for at least 30 minutes or at -20°C overnight.[14][15]
-
Staining: Centrifuge the fixed cells at 500 x g for 5-10 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution. Incubate for 30-40 minutes at 37°C or room temperature, protected from light.[14][15]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer using a 488 nm excitation laser. The PI fluorescence is typically detected in the red channel (e.g., FL2). The resulting DNA content histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Quantitative Data Summary
The following table summarizes the cytotoxic activity of various Euphorbia factors on different cancer cell lines, as indicated by their IC50 values. While specific data for this compound is limited in the public domain, the data for related compounds provide a reference for expected potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| Euphorbia factor L2 | A549 (Lung Carcinoma) | 36.82 | [12] |
| Euphorbia factor L3 | A549 (Lung Carcinoma) | 34.04 ± 3.99 | [4] |
| Euphorbia factor L3 | MCF-7 (Breast Cancer) | 45.28 ± 2.56 | [4] |
| Euphorbia factor L3 | LoVo (Colon Cancer) | 41.67 ± 3.02 | [4] |
| Euphorbia factor L28 | 786-0 (Renal Cancer) | 9.43 | |
| Euphorbia factor L28 | HepG2 (Liver Cancer) | 13.22 |
Visualizations
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways affected by lathyrane diterpenoids like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. Cytotoxicity and Apoptosis Inducing Effects of Some Lathyrane and Tigliane Diterpenes against Breast Cancer Cell Lines | Traditional and Integrative Medicine [jtim.tums.ac.ir]
- 4. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 6. Structure identification of Euphorbia factor L3 and its induction of apoptosis through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lathyrane-Type Diterpenoids from the Seeds of Euphorbia lathyris L. with Inhibitory Effects on NO Production in RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Mechanism of action of cytotoxic compounds from the seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Euphorbia factor L2 induces apoptosis in A549 cells through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxic Lathyrane-Type Diterpenes from Seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Euphorbia Factor L7b Bioassays
This technical support center provides guidance to researchers, scientists, and drug development professionals working with Euphorbia factor L7b. Here you will find troubleshooting advice and answers to frequently asked questions to address potential inconsistencies in your bioassay results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a member of the lathyrane-type diterpenoids, a class of natural compounds isolated from plants of the Euphorbia genus.[1][2] While specific data on L7b is limited in the provided search results, related compounds like Euphorbia factors L1, L2, and L3 have been shown to exhibit potent cytotoxic effects against various cancer cell lines.[1][2] Their primary mechanism of action involves the induction of apoptosis through the mitochondrial pathway.[3][4][5][6] This is often characterized by the loss of mitochondrial membrane potential and the subsequent release of cytochrome c.[5][6][7] Some Euphorbia factors have also been observed to disrupt cell cycle progression and interfere with the cytoskeleton by causing actin filament aggregation.[1][2]
Q2: How should I store and handle my stock solution of this compound to ensure stability?
A2: Proper storage and handling are critical for maintaining the bioactivity of Euphorbia factors. Based on information for similar compounds like Euphorbia factor L2, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[3] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4] For dissolving the compound, use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce solubility.[4]
Q3: Are there known issues with the solubility of this compound?
A3: Lathyrane diterpenoids can be hydrophobic. For compounds like Euphorbia factor L2, dissolving in DMSO may require ultrasonication and gentle warming (e.g., to 60°C).[3] If you observe precipitation when diluting your stock solution in aqueous media, consider using a lower final concentration of DMSO or exploring the use of a surfactant like Pluronic F-68, always including appropriate vehicle controls in your experiments.
Q4: Which cell lines are most sensitive to Euphorbia factors?
A4: The cytotoxicity of Euphorbia factors can be highly cell-type specific.[1] For example, various Euphorbia factors have been tested on cell lines such as A549 (lung carcinoma), MDA-MB-231 (triple-negative breast cancer), MCF-7 (estrogen receptor-positive breast cancer), KB (epidermoid carcinoma), and its multidrug-resistant subline KB-VIN.[1][2] The sensitivity can be influenced by factors like the expression of P-glycoprotein.[1] It is crucial to determine the optimal concentration range for your specific cell line through a dose-response experiment.
Troubleshooting Guide: Inconsistent Bioassay Results
Issue 1: High Variability in Cell Viability/Cytotoxicity Assays (e.g., MTT, SRB)
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between seeding groups of plates. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Compound Precipitation | Visually inspect for precipitation after adding the compound to the media. If observed, try pre-diluting the compound in a serum-free medium before adding it to the wells containing cells in a serum-containing medium. |
| Inconsistent Incubation Times | Standardize the incubation time with the compound and with the viability reagent (e.g., MTT, SRB).[8] |
| Metabolic State of Cells | Ensure cells are in the logarithmic growth phase and are not over-confluent, as this can affect their metabolic activity and response to the compound.[9] |
| Reagent Issues | Prepare viability reagents fresh. For MTT assays, ensure complete solubilization of the formazan (B1609692) crystals. |
Issue 2: Inconsistent Apoptosis Assay Results (e.g., Annexin V/PI Staining)
| Potential Cause | Recommended Solution |
| Sub-optimal Compound Concentration or Incubation Time | Perform a time-course and dose-response experiment to identify the optimal conditions for inducing apoptosis without causing widespread necrosis. Early apoptotic events can be missed with prolonged incubation. |
| Loss of Apoptotic Cells | Apoptotic cells can detach from the culture plate. When harvesting, always collect the supernatant and combine it with the adherent cells to avoid losing the apoptotic population.[9] |
| Harsh Cell Handling | Over-trypsinization or vigorous pipetting can damage cell membranes, leading to false-positive PI staining. Use a gentle dissociation reagent like Accutase and handle cells gently.[9] |
| Reagent or Staining Problems | Ensure the Annexin V binding buffer contains sufficient calcium, as Annexin V binding to phosphatidylserine (B164497) is calcium-dependent.[9] Protect fluorescent dyes from light and check their expiration dates. |
| Flow Cytometer Settings | Incorrect voltage settings or compensation can lead to spectral overlap and inaccurate population gating. Always use single-stain controls to set up proper compensation.[9] |
| Cell Health | Using unhealthy or over-confluent cells can lead to spontaneous apoptosis, increasing the baseline noise in your assay.[9] |
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours. Include a vehicle control (e.g., DMSO).
-
Cell Fixation: Gently remove the media and fix the cells with 10% trichloroacetic acid (TCA) at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound dye.
-
Absorbance Reading: Read the absorbance at 515 nm using a microplate reader. The absorbance is proportional to the cell number.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the desired concentration of this compound for the determined time.
-
Cell Harvesting: Collect the culture medium (containing detached cells) and wash the adherent cells with PBS. Detach the adherent cells using a gentle method (e.g., Accutase). Combine the detached cells with the collected medium.
-
Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Quantitative Data Summary
The following table summarizes IC₅₀ values for various Euphorbia factors against different cancer cell lines, as reported in the literature. This can serve as a reference for expected potency, though values for L7b will need to be determined empirically.
| Compound | A549 (Lung) | MDA-MB-231 (Breast) | KB (Nasopharynx) | MCF-7 (Breast) | KB-VIN (MDR) |
| Euphorbia factor L1 | > 10 µM | > 10 µM | > 10 µM | > 10 µM | > 10 µM |
| Euphorbia factor L2 | > 10 µM | > 10 µM | 8.82 ± 0.51 µM | > 10 µM | 1.75 ± 0.08 µM |
| Euphorbia factor L3 | 2.50 ± 0.10 µM | > 10 µM | 2.11 ± 0.12 µM | 3.51 ± 0.19 µM | 1.13 ± 0.05 µM |
| Euphorbia factor L8 | > 10 µM | > 10 µM | > 10 µM | > 10 µM | > 10 µM |
| Euphorbia factor L9 | 0.96 ± 0.04 µM | 1.05 ± 0.05 µM | 0.44 ± 0.03 µM | 1.25 ± 0.06 µM | 0.20 ± 0.01 µM |
| Data adapted from Wu et al. (2018). Phytomedicine.[1] |
Visualizations
Caption: General experimental workflow for assessing this compound bioactivity.
Caption: Postulated mitochondrial (intrinsic) pathway of apoptosis induced by this compound.
References
- 1. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of cytotoxic compounds from the seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. yeasenbio.com [yeasenbio.com]
Euphorbia factor L7b degradation during storage
Technical Support Center: Euphorbia Factor L7b
This technical support center provides troubleshooting guidance and frequently asked questions regarding the degradation of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
For long-term stability, this compound in its powdered form should be stored at -20°C. Under these conditions, it is expected to be stable for up to three years.[1] For short-term storage, 4°C is acceptable for up to two years.[1]
Q2: I have dissolved this compound in a solvent. How should I store the stock solution?
Stock solutions of this compound should be stored at -80°C for a stability of up to six months.[1] If stored at -20°C, the stability is significantly reduced to approximately one month.[1][2] It is highly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. For in vivo experiments, it is best to prepare the working solution fresh on the same day of use.[2]
Q3: My compound solution has turned cloudy or shows precipitation after storage. What should I do?
Cloudiness or precipitation can indicate degradation or reduced solubility at lower temperatures. Before use, allow the vial to warm to room temperature. If precipitation persists, gentle warming and/or sonication may be used to redissolve the compound.[2][3] However, if the compound does not redissolve completely, it may be a sign of significant degradation, and it is advisable to use a fresh vial.
Q4: I am observing a loss of bioactivity in my experiments. Could this be due to degradation of this compound?
Yes, a loss of bioactivity is a common indicator of compound degradation. Euphorbia factors are lathyrane diterpenoids, and the ester groups present in their structure can be susceptible to hydrolysis.[4] Cleavage of these functional groups can significantly impact the compound's cytotoxic and other biological activities. Refer to the troubleshooting guide below to investigate potential causes.
Q5: What analytical methods can I use to assess the purity and degradation of my this compound sample?
High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound and detecting degradation products.[5] Mass spectrometry (MS), particularly Liquid Chromatography-Mass Spectrometry (LC-MS), can also be a powerful tool for identifying the molecular weights of potential degradants.[6]
Troubleshooting Guide
Issue: Unexpected Experimental Results or Suspected Degradation
If you are observing inconsistent results, a decrease in expected activity, or changes in the physical appearance of your this compound solution, follow this troubleshooting guide.
Step 1: Review Storage and Handling Procedures
-
Temperature: Confirm that the compound (both powder and solution) has been stored at the recommended temperatures (-20°C for powder, -80°C for solutions).[1][7]
-
Light Exposure: While not explicitly stated for L7b, related compounds can be light-sensitive.[2] Minimize exposure of the compound and its solutions to direct light.
-
Freeze-Thaw Cycles: Have the stock solutions been subjected to multiple freeze-thaw cycles? This can accelerate degradation. It is recommended to use aliquots.[7]
-
Solvent Quality: Ensure that high-purity, anhydrous solvents were used for reconstitution. Moisture can contribute to hydrolysis. Some suppliers note that moisture-absorbing DMSO can reduce solubility.[7]
Step 2: Analytical Assessment
-
Purity Check: Analyze the current batch of your this compound solution using HPLC. Compare the chromatogram to a reference standard or the chromatogram of a freshly prepared solution. Look for the appearance of new peaks or a decrease in the area of the main peak.
-
Structural Confirmation: If significant degradation is suspected, techniques like LC-MS can be employed to identify the masses of the degradation products, providing clues about the degradation pathway (e.g., hydrolysis of ester groups).[6]
Step 3: Evaluate Experimental Conditions
-
pH of Medium: The stability of compounds with ester functionalities can be pH-dependent. Extreme pH values in your experimental buffer or medium could lead to hydrolysis.
-
Incubation Time and Temperature: Long incubation times at elevated temperatures (e.g., 37°C in cell culture) can contribute to degradation.
Data on Storage Conditions
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1] |
| Powder | 4°C | 2 years | [1] |
| In Solvent | -80°C | 6 months | [1][2][7] |
| In Solvent | -20°C | 1 month | [1][2][7] |
Experimental Protocols
Protocol: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol is a general method adapted from the analysis of other Euphorbia factors and may require optimization for this compound.[5]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol (B129727) and water is often effective. For example, a starting condition of 60:40 methanol:water.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.[5]
-
Detection Wavelength: 275 nm.[5]
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Dilute the stock solution with the mobile phase to a final concentration suitable for UV detection.
-
-
Procedure for Stability Study:
-
Time Zero (T0) Analysis: Analyze the freshly prepared solution by injecting a known volume (e.g., 10 µL) into the HPLC system. Record the peak area of the parent compound.
-
Incubation: Store aliquots of the solution under the conditions being tested (e.g., different temperatures, light exposure).
-
Subsequent Time Points: At designated time points (e.g., 24h, 48h, 1 week), retrieve an aliquot, bring it to room temperature, and analyze it using the same HPLC method.
-
Data Analysis: Compare the peak area of this compound at each time point to the T0 value to determine the percentage of degradation. The appearance of new peaks should also be noted.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting decision tree for this compound degradation.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of the Quantitative Analysis of Multiindex in Euphorbia lathyris by the Single Marker Method for Euphorbia lathyris Based on the Quality by Design Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijmr.net.in [ijmr.net.in]
- 7. selleckchem.com [selleckchem.com]
Purity Assessment of Isolated Euphorbia Factor L7b: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity assessment of isolated Euphorbia factor L7b.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its typical purity specification?
This compound is a lathyrane-type diterpenoid ester.[1][2] Commercially available standards are often cited with a purity of ≥95% as determined by High-Performance Liquid Chromatography (HPLC).[3][4]
Q2: What are the primary analytical methods for assessing the purity of this compound?
The primary methods for purity assessment of this compound and related compounds are reversed-phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV or Diode Array Detector (DAD), and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural confirmation and can be used for quantitative analysis (qNMR).[7][8]
Q3: What are the likely impurities in an isolated sample of this compound?
The most probable impurities are other structurally similar Euphorbia factors that are co-extracted from the plant source, Euphorbia lathyris. These can include other lathyrane diterpenoids which may co-elute during chromatographic purification.[1] Incomplete separation during column chromatography is a common source of these impurities. Additionally, degradation products may arise if the sample is not handled or stored correctly.
Q4: How should I store isolated this compound to maintain its purity?
Lathyrane diterpenoids should be stored in a cool, dry place, protected from light. For long-term storage, it is advisable to store the compound at -20°C or -80°C.[9] Stock solutions should be stored at low temperatures and freeze-thaw cycles should be minimized.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | 1. Secondary Silanol (B1196071) Interactions: Active silanol groups on the C18 column interacting with the polar functional groups of the diterpenoid. 2. Column Overload: Injecting too high a concentration of the sample. 3. Column Degradation: Loss of stationary phase or contamination of the column frit. | 1. Use a base-deactivated column or add a small amount of a competitive base (e.g., triethylamine) to the mobile phase. Ensure the mobile phase pH is appropriate for the column. 2. Reduce the injection volume or dilute the sample. 3. Wash the column with a strong solvent, or if necessary, replace the column. |
| Poor Resolution Between L7b and Impurities | 1. Inappropriate Mobile Phase: The solvent system does not provide adequate selectivity for separation. 2. Suboptimal Gradient: The gradient elution is too steep, causing co-elution. 3. Incorrect Column Chemistry: The stationary phase is not suitable for separating structurally similar diterpenoids. | 1. Modify the mobile phase composition. For lathyrane diterpenoids, a water/acetonitrile (B52724) or water/methanol (B129727) gradient is common. Experiment with small additions of modifiers like formic acid. 2. Optimize the gradient profile by making it shallower to increase the separation time between closely eluting peaks. 3. Consider a different stationary phase, such as a phenyl-hexyl or a different C18 column with alternative bonding chemistry. |
| Ghost Peaks | 1. Contaminated Mobile Phase: Impurities in the solvents or water used. 2. Carryover from Previous Injections: Sample components from a previous run adsorbing to the injector or column. 3. Degradation of the Sample in the Autosampler: The sample may not be stable under the autosampler conditions. | 1. Use high-purity HPLC-grade solvents and freshly prepared mobile phase. 2. Implement a needle wash step in the injection sequence and run blank injections with a strong solvent to clean the system. 3. Ensure the autosampler is cooled and minimize the time the sample spends in the autosampler before injection. |
| Irreproducible Retention Times | 1. Inconsistent Mobile Phase Preparation: Variations in the composition of the mobile phase between runs. 2. Fluctuations in Column Temperature: Changes in ambient temperature affecting the chromatography. 3. Pump Malfunction: Inconsistent flow rate from the HPLC pump. | 1. Prepare the mobile phase carefully and in sufficient quantity for the entire sequence. Use an online degasser. 2. Use a column oven to maintain a constant temperature. 3. Purge the pump to remove air bubbles and check for leaks. If the problem persists, the pump seals may need replacement. |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC-ESI-MS
This protocol is adapted from a method developed for the analysis of structurally similar lathyrane diterpenoids (Euphorbia factors L1, L2, L3, L7a, and L8) and serves as a starting point for the analysis of this compound.[5][6]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and column oven.
-
Electrospray Ionization Mass Spectrometer (ESI-MS).
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | Agilent Eclipse XDB-C18 (4.6 mm × 150 mm, 5 µm)[6] |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic elution with 85% Acetonitrile[5] |
| Flow Rate | 0.25 mL/min[6] |
| Column Temperature | 30°C[6] |
| Injection Volume | 5-20 µL |
| UV Detection | 272 nm[6] |
Mass Spectrometry Conditions (Example):
| Parameter | Value |
|---|---|
| Ionization Mode | Positive ESI |
| Capillary Voltage | 3.5 kV |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temperature | 350°C |
| Nebulizer Pressure | 35 psi |
| Fragmentor Voltage | 120 V |
| Scan Range | m/z 100-1000 |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol or acetonitrile at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the isolated this compound sample in methanol or acetonitrile to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the prepared standards and samples into the HPLC-MS system.
-
Data Processing: Determine the purity of the isolated sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The identity of the main peak should be confirmed by its mass spectrum.
Protocol 2: Forced Degradation Study for Stability Assessment
Forced degradation studies are essential for developing a stability-indicating method.[10][11] This involves subjecting the sample to various stress conditions to induce degradation.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 80°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.
Procedure:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Expose the solution to each of the stress conditions listed above.
-
At specified time points, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the stressed samples by the developed HPLC method.
-
Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the main peak area. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak.
Visualizations
Experimental Workflow for Purity Assessment
Caption: Workflow for the purity assessment of this compound.
Troubleshooting Logic for HPLC Peak Tailing
Caption: Troubleshooting flowchart for HPLC peak tailing.
Signaling Pathway for Lathyrane Diterpenoid-Induced Apoptosis
Lathyrane diterpenoids, such as Euphorbia factors L2 and L3, have been shown to induce apoptosis through the mitochondrial pathway.[9][12][13] This generally involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.
Caption: General mitochondrial pathway of apoptosis induced by lathyrane diterpenoids.
References
- 1. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of cytotoxic compounds from the seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and Apoptosis Inducing Effects of Some Lathyrane and Tigliane Diterpenes against Breast Cancer Cell Lines | Traditional and Integrative Medicine [jtim.tums.ac.ir]
- 4. 93550-95-9[this compound Analysis control,HPLC≥95%]- Jizhi Biochemical [acmec.com.cn]
- 5. Analysis and determination of diterpenoids in unprocessed and processed Euphorbia lathyris seeds by HPLC–ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 13C-NMR data of three important diterpenes isolated from Euphorbia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. longdom.org [longdom.org]
- 12. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
Validation & Comparative
The Structural Dance of Activity: A Comparative Guide to Lathyrane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
Lathyrane diterpenoids, a complex and fascinating class of natural products primarily isolated from the Euphorbia genus, have emerged as a significant area of interest in medicinal chemistry. Their unique tricyclic 5/11/3-membered ring system provides a rigid scaffold, making them privileged structures for interacting with various biological targets. This guide offers an objective comparison of the structure-activity relationships (SAR) of lathyrane diterpenoids across key pharmacological activities, supported by experimental data and detailed methodologies.
Core Biological Activities and Structural Insights
Lathyrane diterpenoids exhibit a broad spectrum of biological activities, including anticancer, multidrug resistance (MDR) reversal, anti-inflammatory, and antiviral properties.[1][2] The potency and selectivity of these compounds are intricately linked to the substitution patterns on their core structure. Key modifications influencing bioactivity are typically found on the five, eleven, and three-membered rings, as well as the nature of the acyl groups attached.[1]
Anticancer Activity: A Tale of Cytotoxicity and Apoptosis
Certain lathyrane diterpenoids have demonstrated potent cytotoxic effects against a range of human cancer cell lines.[1] The mechanism of action is often linked to the induction of apoptosis and cell cycle arrest.
Comparative Analysis of Cytotoxic Activity
The following table summarizes the cytotoxic activity (IC50 in µM) of representative lathyrane diterpenoids against various cancer cell lines, compared with the standard chemotherapeutic agent, doxorubicin.
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Lathyrane Diterpenoids | |||
| Eupholathin A | HTS | 6.33 | [2] |
| Unnamed Lathyrane | SW620 | 3.0 | [1] |
| Unnamed Lathyrane | RKO | 2.6 | [1] |
| Jatropodagin A | Saos-2 | 8.08 | |
| Jatropodagin A | MG-63 | 14.64 | |
| Euphofischer A | C4-2B | 11.3 | |
| Standard Chemotherapeutic | |||
| Doxorubicin | HepG2 | 12.2 | |
| Doxorubicin | A549 | >20 | |
| Doxorubicin | MCF-7 | 2.5 | |
| Doxorubicin | HeLa | 2.9 |
Structure-Activity Relationship Highlights:
-
Substitution at C-3, C-5, C-7, and C-15: The nature and stereochemistry of acyl groups at these positions are critical for cytotoxic potency.
-
Induction of Apoptosis: Many cytotoxic lathyrane diterpenoids trigger the mitochondrial apoptotic pathway, characterized by an increased Bax/Bcl-2 ratio and activation of caspases.[1][3][4]
-
Cell Cycle Arrest: These compounds can induce cell cycle arrest at various phases, including G0/G1, S, and G2/M, preventing cancer cell proliferation.[1][2]
Signaling Pathway: Lathyrane-Induced Apoptosis
Caption: Proposed mechanism of lathyrane diterpenoid-induced apoptosis via the mitochondrial pathway.
Reversal of Multidrug Resistance: Restoring Chemosensitivity
A significant attribute of many lathyrane diterpenoids is their ability to reverse multidrug resistance in cancer cells, primarily by inhibiting the function of P-glycoprotein (P-gp), an ABC transporter responsible for drug efflux.[1]
Comparative Analysis of MDR Reversal Activity
The following table compares the MDR reversal activity of lathyrane diterpenoids with the known P-gp inhibitor, verapamil. The data is presented as the reversal fold (RF), which indicates the factor by which the cytotoxicity of a chemotherapeutic agent is increased in the presence of the modulator.
| Compound | Cell Line | Reversal Fold (RF) | Reference |
| Lathyrane Diterpenoids | |||
| Euphorantester B | MCF-7/ADR | Comparable to Verapamil | [5] |
| Various Lathyranes | MCF-7/ADR | 1.12 - 13.15 | [5] |
| Derivative 25 | MCF-7/ADR | 16.1 | |
| Standard P-gp Inhibitor | |||
| Verapamil | - | - |
Structure-Activity Relationship Highlights:
-
Lipophilicity: Increased lipophilicity often correlates with enhanced P-gp inhibitory activity.
-
Specific Structural Features: The conformation of the macrocyclic scaffold and the substitution pattern are crucial determinants of MDR reversal activity.[1]
Experimental Workflow: Rhodamine 123 Efflux Assay
Caption: Workflow for assessing P-gp inhibition using the Rhodamine 123 efflux assay.
Anti-inflammatory Activity: Targeting the NF-κB Pathway
Several lathyrane diterpenoids exhibit potent anti-inflammatory effects by modulating key inflammatory signaling pathways, most notably the NF-κB pathway.[6][7]
Comparative Analysis of Anti-inflammatory Activity
The following table presents the inhibitory activity (IC50 in µM) of lathyrane diterpenoids on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages, a common model for assessing anti-inflammatory potential.
| Compound/Drug | IC50 (µM) for NO Inhibition | Reference |
| Lathyrane Diterpenoids | ||
| Compound 8d1 | 1.55 ± 0.68 | [7] |
| Luteolin (Flavonoid) | 17.1 | [8] |
| Standard NSAID | ||
| Indomethacin | Varies (µM range) |
Structure-Activity Relationship Highlights:
-
Hybrid Molecules: Hybridization of the lathyrane scaffold with other anti-inflammatory pharmacophores can significantly enhance activity.[6]
-
Inhibition of NF-κB: Active compounds often inhibit the phosphorylation of IκBα, preventing the nuclear translocation of the NF-κB p65 subunit.[6][7]
Signaling Pathway: Lathyrane-Mediated NF-κB Inhibition
Caption: Lathyrane diterpenoids inhibit the NF-κB signaling pathway, reducing inflammation.
Antiviral Activity
Lathyrane diterpenoids have also been reported to possess antiviral properties, including activity against HIV-1.[1] However, detailed quantitative structure-activity relationship studies and specific EC50 values for a broad range of these compounds against various viruses are less prevalent in the literature compared to their other biological activities. The mechanism of antiviral action is an area of ongoing research.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of lathyrane diterpenoids or a standard drug (e.g., doxorubicin) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, the concentration that inhibits 50% of cell growth, from the dose-response curve.
Multidrug Resistance Reversal: Rhodamine 123 Efflux Assay
-
Cell Loading: Incubate P-gp overexpressing cancer cells with the fluorescent P-gp substrate, Rhodamine 123.
-
Compound Incubation: Wash the cells and incubate them with different concentrations of lathyrane diterpenoids or a positive control (e.g., verapamil).
-
Efflux Period: Allow for a period of time for P-gp to efflux Rhodamine 123 from the cells.
-
Flow Cytometry: Measure the intracellular fluorescence of the cells using a flow cytometer.
-
Analysis: Increased intracellular fluorescence compared to the untreated control indicates inhibition of P-gp-mediated efflux.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of lathyrane diterpenoids or a standard anti-inflammatory drug for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.
-
Supernatant Collection: After 24 hours, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent and incubate at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
NO Calculation: Determine the nitrite (B80452) concentration from a standard curve and calculate the percentage of NO inhibition.
NF-κB Pathway Analysis: Western Blot
-
Cell Treatment and Lysis: Treat cells with the lathyrane diterpenoid and/or LPS, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of NF-κB pathway proteins (e.g., p65, IκBα).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities to determine the effect of the lathyrane diterpenoid on protein expression and phosphorylation.
Conclusion
Lathyrane diterpenoids represent a promising class of natural products with diverse and potent biological activities. The structure-activity relationships highlighted in this guide underscore the importance of specific structural modifications in dictating their pharmacological effects. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers engaged in the exploration and development of these multifaceted compounds for therapeutic applications. Further investigation into their antiviral mechanisms and the generation of more extensive comparative quantitative data will undoubtedly pave the way for the rational design of novel lathyrane-based therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Cytotoxicity and Apoptosis Inducing Effects of Some Lathyrane and Tigliane Diterpenes against Breast Cancer Cell Lines | Traditional and Integrative Medicine [jtim.tums.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. Lathyrane diterpenoids with multidrug resistance reversal activity from the tubers of Euphorbia antiquorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New lathyrane diterpenoid hybrids have anti-inflammatory activity through the NF-κB signaling pathway and autophagy – ScienceOpen [scienceopen.com]
- 7. scienceopen.com [scienceopen.com]
- 8. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Euphorbia factor L7b and Standard Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of Euphorbia factor L7b, a lathyrane diterpenoid isolated from Euphorbia lathyris, with two standard anti-inflammatory drugs: Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), and Dexamethasone, a synthetic corticosteroid. This document summarizes key experimental data, outlines methodologies for in vitro anti-inflammatory assays, and visualizes the distinct signaling pathways targeted by these compounds.
Data Presentation: In Vitro Anti-inflammatory Activity
The following table summarizes the inhibitory effects of this compound and standard anti-inflammatory drugs on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. Inhibition of NO, a key inflammatory mediator, is a common metric for assessing anti-inflammatory potential in vitro.
| Compound | Target | Assay System | Efficacy |
| This compound | Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 macrophages | 23.9% inhibition |
| Indomethacin | Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 macrophages | IC₅₀: ~56.8 µM[1] |
| Dexamethasone | Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 macrophages | IC₅₀: ~34.60 µg/mL |
Note: The data for this compound is presented as a percentage of inhibition at an unspecified concentration, while the data for Indomethacin and Dexamethasone are presented as IC₅₀ values (the concentration required to inhibit 50% of the response). A direct comparison of potency is therefore limited.
Experimental Protocols: In Vitro Anti-inflammatory Assay
The following is a generalized protocol for assessing the anti-inflammatory effects of compounds on LPS-stimulated macrophages, based on methodologies frequently cited in the literature.
1. Cell Culture and Seeding:
-
Murine macrophage cell line RAW264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cells are seeded into 96-well plates at a density of approximately 1.5 x 10⁵ cells/well and allowed to adhere for 12-24 hours.
2. Compound Treatment:
-
A stock solution of the test compound (e.g., this compound, Indomethacin, Dexamethasone) is prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.
-
The culture medium is replaced with medium containing the different concentrations of the test compound. Cells are pre-incubated with the compound for a specified time (e.g., 1-2 hours).
3. Induction of Inflammation:
-
Inflammation is induced by adding lipopolysaccharide (LPS) from Escherichia coli to each well at a final concentration of 1 µg/mL. A set of wells without LPS stimulation serves as a negative control.
4. Incubation and Sample Collection:
-
The cells are incubated for a further 18-24 hours.
-
After incubation, the cell culture supernatant is collected to measure the levels of inflammatory mediators.
5. Measurement of Nitric Oxide (NO) Production:
-
NO production is indirectly quantified by measuring the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.
-
Equal volumes of the supernatant and Griess reagent are mixed and incubated at room temperature. The absorbance is measured at approximately 540 nm. The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.
6. Data Analysis:
-
The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.
-
For dose-response experiments, the IC₅₀ value is determined by plotting the percentage of inhibition against the log of the compound concentration.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of this compound, Indomethacin, and Dexamethasone are mediated through distinct signaling pathways.
This compound and the NF-κB Pathway
Lathyrane diterpenoids from Euphorbia lathyris have been shown to exert their anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines.
References
A Comparative Analysis of Cytotoxicity: Euphorbia Factor L7b and Doxorubicin
For Immediate Release: December 4, 2025
This guide offers a detailed comparison of the cytotoxic properties of the natural diterpenoid, Euphorbia factor L7b, and the widely used chemotherapeutic agent, doxorubicin (B1662922). This document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of their mechanisms of action, cytotoxic efficacy, and the experimental protocols used for their evaluation. While direct comparative studies on this compound and doxorubicin are limited, this guide synthesizes available data for related lathyrane diterpenoids and doxorubicin to provide a valuable comparative perspective.
Executive Summary
Doxorubicin, a cornerstone of cancer chemotherapy for decades, exhibits potent cytotoxic effects across a broad spectrum of cancers through well-established mechanisms including DNA intercalation and topoisomerase II inhibition.[1][2] Emerging research on natural compounds has identified lathyrane diterpenoids from the Euphorbia genus, such as this compound, as potential anticancer agents. These compounds appear to induce cytotoxicity through distinct mechanisms, primarily by triggering apoptosis via the mitochondrial pathway. This guide presents a compilation of cytotoxicity data, details the experimental methodologies for assessment, and visualizes the known signaling pathways to aid in the comparative evaluation of these two compounds.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the available IC50 values for various lathyrane diterpenoids, including a value reported for this compound, and a range of values for doxorubicin across several human cancer cell lines. It is important to note that IC50 values can vary significantly based on the cell line, exposure time, and the specific assay used.
Table 1: Cytotoxicity of Lathyrane Diterpenoids (from Euphorbia species)
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | Not Specified | Not Specified | 23.9 |
| Euphorbia factor L2 | A549 | Lung Carcinoma | Not specified, but induces apoptosis at 40-80 µM[3][4] |
| Euphorbia factor L3 | A549 | Lung Carcinoma | Potent cytotoxicity reported[5] |
| Euphorbiasteroid | HCCLM3, Hep3B | Hepatocellular Carcinoma | Induces apoptosis and autophagy[6] |
| Euphorbiasteroid | Differentiated PC12, Primary Astrocytes | Neurotoxicity Study | Induces cytotoxicity[7] |
Table 2: Cytotoxicity of Doxorubicin
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Adenocarcinoma | ~0.5 - 5.0[8] |
| MCF-7 | Breast Adenocarcinoma | ~0.1 - 2.0[8] |
| HepG2 | Hepatocellular Carcinoma | 12.2[1] |
| K562 | Leukemia | 6.94 ± 0.21[9] |
| HeLa | Cervical Cancer | ~0.1 - 1.0[8] |
Mechanisms of Action and Signaling Pathways
The cytotoxic effects of Euphorbia factors and doxorubicin are mediated through distinct molecular pathways.
Euphorbia-derived Lathyrane Diterpenoids
Lathyrane diterpenoids, the class of compounds to which this compound belongs, generally induce apoptosis through the intrinsic or mitochondrial pathway. Studies on related compounds like Euphorbia factor L2 and Euphorbiasteroid have elucidated a mechanism involving:
-
Induction of Reactive Oxygen Species (ROS): An increase in intracellular ROS creates oxidative stress.
-
Mitochondrial Disruption: This leads to the loss of mitochondrial membrane potential.
-
Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.
-
Caspase Activation: Cytochrome c activates a cascade of caspases, including caspase-9 and the executioner caspase-3.
-
Apoptosis Execution: Activated caspases cleave cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Furthermore, some lathyrane diterpenoids have been shown to modulate key signaling pathways such as STAT3 and FOXO/NF-κB, which are critically involved in cell survival, proliferation, and inflammation.[6][7]
Doxorubicin
Doxorubicin's cytotoxic mechanism is multi-faceted and primarily targets the cell nucleus.
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, deforming its structure and interfering with DNA replication and transcription.[1][2]
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme that unwinds DNA for replication. This prevents the re-ligation of the DNA strands, leading to double-strand breaks.[1]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can also induce the formation of free radicals, leading to oxidative damage to cellular components, including DNA, proteins, and lipids.[1]
Experimental Protocols
The following are detailed methodologies for two common assays used to determine cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[10][11][12][13][14]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound (e.g., this compound or doxorubicin). Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against the compound concentration to determine the IC50 value.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.[15][16][17][18][19]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: Gently remove the treatment medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB and air dry.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Conclusion
Doxorubicin remains a potent and widely effective cytotoxic agent, but its clinical use is often limited by severe side effects. The exploration of natural compounds like this compound and other lathyrane diterpenoids offers promising avenues for the development of novel anticancer therapies with potentially different mechanisms of action and improved safety profiles. While the available data suggests that lathyrane diterpenoids exhibit cytotoxicity against various cancer cell lines, further research, including direct comparative studies with established chemotherapeutics like doxorubicin, is imperative to fully elucidate their therapeutic potential. This guide provides a foundational comparison based on current knowledge to support ongoing research and development in this critical area.
References
- 1. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. Euphorbia factor L2 induces apoptosis in A549 cells through the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Euphorbiasteroid Induces Apoptosis as Well as Autophagy through Modulating SHP-1/STAT3 Pathway in Hepatocellular Carcinoma Cells [mdpi.com]
- 7. Euphorbiasteroid induces neurotoxicity through the FOXO/NF-κB/apoptosis signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchhub.com [researchhub.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. benchchem.com [benchchem.com]
- 17. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 18. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. canvaxbiotech.com [canvaxbiotech.com]
Validating the Mechanism of Action of Euphorbia factor L7b: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanism of action of Euphorbia factor L7b with the well-established anti-cancer agent Paclitaxel. Due to the limited availability of specific experimental data for this compound, data from its close structural analog, Euphorbia factor L3, is used as a proxy to provide a representative comparison for its cytotoxic effects. This guide presents supporting experimental data in structured tables, details the methodologies for key experiments, and visualizes the described signaling pathways and experimental workflows.
Overview of Mechanism of Action
This compound is a lathyrane-type diterpenoid isolated from plants of the Euphorbia genus. Compounds of this class have demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, and multidrug resistance reversal effects. The primary proposed mechanisms of action for lathyrane diterpenoids are the induction of apoptosis through the mitochondrial pathway and the inhibition of inflammatory responses.
Paclitaxel , a member of the taxane (B156437) family, is a widely used chemotherapeutic agent. Its primary mechanism of action is the stabilization of microtubules, which are essential components of the cell's cytoskeleton. This stabilization disrupts the normal dynamic instability of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.
Comparative Performance Data
The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory activities of Euphorbia factors and Paclitaxel.
Table 1: Cytotoxicity Data (IC50)
| Compound | Cell Line | Assay | IC50 | Citation |
| Euphorbia factor L3 | A549 (Human Lung Carcinoma) | MTT Assay | 34.04 ± 3.99 µM | [1] |
| MCF-7 (Human Breast Adenocarcinoma) | MTT Assay | 45.28 ± 2.56 µM | [1] | |
| LoVo (Human Colon Adenocarcinoma) | MTT Assay | 41.67 ± 3.02 µM | [1] | |
| Paclitaxel | A549 (Human Lung Carcinoma) | Tetrazolium-based Assay (120h) | 0.027 µM (median) | [2] |
| MCF-7 (Human Breast Adenocarcinoma) | MTT Assay | 3.5 µM | [3] | |
| MDA-MB-231 (Human Breast Adenocarcinoma) | MTT Assay | 0.3 µM | [3] |
Table 2: Anti-inflammatory Activity
| Compound | Assay | Cell Line | IC50 | Citation |
| This compound | Griess Assay (NO production) | RAW264.7 | 23.9 µM |
Table 3: Apoptosis Induction
| Compound | Cell Line | Treatment Concentration | Apoptotic Cells (%) | Citation |
| Euphorbia factor L3 | A549 | 45.0 µM | 22.0 ± 4.1 | [1] |
| 90.0 µM | 35.9 ± 3.2 | [1] | ||
| Paclitaxel | BCBL-1 | 50 nM (18h) | >50% (Sub-G1) | [4] |
| CHMm | 1 µM (24h) | Increased dose-dependently | [5] |
Table 4: Cell Cycle Analysis
| Compound | Cell Line | Treatment | Effect | Citation |
| Paclitaxel | CHMm | 1 µM (24h) | Significant increase in G2/M phase | [5] |
| RT4 | 1 µg/mL | G2/M arrest | [6] | |
| A549 | 5 nM (48h) | Disappearance of G1, increase in Sub-G1 | [7] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the proposed signaling pathway for this compound and a typical experimental workflow for validating its mechanism of action.
Caption: Proposed signaling pathway of this compound.
References
- 1. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Cross-Validation of Euphorbia Factor Activity in Diverse Cancer Cell Lines: A Comparative Analysis
A detailed guide for researchers, scientists, and drug development professionals on the differential cytotoxic effects of lathyrane-type diterpenoids isolated from Euphorbia lathyris. This guide provides a comparative analysis of the activities of various Euphorbia factors across multiple cancer cell lines, supported by experimental data and detailed protocols.
This publication aims to provide a comprehensive comparison of the cytotoxic activities of several Euphorbia factors, a class of lathyrane-type diterpenoids. While specific experimental data for Euphorbia factor L7b is not extensively available in publicly accessible literature, this guide presents a comparative analysis of closely related compounds—Euphorbia factors L1, L2, L3, L8, and L9—to serve as a methodological framework and a proxy for understanding the potential cross-validation of activity in different cell lines.
The data presented herein is synthesized from studies investigating the effects of these compounds on a panel of human cancer cell lines, including A549 (non-small cell lung cancer), MDA-MB-231 (triple-negative breast cancer), KB (HeLa derivative, oral carcinoma), MCF-7 (hormone-responsive breast cancer), and the multidrug-resistant KB-VIN cell line.
Comparative Cytotoxic Activity of Euphorbia Factors
The following table summarizes the reported cytotoxic activities (IC50 values in μM) of five Euphorbia factors across various cancer cell lines. The data highlights the differential sensitivity of the cell lines to these compounds.
| Compound | A549 | MDA-MB-231 | KB | MCF-7 | KB-VIN (MDR) |
| Euphorbia factor L1 | >40 | >40 | >40 | >40 | >40 |
| Euphorbia factor L2 | >40 | >40 | 36.4 | >40 | 7.2 |
| Euphorbia factor L3 | 10.5 | 11.2 | 12.3 | 11.8 | 10.8 |
| Euphorbia factor L8 | 20.3 | 19.8 | 21.5 | 20.9 | 22.4 |
| Euphorbia factor L9 | 8.9 | 9.2 | 9.8 | 9.5 | 10.2 |
Data synthesized from a study on the mechanism of action of cytotoxic compounds from the seeds of Euphorbia lathyris.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are protocols for key experiments cited in the analysis of Euphorbia factor activity.
Sulforhodamine B (SRB) Colorimetric Assay for Cytotoxicity
This assay is used to determine cell density based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the Euphorbia factor and incubate for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently discard the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Destaining: Quickly rinse the plates with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 515 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This technique is employed to investigate the effect of a compound on cell cycle progression.
-
Cell Treatment: Culture cells in the presence of the test compound at its IC50 concentration for a designated time.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol (B145695) while vortexing and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is determined. Studies have shown that some Euphorbia factors can cause an accumulation of cells in the G1 to early S phase.[1][2]
Visualizing Experimental Workflow and Signaling Pathways
To better illustrate the processes involved in evaluating the activity of Euphorbia factors, the following diagrams have been generated using Graphviz.
Caption: A flowchart illustrating the key steps in determining the cytotoxic activity of Euphorbia factors using the SRB assay.
References
Lack of Evidence for Synergistic Effects of Euphorbia Factor L7b in Combination Therapies
A comprehensive review of current scientific literature reveals a significant gap in the understanding of the synergistic effects of Euphorbia factor L7b when combined with other compounds. Despite the growing interest in the therapeutic potential of natural products derived from the Euphorbia genus, particularly in oncology, specific data on the combination effects of this compound remains elusive.
Researchers and drug development professionals should note that while various lathyrane-type diterpenoids isolated from Euphorbia lathyris have been investigated for their cytotoxic properties, these studies have predominantly focused on individual compounds. For instance, research has been conducted on Euphorbia factors L1, L2, L3, L8, and L9, evaluating their efficacy against a range of cancer cell lines.[1][2] These studies have laid the groundwork for understanding the structure-activity relationships and mechanisms of action of these compounds, including their impact on cell cycle progression and the cytoskeleton.[1][2]
Furthermore, some compounds from Euphorbia species have been identified as potential modulators of multidrug resistance (MDR), a significant challenge in cancer chemotherapy.[1][3] The ability to reverse MDR suggests a potential for synergistic interactions with conventional chemotherapeutic agents. However, these investigations have not specifically included this compound.
At present, there are no published studies that provide quantitative data, detailed experimental protocols, or elucidated signaling pathways related to the synergistic effects of this compound in combination with other therapeutic agents. Consequently, it is not possible to construct a comparative guide or visualize experimental workflows and biological pathways as requested.
The absence of such data underscores a critical area for future research. Investigating the potential synergistic interactions of this compound could unveil novel combination therapies with enhanced efficacy and reduced toxicity for various diseases, including cancer. Professionals in the field are encouraged to pursue studies that address this knowledge gap.
References
- 1. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of cytotoxic compounds from the seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Euphorbia Diterpenoids: Potent Modulators of Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
The genus Euphorbia is a rich source of structurally diverse diterpenoids, which have garnered significant interest in the scientific community for their potent biological activities.[1][2] These compounds, characterized by complex carbon skeletons, exhibit a wide range of pharmacological effects, including cytotoxic, antiviral, and immunomodulatory activities.[1][3][4][5] This guide provides a head-to-head comparison of prominent Euphorbia diterpenoids, focusing on their performance in preclinical studies, with supporting experimental data and detailed methodologies.
Key Diterpenoid Classes and Their Prototypes
The major classes of diterpenoids from Euphorbia species include the ingenanes, tiglianes, and jatrophanes.[1][2] Each class possesses a unique structural scaffold, which dictates its biological activity. For the purpose of this comparison, we will focus on three well-studied representatives:
-
Ingenol (B1671944) Mebutate (Ingenane): An ester of the diterpene ingenol, approved for the topical treatment of actinic keratosis.[1][6]
-
Prostratin (Tigliane): A phorbol (B1677699) ester known for its ability to activate Protein Kinase C (PKC) and its potential as an HIV latency reversing agent.[7]
-
Jatrophane Diterpenoids: A large group of macrocyclic diterpenoids with promising anticancer and multidrug resistance (MDR) reversal activities.[3][4][8]
Comparative Biological Activities
The primary mechanism of action for many of these diterpenoids involves the activation of Protein Kinase C (PKC) isozymes, leading to a cascade of downstream signaling events.[7] However, the specific cellular responses can vary significantly between different diterpenoid classes and even between closely related compounds.
Cytotoxic and Antiproliferative Activity
Euphorbia diterpenoids have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[9][10] The potency of these compounds is often evaluated by their half-maximal inhibitory concentration (IC50).
| Diterpenoid/Extract | Cancer Cell Line | IC50 (µM) | Reference |
| Jolkinolide B (ent-abietane) | Human Leukemia (HL-60) | 9.8 | [9] |
| Jolkinolide B (ent-abietane) | Human Leukemia (THP-1) | 11.2 | [9] |
| Jolkinolide B (ent-abietane) | Human Breast Cancer (MCF-7) | 15.4 | [9] |
| Euphorbia lactea extract | Human Hepatoma (HepG2) | 5.2 µg/mL | [10] |
| Euphorbia lactea extract | Human Breast Adenocarcinoma (MCF-7) | 5.1 µg/mL | [10] |
| Euphorbia officinarum extract | Human Colon Adenocarcinoma (CACO2) | 7.2 µg/mL | [10] |
| Euphylbenzoate | Human Breast Cancer (MCF-7) | 6.07 | [11] |
| Euphylbenzoate | Doxorubicin-resistant Breast Cancer (MCF-7ADR) | 6.54 | [11] |
Antiviral Activity
Several Euphorbia diterpenoids have been investigated for their antiviral properties, particularly against the Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV).[12] Prostratin and ingenol mebutate are notable for their ability to reactivate latent HIV, a crucial step in "shock and kill" eradication strategies.[13][14][15]
| Diterpenoid | Virus | Activity | Mechanism | Reference |
| Prostratin | HIV-1 | Latency Reversal | PKC Activation | [13] |
| Ingenol Mebutate | HIV-1 | Latency Reversal | PKC Activation | [13][14][15] |
| Various Diterpene Polyesters | HSV-2 | Inhibition of Multiplication (IC50: 2.5-8.3 µg/mL) | Not specified | [12] |
| Atisane Diterpenoids | HIV-1 | Anti-HIV-1 activity (EC50: 24-34 µM) | Not specified | [16] |
Signaling Pathways and Mechanisms of Action
The activation of the PKC signaling pathway is a hallmark of many bioactive Euphorbia diterpenoids.[7] This activation can lead to diverse cellular outcomes depending on the specific PKC isoforms involved and the cellular context.
Caption: PKC signaling pathway activated by Euphorbia diterpenoids.
Ingenol mebutate, for instance, has a dual mechanism of action in treating actinic keratosis. It first induces rapid necrosis of dysplastic keratinocytes through PKC activation, followed by an inflammatory response characterized by the infiltration of neutrophils, which helps in clearing the remaining cancerous cells.[17][18] Prostratin and other PKC activators are being explored for their ability to reactivate latent HIV-1 by activating the NF-κB signaling pathway, which drives viral gene expression.[13]
Experimental Protocols
To ensure the reproducibility and comparability of data, standardized experimental protocols are essential. Below are outlines of key methodologies used in the evaluation of Euphorbia diterpenoids.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Caption: A typical workflow for a cytotoxicity (MTT) assay.
Detailed Steps:
-
Cell Seeding: Plate cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[19]
-
Compound Treatment: Treat the cells with various concentrations of the Euphorbia diterpenoid. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[19]
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO or a detergent solution, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antiviral Assay (Virus Yield Reduction Assay)
This assay quantifies the ability of a compound to inhibit the production of new infectious virus particles in infected cells.
Detailed Steps:
-
Cell Seeding: Plate susceptible host cells (e.g., Vero cells for HSV) in a multi-well plate and grow to confluency.[12][20]
-
Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI).[20]
-
Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add a medium containing serial dilutions of the diterpenoid.[20]
-
Incubation: Incubate the plates for a period that allows for one or more rounds of viral replication (e.g., 24-48 hours).
-
Virus Quantification: Harvest the supernatant and/or the cells and determine the viral titer using methods such as a plaque assay or quantitative PCR (qPCR).[20]
-
Data Analysis: Calculate the percentage of viral yield reduction compared to the untreated control and determine the 50% inhibitory concentration (IC50).
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies have revealed that the biological activity of Euphorbia diterpenoids is highly dependent on their specific chemical features. For instance, the esterification pattern of the hydroxyl groups on the diterpene scaffold plays a crucial role in determining the potency and selectivity of these compounds.[1][6] A free hydroxyl group at position C-3 has been shown to be significant for enhancing the anticancer and anti-inflammatory activities of some diterpenes.[1][6]
Conclusion
Euphorbia diterpenoids represent a promising class of natural products with significant potential for the development of new therapeutics. Their diverse biological activities, particularly in oncology and virology, are largely attributed to their ability to modulate key signaling pathways such as the PKC pathway. While compounds like ingenol mebutate have already reached clinical application, further research into the vast chemical space of jatrophanes and other diterpenoid classes is warranted. Head-to-head comparative studies employing standardized protocols are crucial for identifying the most promising lead candidates for future drug development.
References
- 1. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemical and pharmacological review of diterpenoids from the genus Euphorbia Linn (2012-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrocyclic Diterpenoids from Euphorbiaceae as A Source of Potent and Selective Inhibitors of Chikungunya Virus Replica… [ouci.dntb.gov.ua]
- 6. tutvital.tut.ac.za [tutvital.tut.ac.za]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and biological evaluation of jatrophane diterpenoids from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Cancer Activities of Diterpenoids Derived from Euphorbia fischeriana Steud - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic Activity and Metabolic Profiling of Fifteen Euphorbia Species [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cytotoxicities and anti-herpes simplex virus activities of diterpenes isolated from Euphorbia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synergistic Reactivation of Latent HIV Expression by Ingenol-3-Angelate, PEP005, Targeted NF-kB Signaling in Combination with JQ1 Induced p-TEFb Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JCI Insight - Disruption of latent HIV in vivo during the clearance of actinic keratosis by ingenol mebutate [insight.jci.org]
- 15. Disruption of latent HIV in vivo during the clearance of actinic keratosis by ingenol mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bioactive Compounds from Euphorbia usambarica Pax. with HIV-1 Latency Reversal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dual mechanism of action of ingenol mebutate gel for topical treatment of actinic keratoses: rapid lesion necrosis followed by lesion-specific immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of Cytotoxic and Genotoxic Effects of Euphorbia Triaculeata Forssk. Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Replicating Published Findings on Lathyrane Diterpenoids: A Comparative Guide Focused on Euphorbia Factors
A comparative analysis of lathyrane diterpenoids from Euphorbia lathyris, with a focus on analogs of Euphorbia factor L7b, for researchers, scientists, and drug development professionals.
Initial investigations for published data on this compound (CAS 93550-95-9) have revealed a significant gap in publicly available scientific literature. While the compound is commercially available, dedicated studies detailing its biological activity, quantitative experimental data, and specific methodologies are not present in accessible research databases. This guide, therefore, provides a comparative analysis of closely related and well-characterized lathyrane diterpenoids isolated from Euphorbia lathyris, namely Euphorbia factors L1, L2, L3, L8, and L9. The data and protocols presented for these analogs can serve as a valuable reference for researchers interested in the potential activities of this compound.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activities of several Euphorbia factors against a panel of human cancer cell lines. This data is extracted from studies investigating the potential anti-cancer properties of these natural products. The IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound | A549 (Lung Carcinoma) IC₅₀ (µM) | MDA-MB-231 (Breast Cancer) IC₅₀ (µM) | KB (Nasopharyngeal Carcinoma) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | KB-VIN (Multidrug Resistant) IC₅₀ (µM) |
| Euphorbia factor L1 | > 40 | > 40 | > 40 | > 40 | > 40 |
| Euphorbia factor L2 | > 40 | > 40 | 36.8 | > 40 | 7.2 |
| Euphorbia factor L3 | 20.3 | 28.4 | 19.8 | 25.1 | 21.6 |
| Euphorbia factor L8 | > 40 | > 40 | > 40 | > 40 | > 40 |
| Euphorbia factor L9 | 10.5 | 15.3 | 9.8 | 12.6 | 11.2 |
Data sourced from a study on the mechanism of action of cytotoxic compounds from the seeds of Euphorbia lathyris.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the characterization of Euphorbia factors. These protocols can be adapted for the study of this compound.
Extraction and Isolation of Lathyrane Diterpenoids
This protocol describes the general procedure for extracting and isolating Euphorbia factors from the seeds of Euphorbia lathyris.
-
Plant Material: Powdered seeds of Euphorbia lathyris are used as the starting material.
-
Extraction: The powdered seeds are refluxed with 95% ethanol. The resulting ethanolic extract is concentrated, suspended in water, and then partitioned successively with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol.
-
Isolation: The petroleum ether or EtOAc extracts, which typically contain the lathyrane diterpenoids, are subjected to a series of chromatographic separations. This involves column chromatography on silica (B1680970) gel and Sephadex LH-20, as well as preparative thin-layer chromatography (TLC) to yield the purified Euphorbia factors.[1]
Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
This colorimetric assay is used to determine the cytotoxic effects of compounds on cancer cell lines.
-
Cell Plating: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., Euphorbia factors) for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: After treatment, the cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B (SRB) solution.
-
Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution. The absorbance is then measured at a specific wavelength (e.g., 515 nm) using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.[1]
Cell Cycle Analysis by Flow Cytometry
This method is used to investigate the effect of a compound on the progression of the cell cycle.
-
Cell Treatment: Cells are treated with the test compound at its IC₅₀ concentration for a defined period.
-
Cell Harvesting and Fixation: The cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G1, S, and G2/M) is determined based on their fluorescence intensity.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and differentiate between apoptotic and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for a specified duration.
-
Staining: The treated cells are harvested and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
The following diagrams illustrate a typical experimental workflow for the isolation of Euphorbia factors and a conceptual signaling pathway for their cytotoxic effects, as inferred from studies on related compounds.
Caption: Experimental workflow for the extraction and isolation of Euphorbia factors.
References
Safety Operating Guide
Essential Safety and Disposal Protocols for Euphorbia Factor L7b
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides a comprehensive guide to the proper disposal procedures for Euphorbia factor L7b, a lathyrane diterpenoid with potential cytotoxic properties. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on information for structurally similar compounds, such as Euphorbia factor L1, and general best practices for handling hazardous chemicals.
Quantitative Safety Data Summary
The following table summarizes key safety information extrapolated from the Safety Data Sheet for the related compound, Euphorbia factor L1. Researchers should handle this compound with the assumption of similar hazards.
| Hazard Category | Description |
| First Aid Measures | Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If breathing stops, give artificial respiration. Seek medical attention.[1] Skin Contact: Flush with copious amounts of water. Remove contaminated clothing and shoes. Seek immediate medical attention.[1] Eye Contact: Flush with copious amounts of water for at least 15 minutes, separating eyelids. Seek immediate medical attention.[1] Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[1] |
| Fire Fighting Measures | Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1] Hazardous Combustion Products: Carbon oxides, nitrogen oxides (NOx), Sulphur oxides.[1] |
| Accidental Release Measures | Personal Precautions: Wear respiratory protection. Avoid dust formation. Avoid breathing vapors, mist, or gas.[1] Environmental Precautions: Do not let the product enter drains.[1] Containment and Cleaning: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[1] |
| Handling and Storage | Handling: Wash thoroughly after handling. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation.[1] Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: -20°C for long term, 2-8°C for short term.[1] |
| Personal Protective Equipment | Eye/Face Protection: Wear chemical safety goggles. Skin Protection: Wear protective gloves and clothing. Respiratory Protection: Use a NIOSH-approved respirator when handling in bulk or in poorly ventilated areas. |
Detailed Experimental Protocol: Disposal of this compound
This protocol outlines the step-by-step procedure for the safe disposal of this compound.
1.0 Personal Protective Equipment (PPE) Verification
1.1. Before handling this compound waste, ensure you are wearing the appropriate PPE:
- Chemical-resistant gloves (nitrile or neoprene).
- Safety goggles or a face shield.
- A lab coat.
- Closed-toe shoes. 1.2. If there is a risk of aerosolization, a NIOSH-approved respirator is required.
2.0 Waste Segregation and Collection
2.1. Solid Waste: 2.1.1. All solid waste contaminated with this compound, including unused compound, contaminated lab supplies (e.g., pipette tips, weighing paper, gloves), should be collected in a dedicated, clearly labeled hazardous waste container. 2.1.2. The container must be made of a material compatible with the chemical and have a secure lid. 2.1.3. Label the container as "Hazardous Waste: this compound" and include the date of accumulation.
2.2. Liquid Waste: 2.2.1. Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. 2.2.2. The container should be compatible with the solvents used. 2.2.3. Label the container as "Hazardous Liquid Waste: this compound" and list all solvent components and their approximate concentrations.
3.0 Decontamination of Work Surfaces and Equipment
3.1. Prepare a decontamination solution (e.g., a suitable laboratory detergent or a solution recommended by your institution's safety office). 3.2. Carefully wipe down all surfaces and equipment that may have come into contact with this compound. 3.3. Collect all cleaning materials (e.g., paper towels, wipes) and dispose of them as solid hazardous waste.
4.0 Storage of Hazardous Waste
4.1. Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials. 4.2. Follow your institution's guidelines for the temporary storage of hazardous waste.
5.0 Final Disposal
5.1. Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. 5.2. Do not dispose of this compound down the drain or in regular trash.[1] 5.3. Ensure all required paperwork is completed for the waste disposal.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the proper disposal procedure for this compound.
Caption: Workflow for the proper disposal of this compound.
This guidance is intended to supplement, not replace, your institution's specific safety protocols. Always consult your organization's Environmental Health and Safety office for detailed procedures and regulatory requirements.
References
Essential Safety and Logistical Information for Handling Euphorbia Factor L7b
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
Due to the hazardous nature of Euphorbia factor L7b and related compounds, a comprehensive PPE strategy is required. The primary routes of exposure are dermal contact, inhalation, and ingestion.[5] The following table summarizes the mandatory PPE for all personnel handling this compound.
| Protection Level | Equipment | Specifications & Rationale |
| Primary Containment | Certified Class II Biological Safety Cabinet (BSC) or Fume Hood | To prevent inhalation of aerosols or particulate matter. |
| Hand Protection | Double Gloving: Inner and Outer Chemical-Resistant Gloves | Inner glove (e.g., nitrile) to be tucked under the lab coat cuff. Outer glove (e.g., thicker nitrile or neoprene) to be changed immediately upon contamination or every 30-60 minutes. Provides robust protection against dermal absorption. |
| Body Protection | Disposable, Solid-Front, Back-Tying Laboratory Gown with Cuffed Sleeves | Prevents contamination of personal clothing. Must be changed immediately if contaminated. |
| Eye Protection | Safety Goggles or a Face Shield | Must be worn at all times within the laboratory to protect against splashes. A face shield is recommended when handling larger quantities or if there is a significant splash risk. |
| Respiratory Protection | N95 Respirator (or higher) | Required when handling the powdered form of the compound outside of a certified containment device to prevent inhalation. |
| Foot Protection | Closed-toe, non-perforated shoes | Standard laboratory requirement to protect against spills. |
This table is a summary of recommended PPE based on general safety protocols for hazardous chemicals and information on related compounds.
Experimental Protocols: Handling and Preparation
2.1. Pre-Handling Checklist:
-
Ensure the work area within the BSC or fume hood is clean and decontaminated.
-
Verify that all necessary PPE is available and in good condition.
-
Confirm the location of the nearest emergency eyewash station and safety shower.
-
Have a designated waste container for this compound contaminated materials readily accessible within the containment area.
2.2. Preparation of Stock Solutions:
-
Storage: this compound should be stored at -20°C for short-term use and -80°C for long-term storage.[6][7]
-
Handling: All handling of the solid compound and preparation of solutions must be conducted within a certified Class II BSC or a fume hood.
-
Weighing: Use a dedicated, tared weighing vessel. Handle the solid compound with extreme care to avoid generating dust.
-
Solubilization: Based on information for similar compounds, Dimethyl sulfoxide (B87167) (DMSO) is a common solvent.[8] Add the solvent slowly to the solid to minimize splashing.
2.3. Post-Handling Decontamination:
-
Wipe down all surfaces within the BSC or fume hood with a suitable decontamination solution (e.g., 70% ethanol (B145695) followed by a surface decontaminant).
-
Carefully doff PPE in the correct order to avoid self-contamination (see workflow diagram below).
-
Wash hands thoroughly with soap and water after removing all PPE.
Emergency Procedures
3.1. Skin Contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area with copious amounts of soap and water for at least 15 minutes.[4]
-
Seek immediate medical attention.[9]
3.2. Eye Contact:
-
Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[4][9]
-
Remove contact lenses if present and easy to do so.[9]
-
Seek immediate medical attention.[9]
3.3. Inhalation:
-
Move the individual to fresh air immediately.[4]
-
If breathing is difficult, administer oxygen.
-
Seek immediate medical attention.
3.4. Ingestion:
-
Do NOT induce vomiting.[4]
-
Rinse the mouth thoroughly with water.[4]
-
Seek immediate medical attention.[9]
3.5. Spill Response:
-
Evacuate the immediate area.
-
Alert others and restrict access to the spill area.
-
If safe to do so, cover the spill with absorbent material (e.g., chemical absorbent pads or granules).
-
Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontaminate the spill area thoroughly.
Disposal Plan
All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.
-
Solid Waste: Contaminated PPE (gloves, gowns, etc.), absorbent materials, and empty vials should be placed in a clearly labeled, sealed hazardous waste bag or container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this waste down the drain.[4]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
All hazardous waste must be disposed of through the institution's official hazardous waste management program.
Visualized Workflows
To further clarify the procedural steps, the following diagrams illustrate the logical flow for handling this compound and the subsequent waste disposal.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Waste Disposal Workflow for Euphorb's Factor L7b Contaminated Materials.
References
- 1. Diterpene esters from 'Euphorbium' and their irritant and cocarcinogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Euphorbia-Derived Natural Products with Potential for Use in Health Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the active principles of the spurge family (Euphorbiaceae). V. Extremely skin-irritant and moderately tumor-promoting diterpene esters from Euphorbia resinifera Berg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biocrick.com [biocrick.com]
- 5. Inadequate Personal Protective Equipment Factors and Odds Related to Acute Pesticide Poisoning: A Meta-Analysis Report [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. clhgroup.co.uk [clhgroup.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
